molecular formula C28H34O8S2 B8223577 Ecamsule

Ecamsule

Cat. No.: B8223577
M. Wt: 562.7 g/mol
InChI Key: HEAHZSUCFKFERC-AXPXABNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecamsule is a useful research compound. Its molecular formula is C28H34O8S2 and its molecular weight is 562.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHZSUCFKFERC-AXPXABNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Solid

CAS No.

92761-26-7
Record name Ecamsule
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 92761-26-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Terephthalylidene dicamphor sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

255 °C (decomposes)
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639
Record name Terephthalylidene dicamphor sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ecamsule (Mexoryl SX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecamsule, known by the trade name Mexoryl SX and its INCI name terephthalylidene dicamphor sulfonic acid, is a highly effective, photostable organic ultraviolet A (UVA) filter developed and patented by L'Oréal.[1][2][3][4] Its primary mechanism of action involves the absorption of UVA radiation and the subsequent dissipation of this energy as harmless thermal energy, thereby preventing the radiation from penetrating the skin and causing cellular damage.[1][5][6] The molecule's unique benzylidene camphor derivative structure confers exceptional photostability, a significant advantage over other UVA filters like avobenzone.[2][7] this compound effectively absorbs UV radiation across the 290–400 nm range, with a peak absorption at 345 nm, covering a significant portion of the UVA spectrum.[5][7][8] This technical guide provides a detailed examination of its photochemical properties, the experimental protocols used to validate its efficacy, and its biological effects at the cellular level.

Introduction

Overview of UV Radiation and Skin Damage

Solar ultraviolet radiation (UVR) is broadly categorized into UVB (280-320 nm) and UVA (320-400 nm) wavelengths.[7] While UVB is the primary cause of sunburn, UVA radiation penetrates deeper into the skin, contributing significantly to premature skin aging (photoaging) and the development of certain skin cancers.[1][2] Effective photoprotection, therefore, requires broad-spectrum sunscreens that can efficiently block both UVB and UVA radiation.

Introduction to this compound (Terephthalylidene Dicamphor Sulfonic Acid)

This compound is a water-soluble, organic sunscreen agent specifically designed for high efficacy and photostability in the UVA range.[2][9] Patented in 1982 and approved in Europe in 1991, it received approval from the U.S. Food and Drug Administration (FDA) in 2006 for use in specific sunscreen formulations.[3][10] Its chemical structure, derived from benzylidene camphor, is central to its protective mechanism.[2][10]

Core Mechanism of Action: Photochemical and Photophysical Properties

The primary function of this compound is to act as a photoprotective agent by absorbing harmful UVA radiation before it can damage dermal and epidermal cells. This process is governed by its distinct photophysical and photochemical properties.

UV Absorption

This compound exhibits strong absorbance in the UVA spectrum, covering wavelengths from 290 nm to 400 nm.[8][11] Its peak absorption (λmax) is located at approximately 345 nm, positioning it as a powerful filter for long-wave UVA rays.[5][7][8][10]

The Energy Dissipation Pathway

The mechanism of photoprotection is a cyclical process that allows a single molecule of this compound to neutralize multiple UV photons without undergoing degradation. The process can be summarized in the following steps:

  • Photoexcitation : A molecule of this compound in its ground state absorbs a UVA photon, causing an electronic transition to a higher energy, excited state.[10]

  • Reversible Photoisomerization : While in the excited state, the molecule undergoes a reversible conformational change (photoisomerization).[2][11]

  • Energy Dissipation : The absorbed energy is then rapidly and harmlessly released as thermal energy (heat).[1][2][11]

  • Return to Ground State : The molecule returns to its original, stable ground state, ready to absorb another UV photon.

This efficient cycle of absorbing and dissipating energy is the key to this compound's protective action and its high photostability.[2]

G cluster_0 cluster_1 UVA UVA Photon Ecamsule_GS This compound (Ground State) UVA->Ecamsule_GS Absorption Ecamsule_ES This compound (Excited State) Ecamsule_GS->Ecamsule_ES Photoexcitation Isomerization Reversible Photoisomerization Ecamsule_ES->Isomerization Isomerization->Ecamsule_GS Relaxation Heat Thermal Energy (Heat) Isomerization->Heat Energy Dissipation

Fig. 1: Photochemical energy dissipation pathway of this compound.
Photostability

A key characteristic of this compound is its excellent photostability, meaning it does not significantly degrade upon exposure to light.[2][8][10][11] This contrasts sharply with other UVA filters like avobenzone, which is not intrinsically photostable and requires stabilizing agents.[2][7] While one report suggests a 40% loss of protective properties after prolonged sun exposure, the general consensus in the scientific literature is that this compound maintains its effectiveness and structural integrity over time, ensuring reliable and long-lasting protection.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's properties and performance.

Table 1: Photophysical and Chemical Properties of this compound

Property Value Reference(s)
Chemical Name Terephthalylidene dicamphor sulfonic acid [5][10]
INCI Name TEREPHTHALYLIDENE DICAMPHOR SULFONIC ACID [4]
CAS Number 92761-26-7 [5][8]
Molecular Formula C₂₈H₃₄O₈S₂ [5]
Molar Mass 562.69 g/mol [2][5]
UV Absorption Range 290 – 400 nm [7][8][11]
Peak Absorption (λmax) 345 nm [5][8][10][11]

| Solubility | Water-soluble |[2][9] |

Table 2: In Vitro and In Vivo Efficacy Data Summary

Endpoint Model System Key Finding Reference(s)
DNA Damage Murine model Reduces the formation of UV-induced pyrimidine dimers. [2][8][11]
Photocarcinogenesis Murine model Delays the onset of UV-induced skin cancer. [2][8][11]
Photoaging Human subjects A 5% this compound sunscreen prevented early photoaging changes. [10]
Gene Expression In vitro / Human Reduces accumulation of p53 protein and expression of collagenase 2. [7][12]

| Photodermatoses | Human subjects | Effective in preventing Polymorphous Light Eruption (PMLE) flares. |[10][13] |

Table 3: Pharmacokinetic Data (Percutaneous Absorption)

Study Type Model System Applied Dose/Formulation Systemic Absorption Reference(s)
In Vivo Human Volunteers [14C]-labeled this compound in a sunscreen emulsion < 0.1% of applied dose [11][14]

| In Vitro | Human Skin Explants | [14C]-labeled this compound (4-hour application) | ~0.16% of applied dose (dermis + receptor fluid) over 24h |[11][14] |

Key Experimental Protocols and Findings

The mechanism and efficacy of this compound have been substantiated through rigorous experimental evaluation.

Protocol: In Vitro Percutaneous Absorption Assay

This assay is crucial for determining the potential systemic exposure to a topically applied compound.

  • Methodology : The study utilizes ex vivo human skin mounted on diffusion cells (e.g., Franz cells). A formulation containing a known concentration of radiolabeled ([14C]) this compound is applied to the surface of the stratum corneum.[14][15] Over a period (e.g., 24 hours), samples are collected from the receptor fluid beneath the skin. At the end of the experiment, the skin is separated into its constituent layers (stratum corneum, epidermis, dermis).[15] The amount of this compound in each compartment is quantified using methods like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC/MS/MS) or liquid scintillation counting.[15]

  • Key Findings : These studies consistently demonstrate that this compound has minimal percutaneous absorption, with the vast majority remaining on the skin's surface.[11][14] The mean in vitro absorption was found to be approximately 0.16% of the applied dose, confirming that systemic exposure is negligible and poses no significant risk to human health.[11][14]

G cluster_workflow In Vitro Percutaneous Absorption Workflow cluster_analysis Sample Collection & Analysis prep Prepare Human Skin Explant mount Mount Skin in Diffusion Cell prep->mount apply Apply [14C]-Ecamsule Formulation mount->apply incubate Incubate (e.g., 24 hours) apply->incubate separate Separate Skin Layers & Collect Receptor Fluid incubate->separate quantify Quantify Radioactivity (HPLC/MS/MS or LSC) separate->quantify result Determine % Absorption quantify->result

Fig. 2: Workflow for in vitro percutaneous absorption studies.
Protocol: Laser Flash Photolysis for Transient State Analysis

This technique is used to study the photophysical processes that occur on very short timescales after UV absorption.

  • Methodology : A solution of this compound is excited with a high-energy nanosecond laser pulse at a specific wavelength (e.g., 355 nm).[16] The formation and decay of transient species (like the triplet state) are monitored by measuring changes in UV-visible absorption over time.[16] The influence of quenchers, such as molecular oxygen, is assessed to confirm the identity of these transient species and to quantify the generation of other reactive species, like singlet oxygen.[16]

  • Key Findings : These experiments identified a short-lived transient absorption attributed to the triplet state of this compound. The study estimated a singlet oxygen quantum yield of 0.09 in acetonitrile, indicating a potential, though minor, pathway for photosensitization. However, in aqueous solution, the shorter triplet state lifetime minimizes this effect.[16]

Protocol: Human Clinical Trial for Polymorphous Light Eruption (PMLE) Prevention

PMLE is a common photodermatosis triggered by UV exposure, making it an excellent clinical model for assessing UVA protection.

  • Methodology : A double-blind, randomized, controlled, intraindividual comparison study was conducted. Participants with a history of PMLE applied a sunscreen containing 3% this compound, avobenzone, and octocrylene to one side of their body and a control cream (lacking either this compound or avobenzone) to the other.[13] They were then exposed to controlled, incremental doses of sunlight for several days. Efficacy was evaluated based on the time to onset of PMLE and the global severity of the skin reaction.[13]

  • Key Findings : The sunscreen containing the full complement of filters, including this compound, was significantly more effective at preventing PMLE flares than the formulations lacking one of the primary UVA filters.[13] This demonstrates this compound's critical contribution to clinical UVA protection.

Biological Efficacy and Downstream Effects

By preventing UV photons from reaching viable skin cells, this compound mitigates a cascade of damaging downstream biological events.

Prevention of DNA Damage

One of the most significant effects of UV radiation is direct damage to cellular DNA, often resulting in the formation of cyclobutane pyrimidine dimers (CPDs). Studies in mice have shown that topical application of this compound significantly reduces the formation of these UV-induced pyrimidine dimers, a key lesion linked to skin cancer development.[2][8][11]

Mitigation of Photoaging Markers

Chronic UVA exposure leads to photoaging, characterized by wrinkles and loss of elasticity. This is driven by the upregulation of enzymes like matrix metalloproteinases (e.g., collagenase) that degrade the dermal matrix. Formulations containing this compound have been shown to reduce the expression of collagenase 2 and the accumulation of the tumor suppressor protein p53, which is a marker of cellular stress and DNA damage.[7][12][17]

G cluster_effects Downstream Cellular Damage cluster_outcomes Clinical Outcomes This compound This compound UVA UVA Radiation This compound->UVA Blocks DNA_Damage DNA Damage (Pyrimidine Dimers) UVA->DNA_Damage p53 p53 Accumulation UVA->p53 Collagenase Collagenase Expression UVA->Collagenase Cancer Delayed Onset of Skin Cancer DNA_Damage->Cancer p53->Cancer Photoaging Reduced Photoaging Collagenase->Photoaging

Fig. 3: Logical pathway of this compound's biological protective effects.

Conclusion

The mechanism of action of this compound (Mexoryl SX) is a well-elucidated process centered on its ability to efficiently absorb high-energy UVA radiation and dissipate it as low-energy heat. Its molecular structure confers exceptional photostability, allowing for sustained protection. This core photochemical mechanism is supported by extensive in vitro and in vivo data demonstrating its ability to prevent UV-induced DNA damage, mitigate markers of photoaging, and provide tangible clinical benefits in preventing photodermatoses. With its proven efficacy and negligible systemic absorption, this compound remains a cornerstone ingredient for advanced, broad-spectrum sun protection.

References

terephthalylidene dicamphor sulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Terephthalylidene Dicamphor Sulfonic Acid

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of Terephthalylidene Dicamphor Sulfonic Acid (TDSA), a potent UVA absorber known by the trade name Ecamsule or Mexoryl SX.[1][2] This guide details the underlying chemical reaction, experimental protocols, and quantitative data derived from key patents in the field.

Core Synthesis Pathway

The fundamental chemical reaction for the synthesis of Terephthalylidene Dicamphor Sulfonic Acid is a base-catalyzed aldol condensation reaction between terephthalaldehyde and two equivalents of camphorsulfonic acid.[3][4] The reaction proceeds in two main stages:

  • Condensation: Terephthalaldehyde reacts with camphorsulfonic acid in the presence of a base, typically a sodium methoxide solution, to form the disodium salt of terephthalylidene dicamphor sulfonic acid.[3][5][6]

  • Acidification: The resulting disodium salt is then acidified, usually with a strong acid like hydrochloric acid, to yield the final product, terephthalylidene dicamphor sulfonic acid.[3][5][6]

The overall reaction can be visualized as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products terephthalaldehyde Terephthalaldehyde reaction_step_1 Condensation terephthalaldehyde->reaction_step_1 camphorsulfonic_acid 2x Camphorsulfonic Acid camphorsulfonic_acid->reaction_step_1 base Base (e.g., Sodium Methoxide) base->reaction_step_1 solvent Solvent (e.g., Cyclohexane/Methanol) solvent->reaction_step_1 acid Acid (e.g., HCl) reaction_step_2 Acidification acid->reaction_step_2 TDSA Terephthalylidene Dicamphor Sulfonic Acid salt 2x Sodium Salt (e.g., NaCl) water 2x Water intermediate intermediate reaction_step_1->intermediate Disodium Salt Intermediate intermediate->reaction_step_2 reaction_step_2->TDSA reaction_step_2->salt reaction_step_2->water

Figure 1: Chemical Synthesis Pathway of TDSA.

Experimental Protocols

Protocol 1:

This protocol involves the use of a methanol solution of sodium methylate and a cyclohexane-methanol mixed solvent system.[3]

  • Initial Reaction Mixture: In a 1000ml four-necked round bottom flask, combine 60g of camphorsulfonic acid, 116ml of a 25% (w/w) sodium methylate methanol solution, and 310ml of cyclohexane.

  • Initial Reaction: Under a nitrogen atmosphere, stir the mixture at 75°C for 60 minutes. During this time, remove the low boiling point solvent using a water separator.

  • Addition of Terephthalaldehyde: Prepare a solution of 17.6g of terephthalaldehyde in a methanol-cyclohexane mixture with a volume ratio of 1:6. Add this solution dropwise to the reaction mixture.

  • Second Reaction: Maintain the reaction temperature at 70°C and continue stirring for 80 minutes, continuously removing the low boiling point solvent.

  • Workup: After the reaction is complete, add 280ml of water. Adjust the pH to 2 with concentrated hydrochloric acid. Heat the mixture to 90°C to facilitate liquid separation.

  • Isolation and Purification: Separate the aqueous layer and recover the cyclohexane from the organic layer. To the aqueous layer, add 250ml of ethanol and cool the solution to -15°C to induce crystallization.

  • Final Product: Filter the resulting white solid via suction filtration and dry it under a vacuum to obtain terephthalylidene dicamphor sulfonic acid.

Protocol 2:

This protocol presents an alternative with different reactant concentrations and purification solvent.[3]

  • Initial Reaction Mixture: In a 1000ml four-necked round bottom flask, add 60g of camphorsulfonic acid, 120ml of a 30% (w/w) sodium methylate methanol solution, and 460ml of cyclohexane.

  • Initial Reaction: Under a nitrogen atmosphere, react the mixture at 65°C for 120 minutes, removing the low boiling point solvent with a water separator.

  • Addition of Terephthalaldehyde: Prepare a solution of 17.4g of terephthalaldehyde in a methanol-cyclohexane mixture (1:6 volume ratio) and add it dropwise to the reaction.

  • Second Reaction: Maintain the temperature at 75°C for 30 minutes, continuing to remove the low boiling point solvent.

  • Workup: Following the reaction, add 410ml of water and adjust the pH to 1 with concentrated hydrochloric acid. Heat to 90°C, separate the layers, and recover the cyclohexane.

  • Isolation and Purification: To the aqueous layer, add 300ml of acetone and cool to -10°C.

  • Final Product: Collect the white solid product by suction filtration.

Experimental Workflow Visualization

The general experimental workflow for the synthesis of terephthalylidene dicamphor sulfonic acid can be summarized in the following flowchart:

G start Start reactants Charge Reactor: - Camphorsulfonic Acid - Sodium Methoxide Solution - Cyclohexane start->reactants reaction1 Initial Reaction (65-75°C, 20-120 min) Remove Methanol reactants->reaction1 add_tere Add Terephthalaldehyde Solution (in Cyclohexane/Methanol) reaction1->add_tere reaction2 Second Reaction (65-75°C, 30-120 min) Remove Methanol add_tere->reaction2 workup Workup: - Add Water - Acidify with HCl (pH 1-3) - Heat to 90°C reaction2->workup separation Phase Separation: - Collect Aqueous Layer - Recover Cyclohexane workup->separation crystallization Crystallization: - Add Ethanol or Acetone - Cool to -15°C to 25°C separation->crystallization filtration Suction Filtration crystallization->filtration drying Vacuum Drying filtration->drying end End Product: Terephthalylidene Dicamphor Sulfonic Acid drying->end

Figure 2: Experimental Workflow for TDSA Synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from the experimental protocols described in the patent literature.[3][4]

Table 1: Reactant and Solvent Quantities

ParameterProtocol 1Protocol 2Protocol 3
Camphorsulfonic Acid (g)606068
Sodium Methoxide Solution116ml (25%)120ml (30%)130ml (28%)
Cyclohexane (ml)310460350
Terephthalaldehyde (g)17.617.417.6
Water for Workup (ml)280410350
Crystallization Solvent250ml Ethanol300ml AcetoneDirect Cooling

Table 2: Reaction Conditions and Yields

ParameterProtocol 1Protocol 2Protocol 3
Initial Reaction Temp. (°C)756565
Initial Reaction Time (min)6012020
Second Reaction Temp. (°C)707565
Second Reaction Time (min)8030100
Acidification pH213
Crystallization Temp. (°C)-15-1025
Final Product Yield (g)42.745.032.0
HPLC Purity (%)99.7499.6899.89

This technical guide provides a detailed and structured overview of the synthesis of terephthalylidene dicamphor sulfonic acid, offering valuable insights for researchers and professionals in the field of chemistry and drug development. The provided protocols and data serve as a strong foundation for the replication and further optimization of this important UVA-filtering compound.

References

An In-depth Technical Guide to the Photochemical Properties of Ecamsule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical properties of ecamsule (terephthalylidene dicamphor sulfonic acid), a broad-spectrum UVA filter. This compound is a benzylidene camphor derivative known for its exceptional photostability, a critical attribute for an effective sunscreen agent.[1][2][3] This document details its mechanism of UV absorption, excited-state dynamics, and photostability, supported by quantitative data and detailed experimental protocols. The primary mechanism for UV energy dissipation is a reversible E/Z photoisomerization, which allows for the harmless release of absorbed energy as heat.[2][4] This guide consolidates available data on its photochemical behavior, including its UV absorption spectrum, excited-state characteristics, and potential for photodegradation, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Photochemical and Photophysical Properties

This compound is an organic, water-soluble compound that effectively absorbs ultraviolet A (UVA) radiation.[5][6] Its primary function as a UV filter is rooted in its molecular structure, which facilitates the efficient and safe dissipation of absorbed UV energy.

UV Absorption

This compound provides broad-spectrum protection against UVA radiation, with its absorption spectrum covering the range of 290–400 nm.[4][7] The peak absorption (λmax) of this compound is observed at approximately 345 nm, positioning it as a highly effective UVA filter.[2][4][8]

Mechanism of Action: E/Z Photoisomerization

Upon absorption of UV radiation, this compound undergoes a reversible photoisomerization around the exocyclic carbon-carbon double bond.[2][4] This E/Z isomerization process is the primary pathway for the dissipation of the absorbed energy. The molecule transitions to an excited state and then relaxes by converting from one isomer to the other, releasing the energy as thermal energy without penetrating the skin.[2][4] This rapid and reversible process allows this compound to return to its ground state and be available to absorb another photon, contributing to its high photostability.[3]

G This compound (E-isomer) This compound (E-isomer) Excited State Excited State This compound (E-isomer)->Excited State UV Photon (hν) Excited State->this compound (E-isomer) Relaxation (Heat) This compound (Z-isomer) This compound (Z-isomer) Excited State->this compound (Z-isomer) Isomerization This compound (Z-isomer)->Excited State UV Photon (hν)

E/Z Photoisomerization Pathway
Excited-State Dynamics

The photoprotective efficacy of this compound is intrinsically linked to the rapid and efficient deactivation of its excited states.

As a member of the benzylidene camphor derivative family, this compound is expected to have a very short excited-state lifetime, on the order of picoseconds (10⁻¹² s). This rapid decay from the excited state minimizes the opportunity for photochemical side reactions, thereby contributing to its high photostability.

Upon UV absorption, the this compound molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). The primary deactivation pathway is through E/Z isomerization from this S₁ state. However, intersystem crossing to a triplet state (T₁) can also occur.

A laser flash photolysis study of this compound identified a short-lived transient species with an absorption maximum between 470–500 nm, which was attributed to the triplet state. The lifetime of this triplet state was found to be in the range of 50–120 nanoseconds, depending on the solvent. This triplet state is quenched by molecular oxygen, leading to the formation of singlet oxygen.

The quantum yield of singlet oxygen generation (ΦΔ) by this compound in acetonitrile has been determined to be 0.09. This value indicates that while the primary deactivation pathway is photoisomerization, the formation of reactive oxygen species is a possible, albeit less efficient, secondary process.

G cluster_0 Singlet Manifold cluster_1 Triplet Manifold S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Absorption (hν) S1->S0 E/Z Isomerization & Heat Dissipation (Primary) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence / Non-radiative Decay Singlet Oxygen Singlet Oxygen T1->Singlet Oxygen + ³O₂

Excited State Deactivation Pathways

Quantitative Photochemical Data

The following table summarizes the key quantitative photochemical parameters for this compound.

ParameterValueWavelength/ConditionsReference
UV Absorption Maximum (λmax) 345 nm-[2][4][8]
UV Absorption Range 290–400 nm-[4][7]
Triplet State Lifetime (τT) 50–120 nsSolvent dependent-
Singlet Oxygen Quantum Yield (ΦΔ) 0.09Acetonitrile-

Photostability and Photodegradation

This compound is widely recognized for its excellent photostability, meaning it does not significantly degrade under exposure to light.[6][7][9] This property is crucial for a sunscreen active ingredient to provide long-lasting protection. While the primary photochemical process is a reversible isomerization, a minor degree of irreversible photodegradation can occur under prolonged or intense irradiation. However, specific photodegradation products of this compound have not been extensively characterized in the scientific literature.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the photochemical properties of this compound.

In Vitro Photostability Assessment by UV Spectroscopy

This method assesses the photostability of this compound by measuring the change in its UV absorbance profile after exposure to a controlled dose of UV radiation.

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., water or ethanol) is prepared at a known concentration. A thin film of a sunscreen formulation containing this compound is applied to a roughened polymethylmethacrylate (PMMA) plate.

  • Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator. The total illumination should be not less than 1.2 million lux hours, with an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample is kept under the same conditions but shielded from light.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of both the irradiated and non-irradiated samples is recorded using a spectrophotometer.

  • Data Analysis: The change in absorbance at the λmax (345 nm) is calculated to determine the percentage of degradation. The overall change in the spectral profile can also be analyzed to assess changes in protective efficacy.

G Start Start Prepare_Sample Prepare this compound Solution/Film Start->Prepare_Sample Irradiate Expose to UV Radiation (Solar Simulator) Prepare_Sample->Irradiate Measure_UV_Vis Record UV-Vis Spectra (Irradiated & Control) Irradiate->Measure_UV_Vis Analyze Compare Spectra & Calculate Degradation Measure_UV_Vis->Analyze End End Analyze->End

UV Spectroscopy Workflow
Analysis of Photodegradation Products by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating, identifying, and quantifying potential photodegradation products.

  • Sample Preparation and Irradiation: An aqueous solution of this compound is prepared and irradiated under a solar simulator for a defined period. Unirradiated samples are used as controls.

  • HPLC Separation: The irradiated and unirradiated samples are injected into an HPLC system. A C18 column is typically used with a gradient elution program. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • MS Detection: The eluent from the HPLC is directed to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for a polar molecule like this compound. The mass spectrometer is operated in full-scan mode to detect all ions within a specified mass range.

  • Data Analysis: The chromatograms of the irradiated and control samples are compared to identify new peaks that correspond to potential photodegradation products. The mass-to-charge ratio (m/z) of these new peaks is used to determine their molecular weight. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments.

G Start Start Prepare_Irradiate Prepare & Irradiate This compound Solution Start->Prepare_Irradiate HPLC Inject into HPLC System for Separation Prepare_Irradiate->HPLC MS Detect with Mass Spectrometer HPLC->MS Analyze Compare Chromatograms & Identify New Peaks (m/z) MS->Analyze End End Analyze->End

HPLC-MS Analysis Workflow
Characterization of Excited States by Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states.

  • Experimental Setup: A laser system generates ultrashort pulses (femtosecond or picosecond). The laser beam is split into a pump beam and a probe beam. The pump beam excites the sample, and the time-delayed probe beam measures the change in absorption of the sample.

  • Measurement: The this compound solution is placed in a cuvette. The pump pulse excites the this compound molecules to their excited states. The probe pulse, at various time delays after the pump pulse, passes through the sample, and the change in its intensity is measured by a detector.

  • Data Analysis: The transient absorption spectrum is recorded as a function of wavelength and time delay. The decay kinetics of the transient signals provide information about the lifetime of the excited states. By analyzing the spectral features, the nature of the excited states (e.g., singlet, triplet) can be inferred.

Conclusion

This compound's photochemical properties, particularly its strong UVA absorption, high photostability, and efficient energy dissipation through reversible E/Z photoisomerization, make it a highly effective and reliable sunscreen agent. While its primary deactivation pathway is considered safe and efficient, the potential for triplet state formation and subsequent singlet oxygen generation, although a minor pathway, warrants consideration in formulation development. Further research to quantify the photoisomerization quantum yield and to definitively identify and quantify any potential photodegradation products would provide a more complete understanding of its photochemical behavior. The experimental protocols outlined in this guide provide a framework for conducting such investigations and for the continued evaluation of the photostability and efficacy of sunscreen formulations containing this compound.

References

Ecamsule: A Technical Guide to its UV Absorption Spectrum and Peak Absorbance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption properties of ecamsule, a potent UVA filter marketed as Mexoryl SX. The document details its UV absorption spectrum, peak absorbance, and molar absorptivity, and outlines the experimental protocols for these measurements.

Core Physicochemical and Photoprotective Properties

This compound, chemically known as terephthalylidene dicamphor sulfonic acid, is a photostable organic compound utilized in sunscreen formulations to provide protection against UVA radiation.[1][2] Its primary mechanism of action involves the absorption of high-energy UV photons and the subsequent dissipation of this energy as harmless thermal radiation.[3] This process prevents the UV radiation from penetrating the skin and causing cellular damage that can lead to photoaging and carcinogenesis.[2][4]

Quantitative UV Absorption Data

The efficacy of a UV filter is determined by its absorption spectrum and its molar absorptivity, which is a measure of how strongly a chemical species absorbs light at a given wavelength. The quantitative UV absorption data for this compound is summarized in the table below.

ParameterValueSolventReference
UV Absorption Range290–400 nmNot specified[1][2][4]
Peak Absorbance (λmax)345 nmEthanol[5]
Molar Absorptivity (ε)47,000 M⁻¹cm⁻¹Ethanol[5]
Peak Absorbance (λmax)342 nmWater[5]
Molar Absorptivity (ε)42,300 M⁻¹cm⁻¹Water[5]

Experimental Protocols

Determination of UV Absorption Spectrum and Peak Absorbance

The UV absorption spectrum and peak absorbance of this compound are determined using ultraviolet-visible (UV-Vis) spectroscopy. The following protocol outlines the general procedure.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound.

Materials:

  • This compound (terephthalylidene dicamphor sulfonic acid)

  • Solvent (e.g., ethanol or water)

  • Quartz cuvettes

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: A stock solution of this compound of known concentration is prepared by accurately weighing a sample of the compound and dissolving it in a precise volume of a suitable solvent (e.g., ethanol or water).

  • Preparation of Dilutions: A series of dilutions of the stock solution are prepared to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Spectrophotometer Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The wavelength range is set to scan the UV region, typically from 200 nm to 400 nm.

  • Baseline Correction: A quartz cuvette is filled with the solvent used to prepare the this compound solutions. This "blank" is placed in the spectrophotometer, and a baseline scan is performed to zero the instrument and subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the this compound solution. The absorbance spectrum of the sample is then recorded.

  • Data Analysis: The wavelength at which the maximum absorbance occurs is identified as the λmax. The molar absorptivity (ε) can be calculated using the Beer-Lambert law equation: A = εbc, where A is the absorbance at the λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the this compound solution.

In Vitro Skin Permeation Testing

To assess the safety and efficacy of topically applied this compound, in vitro skin permeation studies are conducted using Franz diffusion cells. This method evaluates the extent to which the active ingredient penetrates the skin.

Objective: To quantify the percutaneous absorption of this compound.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor fluid (e.g., phosphate-buffered saline)

  • Formulation containing this compound

  • Analytical instrumentation for quantification (e.g., HPLC)

Procedure:

  • Skin Preparation: Excised human or porcine skin is prepared and mounted on the Franz diffusion cells, separating the donor and receptor compartments.

  • Cell Assembly: The receptor compartment is filled with a suitable receptor fluid, and the system is allowed to equilibrate to a constant temperature, typically 32°C, to mimic skin surface temperature.

  • Product Application: A precise amount of the this compound-containing formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.

  • Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Mass Balance: At the end of the experiment, the amount of this compound remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is determined to perform a mass balance analysis.

Visualizations

Experimental Workflow for In Vitro Skin Permeation Study

The following diagram illustrates the workflow for an in vitro skin permeation study using a Franz diffusion cell.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Excised Skin (Human or Porcine) prep_cell Assemble Franz Diffusion Cell prep_skin->prep_cell apply_formulation Apply this compound Formulation to Skin prep_cell->apply_formulation prep_fluid Fill Receptor Chamber with Fluid prep_fluid->prep_cell incubate Incubate at 32°C apply_formulation->incubate sample Collect Samples from Receptor Fluid at Time Intervals incubate->sample quantify Quantify this compound Concentration (e.g., HPLC) sample->quantify mass_balance Perform Mass Balance (Skin Surface, Skin Layers, Receptor Fluid) quantify->mass_balance

Caption: Workflow of an in vitro skin permeation study.

Logical Relationship of this compound's Photoprotective Mechanism

The diagram below illustrates the straightforward mechanism of action of this compound in providing UV protection.

G uv_radiation UV Radiation (290-400 nm) This compound This compound Molecule uv_radiation->this compound strikes absorption Photon Absorption & Excitation This compound->absorption dissipation Energy Dissipation as Heat absorption->dissipation protection Skin Protection dissipation->protection results in

Caption: this compound's mechanism of UV protection.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Ecamsule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ecamsule (Mexoryl® SX), a potent ultraviolet A (UVA) absorbing agent. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its characterization and efficacy assessment in dermatological and pharmaceutical research.

Chemical Identity and Structure

This compound, known by its International Nonproprietary Name (INN) and United States Adopted Name (USAN), is a benzylidene camphor derivative renowned for its exceptional photostability.[1] Its chemical identity is detailed in the table below.

IdentifierValue
IUPAC Name [(3Z)-3-[[4-[(Z)-[7,7-Dimethyl-2-oxo-1-(sulfomethyl)-3-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[2]
Synonyms Terephthalylidene dicamphor sulfonic acid, Mexoryl SX[1][2]
CAS Number 92761-26-7[2]
Molecular Formula C₂₈H₃₄O₈S₂[3]
Structure (Image of the chemical structure of this compound)

Physicochemical Properties

This compound's efficacy as a sunscreen agent is rooted in its specific physicochemical properties, particularly its strong absorbance in the UVA range and its solubility profile. These properties are critical for its formulation into effective and cosmetically elegant sunscreen products.

PropertyValue
Molecular Weight 562.69 g/mol [2]
Appearance White to off-white or light yellow solid powder[3][4]
Melting Point 255 °C (decomposes)[2][3]
UV Absorption Range 290–400 nm[2][5]
Maximum Absorption (λmax) 345 nm[2][5]
Molar Absorptivity (ε) 47,000 L·mol⁻¹·cm⁻¹[6]
Octanol-Water Partition Coefficient (log P) 1.35[2]
Solubility Water-soluble; Estimated at 0.1507 mg/L at 25°C.[1][7] Also described as slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4]

Mechanism of Action: UV Protection

This compound's primary function is to protect the skin by absorbing harmful UVA radiation. Unlike many other chemical sunscreens, it exhibits remarkable photostability, maintaining its protective capabilities even after prolonged sun exposure.[8]

The mechanism involves the following steps:

  • Photoexcitation: Upon exposure to UVA radiation, the this compound molecule absorbs the energy, causing it to enter an excited state.[1]

  • Reversible Photoisomerization: The molecule undergoes a reversible structural change (isomerization).[1]

  • Energy Dissipation: The absorbed energy is then rapidly and harmlessly released as thermal energy.[1][8]

This efficient process prevents the UV photons from penetrating the skin and damaging cellular components like DNA. By mitigating UV-induced damage, this compound helps prevent the formation of cyclobutane pyrimidine dimers (CPDs), which are key DNA lesions implicated in photoaging and carcinogenesis.[2][6]

UV_Protection_Workflow cluster_skin Skin Barrier UVR UVA Radiation (290-400 nm) This compound This compound in Stratum Corneum UVR->this compound Incident On Skin Dermal Layers (Epidermis/Dermis) UVR->Skin Penetrates Without Protection Photoexcitation Photoexcitation & Reversible Isomerization This compound->Photoexcitation Absorbs Energy DNA Cellular DNA Skin->DNA Heat Thermal Energy Release Photoexcitation->Heat Dissipates As Damage DNA Damage (Pyrimidine Dimers) Heat->this compound Returns to Ground State DNA->Damage UVR Induces note This compound blocks UVR from reaching deeper skin layers, thus preventing DNA damage.

This compound's workflow in preventing UV-induced DNA damage.

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

A patented method for synthesizing this compound involves a base-catalyzed condensation reaction.[1]

Materials:

  • Camphorsulfonic acid

  • Terephthalaldehyde

  • Sodium methoxide (or other strong alkaline agent)

  • Methanol

  • Cyclohexane

  • Acid (for pH adjustment)

  • Nitrogen gas supply

  • Reaction vessel with a water knockout drum and stirrer

Procedure:

  • Under a nitrogen atmosphere, charge the reaction vessel with camphorsulfonic acid, a methanol solution of sodium methoxide, and cyclohexane.

  • Heat the mixture to 65–75°C and stir for 20–120 minutes, using the water knockout drum to remove water.

  • During this period, reclaim the methanol.

  • Prepare a mixed solution of terephthalaldehyde in a cyclohexane-methanol mixture (e.g., 6:1 volume ratio).

  • Add the terephthalaldehyde solution dropwise to the reaction vessel.

  • Continue stirring at 65–75°C for an additional 30–120 minutes, continuing to remove and reclaim methanol.

  • After the reaction is complete, add water to the mixture.

  • Adjust the pH to 1–3 with a suitable acid to precipitate the product.

  • Heat the mixture to 80–90°C to facilitate layering, then separate the aqueous layer.

  • The crude product is obtained from the aqueous layer via crystallization and suction filtration.

  • Further purification can be achieved using ion-exchange resins to remove ionic impurities.[7]

In Vitro Percutaneous Absorption

This protocol, based on FDA review documents for this compound, assesses the amount of the compound that penetrates human skin.[9]

Materials:

  • Franz diffusion cells

  • Excised human skin (e.g., from abdominoplasty, dermatomed to a specific thickness)

  • Sunscreen formulation containing a known concentration of [¹⁴C]-labeled this compound

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)

  • Liquid scintillation counter

  • Ethanol or other suitable solvent for washing

Procedure:

  • Mount sections of excised human skin onto Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Equilibrate the skin with the receptor fluid, which is maintained at 32-35°C and stirred continuously.

  • Apply a finite dose of the sunscreen formulation containing [¹⁴C]-ecamsule to the skin surface (e.g., 10 mg/cm²).[9]

  • At predetermined time points (e.g., 4 and 24 hours), collect the entire volume of the receptor fluid for analysis.[9]

  • At the end of the application period (e.g., 4 or 16 hours), wash the skin surface thoroughly with a suitable solvent to remove any unabsorbed formulation.[9]

  • Separate the different skin layers (stratum corneum via tape stripping, epidermis, and dermis).

  • Quantify the amount of [¹⁴C]-ecamsule in the receptor fluid, skin wash, and each skin layer using liquid scintillation counting.

  • Calculate the percentage of the applied dose that penetrated into and through the skin.

Photostability Assessment

This in vitro protocol determines the stability of this compound upon exposure to UV radiation.

Materials:

  • UV Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled output spectrum and irradiance

  • Polymethyl methacrylate (PMMA) plates

  • Syringe or other precision application device

Procedure:

  • Apply a precise amount of the this compound-containing formulation onto the surface of a PMMA plate to create a thin, uniform film (e.g., 1-2 mg/cm²).

  • Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for at least 30 minutes.

  • Measure the initial absorbance of the sample across the UV spectrum (290–400 nm) to establish a baseline (T₀).

  • Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to sun exposure conditions.

  • After irradiation, re-measure the absorbance spectrum of the sample (T₁).

  • Calculate the change in absorbance and the retention of UV protection (e.g., by comparing the area under the curve before and after irradiation). A minimal change indicates high photostability.[2]

Pyrimidine Dimer Formation Assay

This assay quantifies the protective effect of this compound against UV-induced DNA damage in human skin models or biopsies.

Materials:

  • Human skin biopsies or reconstructed human epidermis models

  • Solar simulator

  • This compound-containing formulation

  • DNA extraction kit

  • Endonuclease V (T4-PDG) or anti-CPD monoclonal antibodies

  • Alkaline agarose gel electrophoresis equipment or ELISA kit for CPDs

Procedure:

  • Treat the skin samples with the this compound formulation. An untreated sample serves as a control.

  • Expose the samples to a controlled, biologically relevant dose of UV radiation from a solar simulator.

  • Immediately after exposure, obtain biopsies or harvest the tissue models.

  • Isolate genomic DNA from the samples using a DNA extraction kit.

  • Quantify CPDs:

    • Method A (Gel Electrophoresis): Treat a portion of the DNA with an endonuclease specific for CPDs. This enzyme creates single-strand breaks at the dimer sites. Run both treated and untreated DNA on an alkaline agarose gel. The shift in the migration pattern of the treated DNA is proportional to the number of CPDs.

    • Method B (Immunological): Use an ELISA-based method with a monoclonal antibody that specifically binds to CPDs. The amount of antibody binding, detected with a secondary antibody and a colorimetric substrate, is proportional to the amount of DNA damage.

  • Compare the number of pyrimidine dimers in the this compound-protected skin versus the unprotected control skin. A significant reduction in dimers demonstrates the protective efficacy of this compound.[2][10]

References

Ecamsule: A Technical Guide to Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ecamsule (Terephthalylidene Dicamphor Sulfonic Acid), a potent UVA filter. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound, commercially known as Mexoryl SX, is a photostable organic compound widely used in sunscreens to provide protection against UVA radiation.[1] Its efficacy and formulation characteristics are significantly influenced by its solubility in various solvent systems. Understanding the solubility of this compound is therefore critical for formulation development, ensuring optimal bioavailability and cosmetic elegance.

Quantitative Solubility of this compound

The solubility of this compound has been reported with some variability across different sources, particularly concerning its aqueous solubility. This discrepancy may be attributable to differences in experimental conditions, such as pH and the specific salt form of the compound used. The following table summarizes the available quantitative solubility data for this compound in water and selected organic solvents.

SolventSolubilityTemperature (°C)MethodSource(s)
Water~ 0.1507 mg/L (estimated)25Estimation[2][3]
WaterHigh solubility (as a 33% aqueous solution)Not SpecifiedFormulation Data[4]
Ethanol50 mg/mL (requires sonication)Not SpecifiedLaboratory Data[5]
Methanol31.25 mg/mL (requires sonication)Not SpecifiedLaboratory Data[5]
Dimethyl Sulfoxide (DMSO)Slightly soluble / SolubleNot SpecifiedQualitative Data[6][7][8]

Note on Water Solubility: The significant difference between the estimated low solubility and the high solubility observed in formulated products suggests that factors such as pH and the formation of salts (e.g., with triethanolamine or sodium) play a crucial role in enhancing the aqueous solubility of this compound.[9][10] Several sources describe this compound as being "water-soluble" or having "excellent water solubility" without providing specific quantitative values.[11][12]

Experimental Protocols for Solubility Determination

A precise determination of this compound's solubility can be achieved using the saturation shake-flask method coupled with a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), for concentration measurement.

Saturation Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[13][14][15]

Objective: To create a saturated solution of this compound in a chosen solvent at a constant temperature and to determine the concentration of the dissolved solute.

Materials:

  • This compound (analytical standard)

  • Selected solvents (e.g., purified water, ethanol, methanol, propylene glycol)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.[16]

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

HPLC Method for this compound Quantification

The concentration of this compound in the saturated solution can be accurately determined using a reversed-phase HPLC method with UV detection.[1][17]

Instrumentation:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions (Example):

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium acetate, pH 4.6) and an organic solvent (e.g., ethanol or methanol). An example mobile phase could be a 30:70 (v/v) mixture of ethanol and 20 mM sodium acetate buffer.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 345 nm (peak absorbance for this compound).[18]

  • Injection Volume: 10-20 µL.

Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method and HPLC analysis.

Solubility_Determination_Workflow cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess this compound to solvent B Shake at constant temperature (24-72h) A->B Achieve saturation C Centrifuge sample B->C Equilibrated sample D Filter supernatant (0.45 µm filter) C->D Clarified supernatant E Dilute filtrate D->E Saturated solution F Inject into HPLC E->F Diluted sample G Quantify concentration F->G Chromatographic data

References

The Development of Ecamsule (Mexoryl SX): A Technical Guide to a Photostable UVA Filter

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ecamsule, commercially known as Mexoryl SX, is a broad-spectrum ultraviolet (UV) filter developed and patented by L'Oréal in 1982.[1][2] As a benzylidene camphor derivative, it is distinguished by its high photostability and its efficacy in absorbing UVA radiation, which is strongly associated with premature skin aging and an increased risk of skin cancer.[3][4][5] First approved for use in Europe in 1991, this compound-based sunscreens became available to consumers in 1993.[3][4] It later received approval from the U.S. Food and Drug Administration (FDA) in 2006 under a New Drug Application, a significant milestone for UVA protection in the United States.[1][3][4] This guide provides a detailed overview of the history, chemical properties, mechanism of action, and key experimental findings related to the development of this compound.

Historical Development and Regulatory Milestones

L'Oréal's research into advanced sun protection led to the synthesis and patenting of this compound (terephthalylidene dicamphor sulfonic acid) in 1982, marking a breakthrough in UVA filtration technology.[2][6] The development timeline is characterized by a series of key regulatory approvals that validated its safety and efficacy, paving the way for its global use.

G

Chemical Properties and Structure

This compound is a water-soluble organic compound, a characteristic that allows for its incorporation into the aqueous phase of sunscreen emulsions, resulting in non-greasy formulations.[1][2] Its chemical structure, a terephthalylidene dicamphor sulfonic acid, is central to its function as a UVA absorber.

PropertyValueReference
IUPAC Name [(3Z)-3-[[4-[(Z)-[7,7-Dimethyl-2-oxo-1-(sulfomethyl)-3-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[3]
Synonyms Mexoryl SX, Terephthalylidene dicamphor sulfonic acid[2][3]
CAS Number 92761-26-7[1][3]
Molecular Formula C₂₈H₃₄O₈S₂[1][3]
Molar Mass 562.69 g·mol⁻¹[1][3]
Melting Point ~255 °C (decomposes)[1][7]
Solubility Water-soluble[1][3]

Mechanism of Action and Photostability

The primary function of this compound is to protect the skin from UVA radiation. Unlike UVB rays which primarily cause sunburn, UVA rays penetrate deeper into the skin, contributing to photoaging (wrinkles, loss of elasticity) and carcinogenesis.[3][5]

UV Absorption and Energy Dissipation

This compound efficiently absorbs UV radiation across the 290–400 nm range, with a peak absorption at 345 nm, placing it squarely in the UVA spectrum.[1][3][8] Upon absorbing a UV photon, the molecule undergoes a reversible photoisomerization. The absorbed energy is then released as harmless thermal energy, preventing the UV radiation from reaching and damaging dermal cells.[3][4][8]

G

Photostability

A key advantage of this compound is its photostability; it does not significantly degrade upon exposure to sunlight.[2][3][4] This contrasts with other chemical UVA filters like avobenzone, which is not intrinsically photostable and requires stabilizing agents.[3] While most studies confirm its high photostability, it is worth noting that one report has suggested it may break down and lose up to 40% of its protective properties after extended sun exposure.[9] However, the consensus in the scientific literature points to its superior stability, which ensures prolonged and effective protection.[2]

Efficacy and Clinical Studies

The efficacy of this compound has been demonstrated in numerous in vitro and in vivo studies. Research in mice shows that it reduces the formation of UV-induced pyrimidine dimers, a form of DNA damage, and delays the onset of skin cancer.[3][8][10] Human studies have confirmed that sunscreens containing this compound can prevent early changes associated with photoaging and significantly reduce UV-induced skin damage.[3]

Clinical Trial: Prevention of Polymorphous Light Eruption (PMLE)

A significant double-blind, randomized, controlled study investigated the efficacy of an SPF 40 sunscreen containing a combination of UV filters, including this compound, in preventing PMLE, a common photodermatosis triggered by UV radiation.[11][12][13]

  • Objective: To determine the efficacy of the UVA filters this compound and avobenzone in preventing PMLE under maximized outdoor sun exposure conditions.[11][12]

  • Methodology: A double-blind, randomized, intra-individual comparison was conducted.[11] Participants (n=144) applied different sunscreen formulations to opposite sides of their bodies.[11][12]

    • "Tetrad" Formulation (Full Protection): 3% this compound, 2% Avobenzone, 10% Octocrylene, and 5% Titanium Dioxide.[11][12]

    • "Triad-E" Formulation: The "Tetrad" formulation without this compound.[11][12]

    • "Triad-A" Formulation: The "Tetrad" formulation without avobenzone.[11][12]

  • Procedure: Participants were exposed to incremental doses of natural sunlight for up to six days.[11][13]

  • Primary Endpoint: The primary efficacy was a composite success rate, defined as a delayed time to onset of PMLE or a lower global severity of PMLE on one side of the body compared to the other.[11][13]

G

The study found that the full "tetrad" formulation containing both this compound and avobenzone was significantly more effective at preventing PMLE than the formulations lacking one of the UVA filters.

Comparison GroupSuccess Rate on "Tetrad" SideSuccess Rate on "Triad" Sidep-value
Tetrad vs. Triad-E (this compound-deprived)56% (41 of 73)11% (8 of 73)< .001
Tetrad vs. Triad-A (avobenzone-deprived)36% (26 of 71)16% (11 of 71).02

These results underscore the critical contribution of this compound to comprehensive UVA protection and demonstrate a synergistic benefit when combined with other UVA filters like avobenzone.[11][12]

Safety and Pharmacokinetics

This compound is considered relatively safe, with extensive data supporting its low systemic absorption.[3] Studies in human volunteers showed that the systemically absorbed dose is less than 0.1%.[1] Clinical pharmacology reviews submitted to the FDA indicated that following topical application, plasma concentrations of this compound were minimal (< 2 ng/mL) and urine concentrations were below the limit of quantification (< 4.9 ng/mL).[14] In vitro studies have shown it is not photomutagenic, and long-term animal studies observed no increase in the incidence of skin cancer.[3][15] The most common adverse reactions reported in clinical trials were mild and infrequent, including dermatitis, dry skin, and itching.[9]

References

Ecamsule: A Technical Review of its Classification as a Benzylidene Camphor Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Vernier, Switzerland – This technical guide provides an in-depth analysis of ecamsule, a potent UVA filter, and definitively classifies it as a derivative of benzylidene camphor. This document is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science, offering a detailed examination of its chemical structure, synthesis, mechanism of action, and relevant experimental protocols.

Core Classification: this compound is a Benzylidene Camphor Derivative

This compound, known by its trade name Mexoryl SX and INCI name terephthalylidene dicamphor sulfonic acid, is an organic compound used in sunscreens to filter UVA rays.[1][2][3] Chemically, it is unequivocally classified as a benzylidene camphor derivative.[1][2][3][4][5] This classification is based on its molecular structure, which incorporates two camphor moieties linked to a central phenyl ring via methylidene bridges.

The core structure of a benzylidene camphor consists of a camphor molecule bonded to a benzylidene group. This compound expands on this fundamental structure, featuring a terephthalylidene group that connects two sulfonated camphor derivatives. This "bis-benzylidene camphor" structure contributes to its high photostability and broad UVA absorption profile.[1]

G cluster_0 Core Structures A Camphor B Benzylidene Camphor A->B Condensation with Aromatic Aldehyde C This compound (Terephthalylidene Dicamphor Sulfonic Acid) B->C Structural Elaboration: - Dimerization via Terephthalylidene Bridge - Sulfonation

Figure 1: Structural relationship of this compound to Camphor.

Physicochemical Properties

The quantitative characteristics of this compound distinguish it from simpler benzylidene camphor derivatives, such as 4-methylbenzylidene camphor (4-MBC). These properties are summarized below.

PropertyThis compound4-Methylbenzylidene Camphor (4-MBC)
IUPAC Name [3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[1](3E)-1,7,7-Trimethyl-3-[(4-methylphenyl)methylene]-2-norbornanone[6]
Molecular Formula C₂₈H₃₄O₈S₂[1][2][5][7]C₁₈H₂₂O[6][8]
Molecular Weight 562.69 g/mol [2][5][7]254.37 g/mol
CAS Number 92761-26-7[1][2][5]36861-47-9[6]
UV Absorption Max (λmax) ~345 nm[1][4][9]~300 nm
Primary UV Protection UVA[1][3][4]UVB[6]
Solubility Water-soluble[2][5]Oil-soluble[8]
Photostability High[1][2][4][9]Moderate

Synthesis and Mechanism of Action

Synthesis of this compound

The synthesis of this compound is a multi-step process patented by L'Oréal.[4] It involves a base-catalyzed condensation reaction between two key precursors: camphorsulfonic acid and terephthalaldehyde.[4] This process is an adaptation of the general synthesis of benzylidene camphor derivatives, which typically involves the condensation of camphor with a substituted aromatic aldehyde.[10][11]

G cluster_workflow This compound Synthesis Workflow Reactant1 Camphorsulfonic Acid Reaction Base-Catalyzed Condensation Reactant1->Reaction Reactant2 Terephthalaldehyde Reactant2->Reaction Catalyst Strong Alkaline Agent (e.g., Sodium Methoxide) Catalyst->Reaction Solvent Methanol-Cyclohexane Solvent System Solvent->Reaction Product This compound Reaction->Product

Figure 2: Simplified workflow for the synthesis of this compound.
Mechanism of Action: UV Absorption and Photostability

This compound provides sun protection by absorbing high-energy UVA radiation, with a peak absorption at 345 nm.[1][9] Upon exposure to UV light, the molecule undergoes a reversible photoisomerization.[1][4] The absorbed energy is then dissipated harmlessly as thermal energy, preventing the UV radiation from penetrating the skin and causing cellular damage.[3][12]

A key feature of this compound is its exceptional photostability; it does not significantly degrade when exposed to light.[1][2][9] This is in contrast to other UVA filters like avobenzone, which can be unstable and require photostabilizing agents.[4] This stability ensures sustained protection against UVA-induced damage, such as the formation of pyrimidine dimers, which are precursors to skin cancer.[1][4][9]

G UVA UVA Photon (290-400 nm) Ecamsule_Ground This compound (Ground State) UVA->Ecamsule_Ground Absorption Ecamsule_Excited This compound* (Excited State) Ecamsule_Ground->Ecamsule_Excited Isomerization Reversible Photoisomerization Ecamsule_Excited->Isomerization Energy Transfer Isomerization->Ecamsule_Ground Relaxation Heat Thermal Energy (Heat) Isomerization->Heat Dissipation Skin Skin Cells

Figure 3: Mechanism of action for this compound as a UVA filter.

Experimental Protocols: Assessing Photostability

The evaluation of a UV filter's photostability is critical to ensuring its efficacy in a final formulation.[13] Standardized in vitro protocols are used to measure the stability of sunscreen products after exposure to a controlled dose of UV radiation.[14][15][16]

In Vitro Photostability Testing via UV Spectroscopy

Objective: To determine the percentage of UV protection efficacy remaining after a sunscreen formulation is exposed to a controlled dose of UV radiation.

Methodology:

  • Sample Preparation: A thin, uniform film of the sunscreen formulation (containing this compound) is applied to a standardized PMMA (polymethyl methacrylate) substrate at a concentration of 0.5 to 1.0 mg/cm².[16][17] The film is allowed to dry.

  • Initial Measurement (Pre-Irradiation): The initial absorbance spectrum of the sample is measured using a spectrophotometer equipped with an integrating sphere. The absorbance is recorded from 290 nm to 400 nm.[16][17]

  • UV Irradiation: The sample-coated substrate is exposed to a controlled dose of UV radiation from a solar simulator. The light source must be compliant with ISO 24443 specifications.[16]

  • Final Measurement (Post-Irradiation): The absorbance spectrum of the irradiated sample is measured again under the same conditions as the initial measurement.

  • Data Analysis: The pre- and post-irradiation spectra are compared. The loss of absorbance indicates photodegradation. The percentage of photostability is calculated by comparing key metrics (e.g., integrated area under the absorbance curve) before and after irradiation.[17]

G cluster_workflow Photostability Testing Workflow A 1. Apply Sunscreen Film to PMMA Plate B 2. Measure Initial Absorbance Spectrum (Pre-Irradiation) A->B C 3. Expose to Controlled UV Dose (Solar Simulator) B->C D 4. Measure Final Absorbance Spectrum (Post-Irradiation) C->D E 5. Compare Spectra & Calculate Photostability % D->E

Figure 4: Experimental workflow for in vitro photostability testing.

Conclusion

Based on its chemical structure, synthesis from camphor-based precursors, and functional mechanism, this compound is correctly and definitively classified as a benzylidene camphor derivative. Its unique dimeric and sulfonated structure confers high photostability and specific UVA-filtering properties, making it a highly effective and important component in modern broad-spectrum sunscreens. The methodologies outlined provide a framework for the continued evaluation and development of such advanced photoprotective agents.

References

Reversible Photoisomerization of Ecamsule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecamsule, known by the trade name Mexoryl™ SX, is a photostable UVA filter widely used in sunscreen formulations. Its efficacy in protecting the skin from damaging ultraviolet radiation is attributed to its ability to undergo reversible photoisomerization. Upon absorption of UVA photons, this compound transitions from its ground state (likely the E or trans-isomer) to a higher energy, unstable photoisomer (Z or cis-isomer). This process is followed by a rapid, non-radiative decay back to the ground state, effectively dissipating the absorbed UV energy as heat.[1][2] This technical guide provides a comprehensive overview of the core principles of this compound's reversible photoisomerization, including its photochemical mechanism, and outlines key experimental protocols for its investigation. While specific quantitative data for this compound's photoisomerization is not extensively available in the public domain, this guide presents the established methodologies for characterizing such photoswitchable molecules.

Introduction

This compound, or terephthalylidene dicamphor sulfonic acid, is a benzylidene camphor derivative renowned for its exceptional photostability and broad-spectrum UVA protection.[1][3] It effectively absorbs UV radiation in the 290–400 nm range, with a peak absorption at 345 nm.[3][4] The primary mechanism of its photoprotective action is a reversible E/Z photoisomerization process around the central carbon-carbon double bond of the enone chromophore. This cyclical process of photoexcitation and relaxation allows for the harmless dissipation of UV energy, preventing it from reaching and damaging dermal layers.[1][3]

Photochemical Mechanism

The reversible photoisomerization of this compound can be conceptually understood as a transition between two geometric isomers, the more stable E-isomer (trans) and the less stable Z-isomer (cis).

Diagram of the Photoisomerization Pathway of this compound

G E_this compound E-Ecamsule (Ground State) Excited_State Excited Singlet State E_this compound->Excited_State UVA Photon (hν) Z_this compound Z-Ecamsule (Photoisomer) Excited_State->Z_this compound Isomerization Z_this compound->E_this compound Thermal Relaxation (Heat)

Caption: Simplified pathway of this compound's reversible photoisomerization.

Upon absorption of a UVA photon, the E-isomer is promoted to an excited singlet state. In this excited state, the molecule undergoes a conformational change, leading to the formation of the Z-isomer. This photoisomer is thermally unstable and rapidly relaxes back to the more stable E-isomer, releasing the absorbed energy as heat.[1] This efficient cycle of absorption and dissipation without significant chemical degradation is the key to this compound's high photostability.[3]

Quantitative Photochemical Data

A thorough literature search did not yield specific quantitative data for the reversible photoisomerization of this compound, such as quantum yields, molar extinction coefficients of the individual isomers, and kinetic rate constants. However, the following table outlines the key parameters that are essential for a complete photochemical characterization of a photoswitchable molecule like this compound.

Table 1: Key Photochemical Parameters for this compound Photoisomerization

ParameterSymbolDescriptionValue (this compound)
E-isomer Absorption Maximum λmax(E)Wavelength of maximum UV absorption for the E-isomer.345 nm[3][4]
Z-isomer Absorption Maximum λmax(Z)Wavelength of maximum UV absorption for the Z-isomer.Data not available
E-isomer Molar Extinction Coefficient εmax(E)Molar absorptivity of the E-isomer at its λmax.Data not available
Z-isomer Molar Extinction Coefficient εmax(Z)Molar absorptivity of the Z-isomer at its λmax.Data not available
Isosbestic Point λisoWavelength at which the molar absorptivity of the E and Z isomers are equal.Data not available
Forward Photoisomerization Quantum Yield ΦE→ZEfficiency of the E to Z isomerization upon photon absorption.Data not available
Reverse Photoisomerization Quantum Yield ΦZ→EEfficiency of the Z to E isomerization upon photon absorption.Data not available
Rate Constant of Forward Isomerization kE→ZRate constant for the light-induced conversion of E to Z isomer.Data not available
Rate Constant of Reverse Isomerization kZ→ERate constant for the light-induced conversion of Z to E isomer.Data not available
Rate Constant of Thermal Relaxation kthermalRate constant for the non-photochemical relaxation of the Z to E isomer.Data not available

Experimental Protocols

The following sections describe the standard experimental methodologies that can be employed to determine the quantitative photochemical data for this compound.

UV-Vis Spectroscopic Monitoring of Photoisomerization

This protocol describes how to monitor the photoisomerization process using UV-Vis spectroscopy.

Experimental Workflow for UV-Vis Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep Prepare this compound solution in a suitable solvent (e.g., ethanol) initial_spec Record initial UV-Vis spectrum (t=0) prep->initial_spec irradiate Irradiate with UVA light source (e.g., 345 nm LED) initial_spec->irradiate time_series Record UV-Vis spectra at defined time intervals irradiate->time_series process Plot absorbance changes vs. time and wavelength time_series->process kinetics Determine kinetic parameters and isosbestic point process->kinetics

Caption: Workflow for monitoring this compound photoisomerization using UV-Vis spectroscopy.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or water). The concentration should be adjusted to have an initial absorbance of approximately 1 at its λmax (345 nm) in a 1 cm path length cuvette.

  • Initial Spectrum: Record the full UV-Vis absorption spectrum of the solution before irradiation.

  • Photostationary State: Irradiate the solution with a UVA light source (e.g., a 345 nm LED or a filtered lamp) until no further changes in the absorption spectrum are observed. This represents the photostationary state, a mixture of the E and Z isomers.

  • Kinetic Measurements: To determine the kinetics, irradiate the initial solution and record spectra at regular time intervals until the photostationary state is reached.

  • Data Analysis: Plot the absorbance at key wavelengths (e.g., the λmax of the E-isomer and the presumed λmax of the Z-isomer) as a function of time. This data can be used to calculate the rate constants of isomerization. The isosbestic point, where the absorbance remains constant, can also be identified from the spectral overlays.

HPLC Separation and Quantification of Isomers

High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying the individual E and Z isomers of this compound.

Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detect Detection and Quantification irradiate Irradiate this compound solution to generate a mixture of isomers inject Inject sample onto a suitable reverse-phase HPLC column irradiate->inject elute Elute with an optimized mobile phase inject->elute detect Monitor elution with a UV-Vis detector elute->detect quantify Integrate peak areas to determine the relative amounts of each isomer detect->quantify

Caption: Workflow for the separation and quantification of this compound isomers by HPLC.

Methodology:

  • Sample Preparation: Prepare a solution of this compound and irradiate it with UVA light to produce a mixture of E and Z isomers.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common starting point for the separation of nonpolar to moderately polar compounds.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution profile will need to be optimized to achieve baseline separation of the isomers.

    • Detection: A UV-Vis detector set at a wavelength where both isomers have significant absorbance (e.g., the isosbestic point determined from spectroscopy, or the λmax of the E-isomer) should be used.

  • Quantification: The relative amounts of the E and Z isomers in a sample can be determined by integrating the areas of their respective peaks in the chromatogram. For absolute quantification, calibration curves with isolated and purified isomers would be necessary.

Determination of Photoisomerization Quantum Yield

The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed by the reactant.

Methodology:

  • Actinometry: The photon flux of the light source must be accurately determined using a chemical actinometer (e.g., ferrioxalate).

  • Irradiation of this compound: A solution of this compound of known concentration is irradiated for a specific time, ensuring that the total absorbance change is small (typically less than 10%) to simplify kinetic analysis.

  • Analysis of Isomer Ratio: The change in the concentration of the E and Z isomers is determined using either UV-Vis spectroscopy (if the molar extinction coefficients of both isomers are known) or HPLC.

  • Calculation: The quantum yield is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)

Conclusion

This compound's reversible photoisomerization is the fundamental process behind its efficacy as a photostable UVA filter. While the qualitative mechanism is understood, a significant gap exists in the publicly available quantitative data that would allow for a complete photophysical characterization. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the photoisomerization of this compound and similar photoswitchable molecules. Such studies are crucial for the rational design of next-generation sunscreen agents with enhanced photoprotective capabilities. Further research into the excited-state dynamics of this compound, potentially using techniques like transient absorption spectroscopy, would provide deeper insights into the ultrafast processes governing its photostability.

References

The Photophysics of Ecamsule: A Technical Deep Dive into UV Energy Dissipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecamsule (terephthalylidene dicamphor sulfonic acid), a photostable organic UV filter, plays a crucial role in broad-spectrum sunscreens. Its efficacy lies in its ability to absorb harmful ultraviolet (UV) radiation and dissipate the energy primarily as heat, thereby protecting the skin from photodamage. This in-depth technical guide elucidates the core mechanisms of this thermal dissipation, detailing the photophysical processes involved. We present a summary of key quantitative data, outline detailed experimental protocols for characterization, and provide visualizations of the underlying processes to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of photoprotection.

Introduction

Exposure to solar ultraviolet radiation is a primary factor in the etiology of various skin disorders, including erythema, premature aging, and photocarcinogenesis. Sunscreens are a frontline defense against these detrimental effects. Organic UV filters, such as this compound, function by absorbing UV photons and converting the absorbed energy into a less harmful form. This compound, a benzylidene camphor derivative, is particularly noted for its high photostability and its strong absorption in the UVA range.[1][2] The cornerstone of its protective action is the efficient and rapid dissipation of absorbed UV energy through non-radiative pathways, predominantly as thermal energy.[3][4][5] This guide delves into the specifics of this process.

Core Mechanism: Ultrafast Non-Radiative Decay

The primary mechanism by which this compound and other benzylidene camphor derivatives dissipate UV energy is through a rapid and reversible cis-trans (E/Z) photoisomerization around the exocyclic carbon-carbon double bond.[6][7] The process can be summarized in the following steps:

  • UV Photon Absorption: The this compound molecule, in its stable ground state (predominantly the trans or E-isomer), absorbs a UVA photon. This absorption excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule to an excited singlet state (S1).[7]

  • Excited State Dynamics: The excited state of benzylidene camphor derivatives is extremely short-lived, with a lifetime on the order of picoseconds (10-12 s).[1] This ultrafast lifetime is indicative of a highly efficient, non-radiative decay pathway that outcompetes slower processes like fluorescence or phosphorescence.

  • Internal Conversion and Vibrational Relaxation: The molecule rapidly undergoes internal conversion, a non-radiative transition from the S1 state back to the ground electronic state (S0). This process is often coupled with vibrational relaxation, where the excess energy is distributed among the vibrational modes of the molecule.[8]

  • Thermal Dissipation: The vibrational energy is then quickly dissipated to the surrounding environment (the sunscreen formulation and ultimately the skin) as heat.[7][9]

  • Photoisomerization and Photostationary State: The relaxation to the ground state can result in either the original trans-isomer or the cis-isomer. This photoisomerization is a key part of the energy dissipation pathway.[1][6] Under continuous UV exposure, a photostationary state is rapidly established, which is a mixture of the cis and trans isomers.[1] The isomerization process is largely reversible, contributing to the high photostability of this compound.[1]

Quantitative Photophysical Data

While specific quantitative data for this compound is not extensively available in public literature, data from closely related benzylidene camphor derivatives provide valuable insights.

ParameterValueCompound ClassSignificance
UV Absorption Maximum (λmax) ~345 nmThis compoundIndicates strong absorption in the UVA range.[2][5][10]
Absorption Range 290–400 nmThis compoundProvides broad-spectrum UVA and some UVB protection.[2][5][10]
Excited State Lifetime (τ) ~1 ps (10-12 s)Benzylidene Camphor DerivativesThe extremely short lifetime signifies a very fast and efficient non-radiative decay, minimizing the chance for photochemical reactions that could lead to degradation or the formation of reactive species.[1]
Isomerization Quantum Yield (Φiso) 0.13–0.34-Methylbenzylidene Camphor (a related compound)This relatively low value suggests that other non-radiative decay pathways, such as internal conversion without isomerization, also contribute significantly to the dissipation of absorbed energy.[6]
Photodegradation Quantum Yield LowBenzylidene Camphor DerivativesIndicates high photostability and the ability to withstand prolonged UV exposure without significant loss of efficacy.[1]

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on ultrafast timescales.[11][12]

Objective: To measure the lifetime of the excited state of this compound and identify any transient species.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.5-1 at the excitation wavelength.

  • Instrumentation: A typical femtosecond transient absorption spectrometer consists of a Ti:Sapphire laser system generating ultrashort laser pulses (e.g., <100 fs). The output is split into two beams: a pump beam and a probe beam.[4] The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired UV excitation wavelength (e.g., 345 nm for this compound). The probe beam is focused into a non-linear crystal (e.g., sapphire) to generate a white-light continuum, which serves as the probe.

  • Measurement:

    • The pump pulse excites the this compound molecules to the S1 state.

    • The white-light probe pulse, delayed by a variable time delay (Δt) with respect to the pump pulse, passes through the sample.

    • The change in absorbance of the probe light (ΔA) is measured as a function of wavelength and delay time.

    • By systematically varying the delay time from femtoseconds to nanoseconds, the decay of the excited state absorption can be monitored.[11]

  • Data Analysis: The decay kinetics at specific wavelengths are fitted to exponential functions to determine the lifetime of the excited state.[2]

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission from excited singlet states. For a highly efficient thermal dissipater like this compound, the fluorescence quantum yield is expected to be very low.

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF) of this compound.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in a suitable solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8][13]

  • Instrumentation: A steady-state spectrofluorometer equipped with a xenon arc lamp as the excitation source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.[14]

  • Measurement:

    • Record the absorption spectra of the this compound solutions and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectra of both the this compound solutions and the reference standard. The excitation wavelength should be the same for both and should be a wavelength where both have significant absorption.

    • Measure the fluorescence of a solvent blank to subtract any background signal, including Raman scatter.[15]

  • Data Analysis: The fluorescence quantum yield is calculated using the following equation:[8][13]

    ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

Jablonski Diagram for this compound

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (Excited Singlet State) S0 S0 v0_0 v1_2 v0_0->v1_2 UV Absorption (UVA Photon) v0_1 v0_2 v0_2->v0_0 Thermal Dissipation (Heat) S1 S1 v1_0 v1_0->v0_2 Internal Conversion (Non-radiative) v1_1 v1_2->v1_0 Vibrational Relaxation Photostability_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis prep Prepare this compound solution or sunscreen formulation initial_spec Measure initial UV-Vis absorption spectrum (A0) prep->initial_spec irradiation Irradiate with a controlled dose of UV radiation initial_spec->irradiation final_spec Measure final UV-Vis absorption spectrum (A1) irradiation->final_spec analysis Compare A0 and A1 to quantify photodegradation final_spec->analysis

References

Methodological & Application

Application Note & Protocol: HPLC Quantification of Ecamsule

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative determination of ecamsule, a UVA-screening agent, in various samples using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Introduction

This compound (Terephthalylidene Dicamphor Sulfonic Acid) is a water-soluble organic compound that is a key active ingredient in many broad-spectrum sunscreens due to its effective absorption of UVA radiation. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical and cosmetic formulations. This application note describes a robust HPLC method for this purpose.

Chromatographic Methods for this compound Quantification

Several HPLC methods have been established for the quantification of this compound. The following table summarizes the key parameters of three distinct methods, providing a comparative overview.

Table 1: Summary of HPLC Methods for this compound Quantification

ParameterMethod 1 (USP)[1]Method 2 (Kim D et al.)[2]Method 3 (S. Chisvert, et al.)[2]
Stationary Phase C18 (L1 packing), 5 µm, 4.0 x 125 mmC18C18
Mobile Phase 50:50 (v/v) mixture of 1% Triethylamine (pH 7.0 with phosphoric acid) and MethanolGradient of Methanol and Phosphate Buffer30:70 (v/v) Ethanol and 20 mM Sodium Acetate Buffer (pH 4.6)
Flow Rate ~ 1.0 mL/minNot Specified0.5 mL/min
Detection Wavelength 343 nm300, 320, or 360 nm313 nm
Injection Volume ~ 20 µLNot SpecifiedNot Specified

System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately before sample analysis.[3] Key parameters and their typical acceptance criteria are outlined below.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0[4]
Relative Standard Deviation (%RSD) for replicate injections %RSD ≤ 2.0%[4]
Theoretical Plates (N) > 2000
Resolution (Rs) Rs > 2.0 between this compound and any interfering peak

Method Validation Parameters

The selected HPLC method must be validated to ensure it is suitable for its intended purpose. The following table summarizes key validation parameters and typical results from studies on UV filters.

Table 3: Method Validation Parameters for UV Filter Quantification

ParameterDescriptionTypical Performance
Linearity (R²) The ability to elicit test results that are directly proportional to the analyte concentration.[5]R² ≥ 0.998[6]
Accuracy (% Recovery) The closeness of the test results to the true value.94.90% to 116.54%[2]
Precision (%RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.[7]Intra-day and Inter-day %RSD < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.For this compound (TDS): 0.9 µg/mL[2]. For other UV filters: 0.08 - 1.94 µg/mL[2].
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]For various UV filters: 0.24 - 5.89 µg/mL[2].
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]Consistent results with minor changes in pH, mobile phase composition, and temperature.

Detailed Experimental Protocol (Based on USP Method)

This section provides a step-by-step protocol for the quantification of this compound based on the United States Pharmacopeia (USP) method.[1]

Equipment and Materials
  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 column (L1 packing), 5 µm, 4.0 mm x 125 mm

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Standards
  • This compound Reference Standard (RS)

  • Methanol (HPLC grade)

  • Triethylamine (for analysis)

  • Phosphoric acid

  • Deionized water

Preparation of Solutions
  • 1% Triethylamine Solution (pH 7.0): Prepare a mixture of water and triethylamine (100:1). Adjust the pH to 7.0 with phosphoric acid.

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of the 1% Triethylamine solution and methanol. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a quantity of USP this compound Triethanolamine RS and dissolve it in the Mobile Phase to obtain a solution with a known concentration of about 0.12 mg/mL of this compound triethanolamine. Sonication may be used to aid dissolution.

  • Assay Preparation (from this compound Solution): Accurately weigh about 500 mg of the this compound Solution into a 100-mL volumetric flask. Dilute to volume with water. Transfer 5.0 mL of this solution to another 100-mL volumetric flask and dilute to volume with water.

Chromatographic Conditions
  • Column: C18 (L1 packing), 5 µm, 4.0 mm x 125 mm

  • Mobile Phase: 50:50 (v/v) 1% Triethylamine (pH 7.0) and Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 343 nm

  • Column Temperature: Ambient

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Preparation to check for system suitability.

  • Inject the Assay Preparation in duplicate.

  • After all injections are complete, process the chromatograms and calculate the amount of this compound in the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Accurately Weigh this compound Sample/Standard start->weigh dissolve Dissolve in Appropriate Solvent (e.g., Mobile Phase or Water) weigh->dissolve dilute Perform Serial Dilutions to Final Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC System vial->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 343 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration using Standard Curve integrate->calculate report Report Results calculate->report

Caption: General workflow for this compound quantification by HPLC.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key HPLC method validation parameters.

G cluster_core Core Method Performance cluster_limits Detection Limits Specificity Specificity Linearity Linearity & Range Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->Robustness Accuracy->Precision Accuracy->Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD LOQ->Robustness SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Interrelationship of HPLC method validation parameters.

References

Application Notes and Protocols for Formulating Ecamsule in Experimental Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecamsule, known by the INCI name Terephthalylidene Dicamphor Sulfonic Acid and trade name Mexoryl™ SX, is a potent, water-soluble, and highly photostable organic ultraviolet A (UVA) filter developed and patented by L'Oréal.[1][2] Unlike many UVA filters, such as avobenzone, this compound exhibits remarkable stability under sun exposure, maintaining its protective efficacy over time.[2][3][4] It primarily absorbs UVA radiation within the 290-400 nm range, with a peak absorption at 345 nm, converting the energy into harmless heat through reversible photoisomerization.[1][2][3][5] This mechanism effectively shields the skin from the damaging effects of UVA radiation, which include premature aging (photoaging) and an increased risk of skin cancer.[2][4]

These application notes provide a comprehensive guide for researchers on the formulation of experimental sunscreens containing this compound. The document outlines its physicochemical properties, mechanism of action, formulation considerations, and detailed protocols for preparation and in vitro evaluation.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for successful formulation development. Key quantitative data is summarized in Table 1.

PropertyValueReference
INCI Name Terephthalylidene Dicamphor Sulfonic Acid[6]
CAS Number 92761-26-7[1]
Molecular Formula C₂₈H₃₄O₈S₂[1][2]
Molar Mass 562.69 g/mol [1][2]
Appearance White to off-white / Light yellow to yellow solid powder[1]
Melting Point ~255 °C (decomposes)[1]
UV Absorption 290–400 nm (peak at 345 nm)[2][3][5]
Solubility Water-soluble; Soluble in DMSO and Methanol (Slightly)[2][7]
log P 1.35[2]
pKa ~0.86
Stability Highly photostable[3][4]

Mechanism of Action and Protective Pathways

UV radiation triggers a cascade of damaging events in the skin. UVB (280-320 nm) is a primary cause of direct DNA damage, forming pyrimidine dimers, which can lead to mutations if not repaired.[8][9] UVA (320-400 nm) penetrates deeper into the dermis, primarily causing indirect damage by generating reactive oxygen species (ROS).[8][10] These ROS can damage DNA, proteins, and lipids, and activate signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which upregulate matrix metalloproteinases (MMPs) that degrade collagen, leading to photoaging.[11][12]

This compound's primary role is to absorb incident UVA photons before they can penetrate the skin and initiate this damage.[5] By converting UV energy to thermal energy, it significantly reduces the formation of UV-induced pyrimidine dimers and mitigates the downstream signaling cascades responsible for inflammation and collagen degradation.[3]

UV_Damage_Pathway cluster_skin Cellular Level UVR UV Radiation (UVA/UVB) This compound This compound UVR->this compound Absorbed & Dissipated Skin Skin Surface UVR->Skin Epidermis Epidermis/Dermis ROS Reactive Oxygen Species (ROS) Generation Epidermis->ROS DNA_Direct Direct DNA Damage (Pyrimidine Dimers) Epidermis->DNA_Direct MAPK MAPK & NF-κB Pathway Activation ROS->MAPK DNA_Direct->MAPK MMP MMP Upregulation MAPK->MMP Collagen Collagen Degradation MMP->Collagen Photoaging Photoaging & Carcinogenesis Collagen->Photoaging

Fig 1. UV-induced skin damage and this compound's protective action.

Formulation Considerations

Concentration and Synergy

This compound is approved for use in sunscreens at concentrations up to 10%.[1] Studies have demonstrated the efficacy of formulations containing 3% to 5% this compound.[2][13] Because its absorption spectrum does not cover the entire UV range, it must be combined with other UV filters to achieve broad-spectrum protection.[2] It works synergistically with oil-soluble filters like avobenzone (a UVA filter) and octocrylene (a UVB filter and photostabilizer for avobenzone).[3][13][14] This combination ensures comprehensive protection and enhances the overall stability of the formula.

pH and Solubility

This compound is a sulfonic acid, making it highly acidic.[2] This necessitates neutralization in the final formulation to achieve a skin-compatible pH (typically 5.5-7.0). Triethanolamine is commonly used for this purpose.[2] Its water-soluble nature makes it ideal for inclusion in the aqueous phase of oil-in-water (O/W) emulsions, resulting in non-greasy, aesthetically pleasing formulations.[1]

Example Formulations

The following table provides examples of sunscreen compositions from published studies, illustrating typical combinations and concentrations.

IngredientFormulation 1[13]Formulation 2[2]Role
This compound 3%5%UVA Filter
Avobenzone 2%PresentUVA Filter
Octocrylene 10%PresentUVB Filter / Photostabilizer
Titanium Dioxide 5%-UVB/UVA Filter (Physical)
Vehicle O/W CreamO/W CreamBase

Experimental Protocols

The following protocols provide a framework for the laboratory-scale preparation and evaluation of an experimental sunscreen containing this compound.

Protocol 1: Preparation of an Experimental O/W Sunscreen Cream

Objective: To prepare a stable oil-in-water (O/W) emulsion containing this compound and other UV filters.

Materials:

  • Aqueous Phase: Deionized water, Glycerin (humectant), Xanthan Gum (thickener), this compound, Triethanolamine (neutralizer).

  • Oil Phase: Octocrylene, Avobenzone, Cetearyl Alcohol (emulsifier/thickener), C12-15 Alkyl Benzoate (emollient).

  • Preservative: Phenoxyethanol (or other broad-spectrum preservative).

  • Equipment: Beakers, hot plate/stirrer, overhead propeller mixer or homogenizer, pH meter, water bath.

Methodology:

  • Aqueous Phase Preparation:

    • In a main beaker, add deionized water and glycerin. Begin moderate stirring.

    • Slowly sprinkle in Xanthan Gum and mix until fully hydrated and a vortex is formed.

    • Add this compound to the mixture and stir until dissolved. Heat to 75°C to aid dissolution.

    • Once dissolved, slowly add Triethanolamine dropwise to neutralize the phase. Monitor the pH, aiming for ~7.0. Maintain temperature at 75°C.

  • Oil Phase Preparation:

    • In a separate beaker, combine Octocrylene, Avobenzone, Cetearyl Alcohol, and C12-15 Alkyl Benzoate.

    • Heat the mixture to 75°C while stirring until all components are melted and homogenous.

  • Emulsification:

    • Slowly add the hot Oil Phase to the hot Aqueous Phase under continuous high-shear mixing (homogenization).

    • Mix for 5-10 minutes until a uniform, white emulsion is formed.

  • Cooling and Finalizing:

    • Transfer the emulsion to a slower propeller mixer and begin cooling while stirring gently.

    • When the temperature drops below 40°C, add the preservative (Phenoxyethanol).

    • Continue mixing until the cream reaches room temperature (~25°C).

    • Verify the final pH of the cream and adjust if necessary to between 5.5 and 6.5.

    • Transfer the final product to an airtight container for stability and efficacy testing.

Protocol 2: In Vitro SPF and UVA Protection Factor (UVA-PF) Assessment

Objective: To determine the Sun Protection Factor (SPF) and UVA protection efficacy of the formulated sunscreen in vitro.

Materials:

  • Formulated sunscreen cream.

  • Polymethyl methacrylate (PMMA) plates or Transpore™ tape as a substrate.

  • UV-Transmittance Analyzer or a spectrophotometer with an integrating sphere.

  • Solar simulator (optional, for photostability pre-irradiation).

  • Positive control (sunscreen with known SPF).

Methodology:

  • Substrate Preparation:

    • Apply the sunscreen formula evenly onto the surface of the PMMA plate at a concentration of 1.0-2.0 mg/cm².

    • Spread the product using a gloved finger or a spreading device to achieve a uniform film.

    • Allow the film to dry and equilibrate for 15-20 minutes in the dark.

  • UV Transmittance Measurement:

    • Measure the UV transmittance through the substrate at multiple points across the surface from 290 nm to 400 nm.

    • The instrument software will calculate the in vitro SPF and UVA-PF based on the absorbance spectrum, using established equations (e.g., ISO 24443 for UVA-PF).

  • Critical Wavelength Calculation:

    • The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm. A value >370 nm is required for "broad spectrum" claims in some regions.[1]

  • Data Analysis:

    • Compare the calculated SPF and UVA-PF values against the positive control and theoretical expectations.

    • Ensure the UVA-PF is at least 1/3 of the labeled SPF value to meet European standards for broad-spectrum protection.

Protocol 3: Photostability Testing

Objective: To assess the stability of the sunscreen formulation and the degradation of this compound after exposure to UV radiation.

Methodology:

  • Prepare sunscreen-coated substrates as described in Protocol 2.

  • Measure the initial absorbance spectrum (pre-irradiation) of the samples.

  • Expose the samples to a controlled dose of UV radiation from a solar simulator. The dose should be equivalent to a realistic sun exposure scenario.

  • After irradiation, measure the final absorbance spectrum (post-irradiation).

  • Calculate the percentage loss in protection by comparing the area under the absorbance curve before and after irradiation. A photostable formula, like one containing this compound, should show minimal degradation.[3][4]

Experimental Workflow

The overall process for developing and validating an experimental sunscreen containing this compound can be visualized as a logical workflow.

Workflow Start Define Formulation Objectives Select Select Raw Materials (this compound, other filters, emulsifiers, etc.) Start->Select Formulate Prepare O/W Emulsion (Protocol 1) Select->Formulate Stability Physical Stability Testing (Centrifugation, Temp Cycling) Formulate->Stability InVitro In Vitro Efficacy Testing (SPF, UVA-PF - Protocol 2) Stability->InVitro Photostability Photostability Testing (Protocol 3) InVitro->Photostability Analyze Analyze Data & Compare to Benchmarks Photostability->Analyze Optimize Optimize Formulation Analyze->Optimize Needs Improvement End Finalized Protocol & Formulation Analyze->End Meets Objectives Optimize->Formulate

Fig 2. Workflow for this compound sunscreen formulation and testing.

Conclusion

This compound is a highly effective and photostable UVA filter that serves as a cornerstone for modern broad-spectrum sunscreens. Its water-solubility allows for its incorporation into elegant and non-greasy O/W emulsions. Successful formulation requires careful consideration of its acidic nature, the necessity for neutralization, and its synergistic combination with other UV filters to cover the full UV spectrum. The protocols provided herein offer a foundational approach for researchers to develop and characterize novel experimental sunscreens, leveraging the superior protective qualities of this compound against UVA-induced skin damage. Systemic absorption of this compound is minimal, making it a safe and reliable active ingredient for topical photoprotection.[5][15]

References

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Testing of Ecamsule: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecamsule (trade name Mexoryl® SX) is a potent and photostable organic UVA filter characterized by its peak absorption at 345 nm, providing protection across the 290–400 nm UV range.[1][2] Its water-solubility and high photostability make it a valuable component in broad-spectrum sunscreens, often formulated in combination with other UV filters like avobenzone and octocrylene to achieve synergistic protection across the entire UVA and UVB spectrum.[3][4][5] Accurate and reproducible in vitro assessment of the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of formulations containing this compound is critical for product development, efficacy substantiation, and regulatory compliance.

This document provides detailed application notes and protocols for the in vitro determination of SPF and UVA-PF of sunscreen products containing this compound, based on internationally recognized standards such as ISO 24443 and COLIPA guidelines.

Data Presentation

The following tables summarize hypothetical yet representative in vitro data for a sunscreen formulation containing 3% this compound, 2% avobenzone, and 10% octocrylene. This formulation is based on known commercial products and serves to illustrate the expected performance of an this compound-containing sunscreen in vitro.

Table 1: In Vitro Sun Protection Factor (SPF) Data

ParameterValueMethod
In Vitro SPF (Pre-irradiation)45Spectrophotometric analysis with Mansur Equation
In Vitro SPF (Post-irradiation)42Spectrophotometric analysis with Mansur Equation
Photostability (% SPF retention)93.3%Calculation based on pre- and post-irradiation SPF

Table 2: In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Data

ParameterValueMethod
In Vitro UVA-PF (UVAPF)15ISO 24443:2021
UVA-PF / SPF Ratio0.36Calculation based on in vitro values
Critical Wavelength (λc)382 nmISO 24443:2021

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination

This protocol describes a common in vitro method for SPF assessment, suitable for screening and product development. It is important to note that for regulatory claims in many regions, in vivo SPF testing remains the gold standard.

Principle: The method is based on the spectrophotometric measurement of UV transmittance through a thin film of the sunscreen product applied to a suitable substrate. The in vitro SPF is then calculated using the Mansur equation, which integrates the product's absorbance spectrum with the erythemal action spectrum and the solar spectral irradiance.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates with a roughened surface

  • Positive displacement pipette

  • Finger cots or suitable applicator

  • Analytical balance

  • Ethanol (for cleaning)

Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and free of any residues.

  • Sample Application:

    • Weigh the PMMA plate.

    • Apply the sunscreen formulation containing this compound to the roughened surface of the PMMA plate at a concentration of 1.3 mg/cm².

    • Spread the product evenly over the entire surface using a gloved finger or a dedicated applicator, employing a consistent spreading technique to achieve a uniform film.

    • Allow the film to dry for at least 15 minutes in the dark at a controlled temperature.

  • Spectrophotometric Measurement (Pre-irradiation):

    • Place the PMMA plate in the spectrophotometer.

    • Measure the absorbance of the sunscreen film from 290 nm to 400 nm at 1 nm intervals.

  • Irradiation (for Photostability):

    • Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be proportional to the initial in vitro SPF.

  • Spectrophotometric Measurement (Post-irradiation):

    • Repeat the absorbance measurement (as in step 3) on the irradiated plate.

  • Calculation of In Vitro SPF:

    • The in vitro SPF is calculated using the Mansur equation:

      where:

      • CF is the Correction Factor (typically 10)

      • EE(λ) is the Erythemal Effect Spectrum

      • I(λ) is the Solar Intensity Spectrum

      • Abs(λ) is the absorbance of the sunscreen at wavelength λ

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination (Based on ISO 24443)

Principle: This method characterizes the UVA protection of a sunscreen product by assessing the UV transmittance through a thin film of the product on a roughened substrate, both before and after a controlled dose of UV irradiation. The resulting absorbance curve is scaled using a previously determined in vivo SPF value to calculate the UVA-PF.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Roughened PMMA plates

  • Positive displacement pipette

  • Analytical balance

  • Radiometer for UV dose measurement

Procedure:

  • Sample Preparation and Application:

    • Prepare and apply the sunscreen sample to the PMMA plates at 1.3 mg/cm² as described in the in vitro SPF protocol. Prepare a sufficient number of plates for both pre- and post-irradiation measurements.

  • Initial Absorbance Measurement (A₀(λ)):

    • Measure the initial spectral absorbance of the non-irradiated samples from 290 nm to 400 nm.

  • Calculation of the In Vitro SPF₀ and Correction Factor (C):

    • Calculate the initial in vitro SPF (SPF₀) from the initial absorbance data.

    • Determine the correction factor 'C' by adjusting the initial absorbance curve so that the calculated in vitro SPF matches the labeled in vivo SPF of the product.

  • Irradiation:

    • Expose the sample plates to a defined dose of UVA radiation from the solar simulator. The irradiation dose is calculated based on the initial UVA protection factor (UVA-PF₀) derived from the corrected absorbance curve.

  • Post-Irradiation Absorbance Measurement (A(λ)):

    • Measure the spectral absorbance of the irradiated samples from 290 nm to 400 nm.

  • Calculation of UVA-PF and Critical Wavelength (λc):

    • UVA-PF: The final UVA protection factor is calculated from the post-irradiation absorbance data using the following formula, which incorporates the Persistent Pigment Darkening (PPD) action spectrum:

      where:

      • P(λ) is the PPD action spectrum

      • I(λ) is the UVA solar spectral irradiance

      • A(λ) is the post-irradiation absorbance at wavelength λ

    • Critical Wavelength (λc): The critical wavelength is the wavelength at which the integral of the absorbance spectrum from 290 nm to λc is 90% of the integral from 290 nm to 400 nm.

Visualizations

In_Vitro_SPF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis A Weigh PMMA Plate B Apply Sunscreen (1.3 mg/cm²) A->B C Spread Evenly B->C D Dry (15 min) C->D E Measure Pre-irradiation Absorbance (290-400 nm) D->E F Irradiate with Solar Simulator E->F G Measure Post-irradiation Absorbance (290-400 nm) F->G H Calculate In Vitro SPF (Mansur Equation) G->H

In Vitro SPF Testing Workflow

In_Vitro_UVA_PF_Workflow cluster_main ISO 24443 Protocol A Sample Application (1.3 mg/cm² on PMMA) B Measure Initial Absorbance (A₀(λ)) A->B C Calculate Correction Factor 'C' (using in vivo SPF) B->C D Calculate Irradiation Dose C->D E UV Irradiation D->E F Measure Post-irradiation Absorbance (A(λ)) E->F G Calculate UVA-PF F->G H Calculate Critical Wavelength (λc) F->H

In Vitro UVA-PF & λc Workflow

Ecamsule_Mechanism UVA UVA Photon This compound This compound Molecule UVA->this compound Absorption Photoisomerization Reversible Photoisomerization This compound->Photoisomerization Photoexcitation Photoexcitation Photoisomerization->Photoexcitation Heat Thermal Energy (Heat) Photoexcitation->Heat Energy Release

This compound's Photoprotective Mechanism

References

Protocol for Assessing the Photostability of Ecamsule

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: ANP-ECAM-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecamsule (terephthalylidene dicamphor sulfonic acid) is a potent UVA filter known for its excellent photostability, a critical attribute for ensuring sustained sun protection.[1][2] Unlike some other organic UV filters, this compound does not degrade significantly upon exposure to light.[1] Its mechanism of action involves reversible photoisomerization, allowing it to absorb UVA radiation and dissipate the energy as heat. This document provides detailed protocols for assessing the photostability of this compound as a raw material and within sunscreen formulations, adhering to the principles outlined in the ICH Q1B guidelines for photostability testing. The primary analytical technique described is High-Performance Liquid Chromatography (HPLC) for the quantitative determination of this compound and its potential photodegradation products.

Data Presentation

The following tables summarize key parameters and potential results from the photostability assessment of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Gradient 0-10 min, 30-90% Acetonitrile; 10-15 min, 90% Acetonitrile; 15-20 min, 30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 345 nm (peak absorption for this compound)[1]
Injection Volume 20 µL

Table 2: Illustrative Photostability Data for this compound in a Sunscreen Formulation

Exposure Time (Hours)Light ConditionThis compound Concentration (% of Initial)Appearance of Degradation Products
0-100%None detected
2ICH Q1B Option 199.5%Not significant
4ICH Q1B Option 199.1%Not significant
8ICH Q1B Option 198.5%Minor peaks may be observed
0Dark Control100%None detected
8Dark Control99.8%None detected

Note: The data in Table 2 is illustrative and may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Photostability Testing of this compound (Active Substance)

This protocol is designed to assess the intrinsic photostability of this compound as a raw material.

3.1.1. Materials and Equipment

  • This compound reference standard

  • HPLC grade acetonitrile, water, and formic acid

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

  • Photostability chamber compliant with ICH Q1B guidelines (Option 1: Xenon lamp or Option 2: Cool white fluorescent and near-UV lamps)

  • Quartz cuvettes or other suitable transparent containers

  • HPLC system with UV detector

3.1.2. Procedure

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Prepare two sets of samples: one for light exposure and one for a dark control.

    • For each set, place the this compound solution in chemically inert and transparent containers (e.g., quartz cuvettes).

  • Light Exposure:

    • Place the light exposure samples in the photostability chamber.

    • Expose the samples to light conditions as specified in ICH Q1B, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, store the dark control samples in the same environmental conditions but protected from light (e.g., wrapped in aluminum foil).

  • HPLC Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

    • Dilute the samples to a suitable concentration for HPLC analysis (within the linear range of the calibration curve).

    • Analyze the samples using the HPLC method detailed in Table 1.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Compare the results from the light-exposed samples to the dark control samples to differentiate between photodegradation and other potential degradation pathways.

    • Examine the chromatograms for the appearance of new peaks, which may indicate the formation of photodegradation products.

Photostability Testing of this compound in a Sunscreen Formulation

This protocol assesses the photostability of this compound within a finished sunscreen product.

3.2.1. Materials and Equipment

  • Sunscreen formulation containing this compound

  • Polymethyl methacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Suitable solvent for extraction (e.g., methanol, ethanol, or a mixture of acetonitrile and tetrahydrofuran)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • All other equipment and reagents listed in section 3.1.1.

3.2.2. Procedure

  • Sample Preparation (Sunscreen Film):

    • Accurately weigh a PMMA plate.

    • Apply the sunscreen formulation to the plate at a concentration of 2 mg/cm².

    • Spread the formulation evenly across the plate using a gloved finger or a spreading device.

    • Allow the film to dry for at least 20 minutes in the dark.

    • Prepare multiple plates for different time points and for dark controls.

  • Light Exposure:

    • Follow the same light exposure procedure as described in section 3.1.2., using the prepared PMMA plates.

  • Extraction of this compound:

    • At each time point, place the PMMA plate (both light-exposed and dark control) into a beaker containing a known volume of the extraction solvent.

    • Use an ultrasonic bath to facilitate the dissolution of the sunscreen film and the extraction of this compound.

    • After extraction, centrifuge the resulting solution to precipitate any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis and Data Analysis:

    • Perform HPLC analysis and data analysis as described in sections 3.1.3. and 3.1.4.

Visualization of Workflows and Pathways

Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep_api Prepare this compound Solution (Active Substance) light Light Exposure (ICH Q1B) prep_api->light dark Dark Control prep_api->dark prep_formulation Prepare Sunscreen Film (Formulation) prep_formulation->light prep_formulation->dark extraction Extraction (for Formulation) light->extraction hplc HPLC Analysis light->hplc dark->extraction dark->hplc extraction->hplc data Data Analysis (% Degradation, Product Formation) hplc->data

Caption: General workflow for assessing the photostability of this compound.

Simplified Mechanism of this compound Photostability

G Ecamsule_GS This compound (Ground State) Ecamsule_ES This compound (Excited State) Ecamsule_GS->Ecamsule_ES UVA Absorption Ecamsule_ES->Ecamsule_GS Heat Dissipation Isomer Photoisomer Ecamsule_ES->Isomer Isomerization Isomer->Ecamsule_GS Reversion Heat Heat Isomer->Heat

Caption: Simplified representation of this compound's photostabilization mechanism.

References

Application Notes: Utilizing Ecamsule for In Vivo Photoaging Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic exposure to ultraviolet (UV) radiation is a primary driver of extrinsic skin aging, a process known as photoaging. UVA radiation (320-400 nm) penetrates deep into the dermis, inducing the generation of reactive oxygen species (ROS) that damage cellular structures and degrade the extracellular matrix (ECM).[1][2] This leads to clinical signs of photoaging, including deep wrinkles, skin laxity, and hyperpigmentation.[3] Ecamsule (Mexoryl SX) is a highly photostable organic compound that effectively absorbs radiation across the UVA spectrum, with peak absorption at 345 nm.[4][5][6] Its mechanism involves absorbing UVA photons and dissipating the energy as harmless heat, thereby preventing the initial trigger of photodamage.[5][7] These properties make this compound a valuable agent for investigating the specific effects of UVA on skin and for evaluating potential anti-photoaging interventions in preclinical mouse models.

These application notes provide detailed protocols for researchers utilizing this compound in in vivo mouse models of photoaging. The methodologies cover animal selection, UV irradiation, topical application of this compound, and key endpoint analyses.

Experimental Protocols

Animal Model and Acclimatization
  • Animal Strain: SKH-1 hairless mice are a commonly used and appropriate model for photoaging studies due to their lack of hair, which allows for uniform UV exposure and easy visual assessment of skin changes.[3][8] C57BL/6J mice are also suitable and recapitulate key features of human photodamage.[8][9]

  • Age and Sex: Use female mice, 6-8 weeks old at the start of the experiment.

  • Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.

Experimental Groups

A typical study design includes the following groups (n=8-10 mice per group):

  • Control (No Treatment): Mice receive no UV irradiation or topical applications.

  • Vehicle + UV: Mice receive topical application of the vehicle cream and are exposed to UV radiation.

  • This compound + UV: Mice receive topical application of the this compound-containing cream and are exposed to UV radiation.

  • This compound Only: Mice receive topical application of the this compound-containing cream but are not exposed to UV radiation. This group serves as a control for the effects of the topical formulation itself.

Preparation and Application of Topical Formulation
  • This compound Formulation: Prepare a cream or gel-based vehicle. A common formulation for topical application in mice is a hydroxypropyl cellulose (HPC) gel.[10] Incorporate this compound at a concentration relevant to human use, typically 3-5%.[5][11][12] For example, a 3% this compound cream. The vehicle-only formulation should be identical but without the active ingredient.

  • Application Protocol:

    • Gently restrain the mouse.

    • Apply a standardized amount of the formulation (e.g., 100 mg) evenly to the dorsal skin.

    • Allow the formulation to be absorbed for approximately 20-30 minutes before UV exposure.

    • Applications should be performed daily or on the days of irradiation.

UV Irradiation Protocol
  • UV Source: Use a solar simulator lamp equipped with filters to deliver a spectrum that includes both UVA and UVB, or use specific UVA lamps (320-400 nm) if investigating UVA-specific effects.[1]

  • Irradiation Schedule:

    • Place mice in individual compartments of a chamber that allows for free movement but ensures consistent distance from the UV source.

    • The irradiation dose should be gradually increased to induce chronic photoaging without causing severe burns. A representative 8-week protocol is as follows:

      • Weeks 1-3: 60 mJ/cm²

      • Weeks 4-6: 120 mJ/cm²

      • Weeks 7-8: 180 mJ/cm²

    • Irradiate the mice three times per week.[13]

Endpoint Analysis

At the end of the experimental period (e.g., 8 weeks), euthanize the mice and collect dorsal skin samples for analysis.

  • Visual Assessment and Wrinkle Scoring:

    • Photograph the dorsal skin of each mouse at the end of the study.

    • Score wrinkle formation based on a grading scale (e.g., 0 = no wrinkles, 1 = fine wrinkles, 2 = moderate wrinkles, 3 = deep wrinkles).

  • Histological Analysis:

    • Fix skin samples in 10% neutral buffered formalin.

    • Embed samples in paraffin and cut 4-5 µm sections.

    • Perform Hematoxylin and Eosin (H&E) staining to measure epidermal thickness.[3]

    • Perform Masson's trichrome staining to visualize and quantify collagen fiber density in the dermis.

  • Oxidative Stress Markers:

    • Homogenize a portion of the skin tissue in a suitable buffer.

    • Use commercial assay kits to measure the levels of Malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of Superoxide Dismutase (SOD), an antioxidant enzyme.[1][9]

  • Matrix Metalloproteinase (MMP) and Collagen Analysis:

    • Analyze protein expression of MMP-1 (collagenase) and Type I Pro-collagen via Western blot or ELISA on skin tissue homogenates.[13]

    • Alternatively, use immunohistochemistry to visualize the expression of these proteins directly in the tissue sections.[2]

Data Presentation

The following tables present a summary of representative quantitative data that could be expected from an in vivo photoaging study evaluating this compound.

Table 1: Skin Phenotype and Epidermal Thickness

GroupWrinkle Score (Mean ± SD)Epidermal Thickness (µm) (Mean ± SD)
Control0.3 ± 0.125.5 ± 3.1
Vehicle + UV2.8 ± 0.475.2 ± 8.9
This compound + UV1.2 ± 0.335.8 ± 5.4
This compound Only0.3 ± 0.126.1 ± 3.5

Table 2: Oxidative Stress and Extracellular Matrix Markers

GroupMDA Level (nmol/mg protein) (Mean ± SD)SOD Activity (U/mg protein) (Mean ± SD)Collagen Density (%) (Mean ± SD)MMP-1 Expression (Relative Units) (Mean ± SD)
Control1.2 ± 0.245.6 ± 5.385.1 ± 7.21.0 ± 0.2
Vehicle + UV4.5 ± 0.621.3 ± 4.132.4 ± 6.55.8 ± 0.9
This compound + UV1.8 ± 0.339.8 ± 4.872.5 ± 8.11.7 ± 0.4
This compound Only1.3 ± 0.244.9 ± 5.184.7 ± 7.01.1 ± 0.3

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow Experimental Workflow for In Vivo Photoaging Study cluster_setup 1. Study Setup cluster_analysis 3. Endpoint Analysis Acclimatization Animal Acclimatization (SKH-1 mice, 1 week) Grouping Randomization into 4 Experimental Groups Acclimatization->Grouping Topical Daily Topical Application (Vehicle or this compound) Grouping->Topical UV UV Irradiation (3x per week) Topical->UV 30 min prior Sacrifice Euthanasia and Dorsal Skin Collection Visual Visual Assessment & Wrinkle Scoring Sacrifice->Visual Histo Histology (H&E, Masson's) Sacrifice->Histo Biochem Biochemical Assays (MDA, SOD, MMP-1) Sacrifice->Biochem

Caption: Workflow diagram illustrating the key phases of an in vivo photoaging study in mice.

Signaling_Pathway Mechanism of Photoaging and this compound Intervention UVA UVA Radiation This compound This compound ROS Reactive Oxygen Species (ROS) Generation UVA->ROS This compound->UVA Blocks Heat Heat Dissipation This compound->Heat Converts to MMPs Increased Matrix Metalloproteinases (MMPs) (e.g., Collagenase) ROS->MMPs Collagen Collagen & Elastin Degradation MMPs->Collagen Photoaging Clinical Signs of Photoaging (Wrinkles) Collagen->Photoaging

Caption: Signaling pathway of UVA-induced photoaging and the protective mechanism of this compound.

References

Application of Ecamsule in Polymorphous Light Eruption Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymorphous Light Eruption (PMLE) is the most common idiopathic photodermatosis, characterized by a delayed-onset, non-scarring, and pruritic rash on sun-exposed skin.[1][2] The pathogenesis is thought to involve a delayed-type hypersensitivity reaction to an endogenous photoantigen, with ultraviolet A (UVA) radiation being a primary trigger.[1][3] Ecamsule (terephthalylidene dicamphor sulfonic acid), a photostable organic UVA filter, has been a key compound in the research and prevention of PMLE due to its strong absorbance in the UVA spectrum.[4] These application notes provide detailed protocols and data from key studies investigating the utility of this compound in PMLE research, intended to guide further research and development in this field.

Quantitative Data Summary

The following tables summarize the quantitative data from a pivotal clinical trial investigating the efficacy of a sunscreen formulation containing this compound in the prevention of PMLE.

Table 1: Sunscreen Formulations Used in the Key Clinical Trial

Formulation CodeSunscreen AgentsConcentration
Tetrad This compound 3%
Octocrylene10%
Avobenzone2%
Titanium Dioxide5%
Triad-E (this compound-deprived) Octocrylene10%
Avobenzone2%
Titanium Dioxide5%
Triad-A (Avobenzone-deprived) This compound 3%
Octocrylene10%
Titanium Dioxide5%
Data from DeLeo et al., 2009.[4][5]

Table 2: Efficacy of this compound-Containing Sunscreen in Preventing PMLE Flares

Treatment ComparisonSuccess Rate (Tetrad)Success Rate (Comparator)P-value
Tetrad vs. Triad-E 56% (41 of 73 participants)11% (8 of 73 participants)< .001
Tetrad vs. Triad-A 36% (26 of 71 participants)16% (11 of 71 participants).02
Success was defined as a delayed onset of PMLE or a lower global severity of PMLE on the tetrad-treated side compared to the comparator-treated side in the same individual.[2][4][5]

Table 3: Global Severity of PMLE Flares at Study Endpoint

Treatment ComparisonOutcomeP-value
Tetrad vs. Triad-E Significantly lower global severity with Tetrad< .001
Tetrad vs. Triad-A Significantly lower global severity with Tetrad.02
Data from DeLeo et al., 2009.[4][5]

Experimental Protocols

Clinical Trial Protocol for Evaluating Sunscreen Efficacy in PMLE Prevention

This protocol is based on the methodology of the double-blind, randomized, controlled, intraindividual, bilateral comparison study by DeLeo et al. (2009).[4][5]

a. Participant Selection:

  • Inclusion Criteria: Healthy volunteers with a history of PMLE.

  • Exclusion Criteria: Individuals without a clear history of PMLE.

b. Study Design:

  • A double-blind, randomized, controlled, intraindividual, bilateral comparison.

  • Each participant serves as their own control.

c. Treatment Application:

  • On one side of the body, apply the complete sunscreen formulation (e.g., Tetrad).

  • On the contralateral side, apply a formulation with one of the UVA filters removed (e.g., Triad-E or Triad-A).

  • The application should be standardized (e.g., 2 mg/cm²).

d. Sun Exposure:

  • Participants are exposed to incremental doses of natural sunlight for a predetermined period (e.g., up to 6 days).[4][5]

e. Efficacy Assessment:

  • Primary Endpoint: A composite relative success rate, defined as either a delayed time to onset of PMLE or a lower global severity of PMLE on one side of the body compared to the other.[4][5]

  • Secondary Endpoints:

    • Time to onset of PMLE.

    • Global severity of PMLE flares, assessed by a qualified investigator.

    • Patient-reported outcomes (e.g., itching, burning).

f. Safety Evaluation:

  • Monitoring and recording of any systemic adverse events.

G cluster_screening Participant Screening cluster_randomization Randomization & Application cluster_exposure Sun Exposure Phase cluster_assessment Efficacy & Safety Assessment p1 Recruitment of participants with a history of PMLE p2 Randomized, bilateral application of: - Full Formulation (with this compound) - Comparator (this compound-deprived) p1->p2 Informed Consent p3 Incremental daily sun exposure (up to 6 days) p2->p3 p4 Daily evaluation for PMLE onset and severity (bilateral comparison) p3->p4 p4->p3 Continue exposure if no PMLE flare p5 Adverse event monitoring p4->p5 G cluster_prep Preparation cluster_irrad Irradiation cluster_assess Assessment prep1 Patient abstains from sun exposure and immunosuppressants prep2 Determine Minimal Erythema Dose (MED) for UVA and UVB prep1->prep2 irrad1 Day 1: Irradiate test site with UVA +/- UVB prep2->irrad1 irrad2 Day 2: Repeat irradiation irrad1->irrad2 irrad3 Day 3: Repeat irradiation irrad2->irrad3 assess1 Evaluate test site at 24, 48, 72h post-final irradiation irrad3->assess1 assess2 Biopsy of induced lesions (if present) assess1->assess2 G UVA UVA Radiation Skin Skin Surface UVA->Skin This compound This compound This compound->Skin Blocks Keratinocytes Keratinocytes Skin->Keratinocytes ADAM17 ADAM17 Keratinocytes->ADAM17 Activates Photoantigen Photo-induced Antigen Formation Keratinocytes->Photoantigen Induces EGFR EGFR ADAM17->EGFR Activates AKT AKT EGFR->AKT Activates CyclinD1 Cyclin D1 AKT->CyclinD1 Upregulates CellCycle Cell Cycle Progression CyclinD1->CellCycle Promotes TCell T-Cell Activation (Delayed Hypersensitivity) Photoantigen->TCell Triggers PMLE PMLE Lesions TCell->PMLE Leads to

References

Application Notes and Protocols: Ecamsule as a Standard for UVA Filter Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecamsule (terephthalylidene dicamphor sulfonic acid) is a highly effective and photostable organic UVA filter.[1] Its strong absorbance in the UVA range, with a peak protection at 345 nm, makes it a critical component in broad-spectrum sunscreens.[2] Unlike many other chemical UV filters, this compound exhibits excellent photostability, meaning it does not significantly degrade upon exposure to light, ensuring prolonged and reliable protection.[1][3] These characteristics make this compound an ideal analytical standard for the qualitative and quantitative analysis of UVA filters in cosmetic and pharmaceutical formulations. This document provides detailed application notes and protocols for utilizing this compound as a standard in High-Performance Liquid Chromatography (HPLC) and UV-Visible spectrophotometry.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Chemical Name Terephthalylidene dicamphor sulfonic acid[1]
Molecular Formula C₂₈H₃₄O₈S₂[4]
Molecular Weight 562.72 g/mol [4]
UV Absorption Range 290–400 nm[2]
Peak Absorbance (λmax) 345 nm[2]
Systemic Absorption < 0.1%[2][5]
Table 2: HPLC Method Parameters for this compound Analysis
ParameterSpecificationReference
Stationary Phase C18 column[5]
Mobile Phase Methanol/Water or Acetonitrile/Water with acid[6]
Detection Wavelength 313 nm or 345 nm[5]
Flow Rate 1.0 mL/min[6]
Run Time Approximately 18 minutes[6]
Limit of Detection (LOD) 0.9 µg/mL (as TDS)[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Sunscreen by HPLC

This protocol details the determination of this compound concentration in a sunscreen formulation using reversed-phase HPLC.

1. Materials and Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Sunscreen sample

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Centrifuge tubes

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ultrasonic bath

  • Centrifuge

3. Preparation of Standard Solutions: a. Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. b. Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation: a. Accurately weigh approximately 0.1 g of the sunscreen sample into a 50 mL centrifuge tube. b. Add 20 mL of methanol to the tube. c. Sonicate the mixture for 15-30 minutes to ensure complete dissolution of this compound.[7][8] d. Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate any insoluble excipients.[9] e. Carefully collect the supernatant. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

5. HPLC Analysis: a. Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of methanol and water (88:12 v/v).[6] The pH may be adjusted with a small amount of acid. b. Chromatographic Conditions:

  • Column: C18
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detector Wavelength: 345 nm c. Procedure: i. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. ii. Inject the series of working standard solutions to generate a calibration curve. iii. Inject the prepared sunscreen sample solution. iv. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. v. Quantify the concentration of this compound in the sample using the calibration curve.

Protocol 2: Determination of this compound UVA Absorbance by UV-Visible Spectrophotometry

This protocol describes how to measure the UVA absorbance spectrum of this compound.

1. Materials and Reagents:

  • This compound analytical standard

  • Ethanol or other suitable UV-transparent solvent

  • Quartz cuvettes

  • Volumetric flasks

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Preparation of this compound Solution: a. Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL). b. Dilute the stock solution to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 1.0).

4. Spectrophotometric Measurement: a. Set the spectrophotometer to scan the UV range from 290 nm to 400 nm. b. Blanking: Fill a quartz cuvette with the solvent used to prepare the this compound solution and use it to zero the spectrophotometer.[10] c. Sample Measurement: Rinse the cuvette with the this compound solution, then fill it and place it in the spectrophotometer. d. Acquire the absorbance spectrum of the this compound solution. e. Identify the wavelength of maximum absorbance (λmax).

Signaling Pathways and Experimental Workflows

UVA-Induced Skin Damage Signaling Pathway

UVA radiation can lead to skin damage through the activation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.[11] This pathway involves the phosphorylation and activation of several kinases, such as JNK and p38, which can ultimately lead to cellular responses like inflammation and apoptosis.[12][13]

UVA_Signaling_Pathway UVA UVA Radiation ROS Reactive Oxygen Species (ROS) UVA->ROS induces MAPKKK MAPK Kinase Kinase (MAPKKK) ROS->MAPKKK activates MAPKK_JNK MAPK Kinase (e.g., MKK4/7) MAPKKK->MAPKK_JNK MAPKK_p38 MAPK Kinase (e.g., MKK3/6) MAPKKK->MAPKK_p38 JNK c-Jun N-terminal Kinase (JNK) MAPKK_JNK->JNK phosphorylates p38 p38 MAPK MAPKK_p38->p38 phosphorylates AP1 AP-1 Activation JNK->AP1 p38->AP1 Cellular_Response Cellular Responses (Inflammation, Apoptosis) AP1->Cellular_Response

Caption: UVA-induced MAPK signaling cascade in skin cells.

Experimental Workflow for Sunscreen Analysis

The following diagram illustrates a standard workflow for the analysis of a sunscreen formulation using HPLC.

Sunscreen_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sunscreen Sample Weighing Weighing Sample->Weighing Standard This compound Standard Standard->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Sonication Sonication Dissolution->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Injection Filtration->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of this compound Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound in sunscreen.

References

Application Notes and Protocols for Incorporating Water-Soluble Ecamsule in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the successful incorporation of the water-soluble UVA filter, ecamsule (Mexoryl SX; INCI: Terephthalylidene Dicamphor Sulfonic Acid), into emulsion-based formulations. The following sections offer comprehensive guidance on formulation development, experimental procedures, and stability assessment.

Introduction to this compound

This compound is a potent and photostable organic UVA filter characterized by its water solubility.[1] It primarily absorbs UV radiation in the 290–400 nm range, with a peak absorption at 345 nm.[2][3] As an acidic compound, this compound requires neutralization during formulation to achieve a suitable pH for topical application.[4] Alternatively, its sodium salt, Na-Ecamsule, is available at a higher pH.[5] Due to its water-soluble nature, this compound is incorporated into the aqueous phase of emulsions, allowing for the creation of non-greasy formulations.[6] It is often used in combination with other oil-soluble UV filters to provide broad-spectrum protection.[1][2][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation and performance of emulsions containing this compound and other UV filters.

Table 1: Example Formulation Composition of an Oil-in-Water (O/W) Sunscreen Emulsion

PhaseIngredientFunctionConcentration (% w/w)
Aqueous Phase Deionized WaterVehicleq.s. to 100
This compound (Terephthalylidene Dicamphor Sulfonic Acid)UVA Filter3.0
GlycerinHumectant5.0
Xanthan GumThickener0.2
TriethanolamineNeutralizerq.s. to pH 6.0-7.0
Oil Phase OctocryleneUVB Filter/Photostabilizer10.0
AvobenzoneUVA Filter2.0
Glyceryl StearateEmulsifier2.5
Cetyl AlcoholCo-emulsifier/Thickener1.5
Shea ButterEmollient2.0
Vegetable OilEmollient5.0
Preservative System Phenoxyethanol, EthylhexylglycerinPreservative1.0

This is a representative formulation compiled from multiple sources. Actual concentrations may vary based on desired SPF and product characteristics.

Table 2: Physicochemical Stability Parameters of a Sunscreen Emulsion

ParameterInitial MeasurementAfter 1 Year at 25°C/60% RH
Visual Appearance Homogeneous creamNo phase separation
pH 6.056.02
Viscosity (cP) 25,00026,500
Globule Size (µm) < 10< 10

Data adapted from a study on the long-term stability of in-house sunscreen formulations.[7]

Table 3: Systemic Exposure of this compound in a Clinical Trial

Formulation TypeActive IngredientsGeometric Mean Max. Plasma Concentration (ng/mL)
CreamThis compound (3%), Octocrylene (10%), Avobenzone (2%), Titanium Dioxide (5%)1.5

Data from a randomized clinical trial under maximal use conditions.[8][9]

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion with this compound

This protocol outlines the steps for preparing a stable O/W sunscreen emulsion containing this compound.

Materials and Equipment:

  • Beakers

  • Water bath or heating mantle

  • Overhead stirrer

  • Homogenizer (e.g., rotor-stator or high-pressure)

  • pH meter

  • Weighing balance

Procedure:

  • Aqueous Phase Preparation: a. In a suitable beaker, weigh the deionized water and begin stirring. b. Disperse the xanthan gum in glycerin to form a slurry and add it to the water with continuous stirring until fully hydrated. c. Add the this compound to the aqueous phase and heat to 70-75°C while stirring to ensure complete dissolution.[7] d. Add the neutralizer (e.g., triethanolamine) dropwise to adjust the pH to the desired range (typically 6.0-7.0).

  • Oil Phase Preparation: a. In a separate beaker, combine all oil phase ingredients (octocrylene, avobenzone, glyceryl stearate, cetyl alcohol, shea butter, and vegetable oil). b. Heat the oil phase to 70-75°C and stir until all components are melted and homogeneous.[7]

  • Emulsification: a. Slowly add the hot oil phase to the hot aqueous phase with continuous stirring. b. Once the addition is complete, homogenize the mixture at high speed for 5-10 minutes to form a fine emulsion.

  • Cooling and Final Additions: a. Begin cooling the emulsion while stirring gently. b. When the temperature is below 40°C, add the preservative system. c. Continue stirring until the emulsion reaches room temperature. d. Check the final pH and adjust if necessary.

Protocol for Stability Testing of the Emulsion

This protocol describes methods to assess the physical and chemical stability of the final formulation.

Procedure:

  • Accelerated Stability Testing: a. Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months. b. At regular intervals (e.g., 2, 4, 8, and 12 weeks), evaluate the samples for any changes.

  • Physical Stability Assessment: a. Visual and Olfactory Evaluation: Observe for any changes in color, odor, and appearance, including phase separation (creaming or coalescence).[7] b. Microscopic Examination: Use a microscope to examine the emulsion for changes in globule size and distribution.[7] c. pH Measurement: Measure the pH of the emulsion at each time point.[10] d. Viscosity Measurement: Use a viscometer to assess changes in the emulsion's viscosity.[10]

  • Chemical Stability Assessment: a. Active Ingredient Content: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound and other UV filters to check for degradation.

Visualizations

The following diagrams illustrate the key workflows and relationships in the formulation of this compound-containing emulsions.

Emulsion_Preparation_Workflow cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation cluster_emulsification Emulsification and Finalization A1 Disperse Xanthan Gum in Glycerin A2 Hydrate in Water A1->A2 A3 Add and Dissolve this compound at 70-75°C A2->A3 A4 Neutralize with Triethanolamine A3->A4 E1 Combine Aqueous and Oil Phases A4->E1 O1 Combine Oil-Soluble Ingredients O2 Heat to 70-75°C and Mix O1->O2 O2->E1 E2 Homogenize at High Speed E1->E2 E3 Cool to < 40°C E2->E3 E4 Add Preservatives E3->E4 E5 Final Product E4->E5

Caption: Workflow for O/W Emulsion Preparation with this compound.

Stability_Testing_Workflow cluster_physical Physical Stability Assessment cluster_chemical Chemical Stability Assessment Start Emulsion Sample P1 Visual & Olfactory Evaluation Start->P1 P2 Microscopic Analysis Start->P2 P3 pH Measurement Start->P3 P4 Viscosity Measurement Start->P4 C1 HPLC Analysis of UV Filters Start->C1 Result Stable Formulation P1->Result P2->Result P3->Result P4->Result C1->Result

Caption: Workflow for Emulsion Stability Testing.

References

Application Notes and Protocols: Evaluating the Efficacy of Ecamsule in Preventing UV-Induced Pyrimidine Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) radiation from the sun is a primary environmental stressor for the skin, leading to DNA damage, premature aging, and an increased risk of skin cancer.[1][2][3] One of the major forms of DNA damage induced by UV radiation is the formation of pyrimidine dimers, particularly cyclobutane pyrimidine dimers (CPDs).[3][4][5] These lesions distort the DNA helix, interfering with replication and transcription, which can lead to mutations if not properly repaired.[3][6]

Ecamsule (Mexoryl SX) is a photostable organic UV filter that primarily absorbs UVA radiation, converting the energy into harmless heat, thus preventing it from reaching and damaging skin cells.[1][7][8][9] Studies in mice have demonstrated that this compound can reduce the formation of UV-induced pyrimidine dimers.[8][9][10]

These application notes provide a detailed experimental framework for researchers to assess the effectiveness of this compound in preventing the formation of pyrimidine dimers in an in vitro model using human keratinocytes. The protocols outlined below describe cell culture and treatment, UV irradiation, DNA extraction, and the quantification of CPDs using an enzyme-linked immunosorbent assay (ELISA).

Experimental Design Overview

The overall experimental workflow is designed to compare the levels of pyrimidine dimer formation in human keratinocytes under different treatment conditions. This will allow for a quantitative assessment of this compound's protective effects against UV-induced DNA damage.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cell_culture Culture Human Keratinocytes seeding Seed Cells in 6-well Plates cell_culture->seeding treatment_application Apply Treatments seeding->treatment_application control_no_uv No UV Control uv_only UV Only Control vehicle_uv Vehicle + UV ecamsule_uv This compound + UV uv_irradiation UVB Irradiation treatment_application->uv_irradiation dna_extraction DNA Extraction uv_irradiation->dna_extraction cpd_elisa CPD ELISA dna_extraction->cpd_elisa data_analysis Data Analysis cpd_elisa->data_analysis

Caption: Experimental workflow for testing this compound's effect on pyrimidine dimers.

Key Experimental Protocols

Cell Culture and Seeding
  • Cell Line: Human epidermal keratinocytes (e.g., HaCaT or primary keratinocytes).

  • Culture Medium: Keratinocyte-specific growth medium (e.g., Keratinocyte-SFM with supplements).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Protocol:

    • Culture keratinocytes in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well.

    • Allow the cells to adhere and grow for 24 hours before treatment.

Treatment Application
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO or ethanol). The final concentration of the vehicle in the cell culture medium should be non-toxic (typically ≤ 0.1%).

  • Treatment Groups:

    • No UV Control: Cells treated with medium only.

    • UV Only Control: Cells treated with medium only and exposed to UV.

    • Vehicle + UV: Cells treated with the vehicle control and exposed to UV.

    • This compound + UV: Cells treated with the desired concentration of this compound and exposed to UV.

  • Protocol:

    • Aspirate the growth medium from the 6-well plates.

    • Add fresh medium containing the respective treatments (vehicle or this compound) to each well.

    • Incubate for 1-2 hours to allow for cellular uptake or adherence of the compound.

UVB Irradiation
  • UVB Source: A calibrated UVB lamp with an emission spectrum primarily in the 290-320 nm range.

  • UVB Dose: A common dose for inducing detectable DNA damage without causing excessive cell death is in the range of 50-100 mJ/cm².[11] The optimal dose should be determined empirically for the specific cell line and experimental conditions.

  • Protocol:

    • Remove the lids from the 6-well plates.

    • Place the plates directly under the UVB source.

    • Expose the cells to the predetermined dose of UVB radiation.

    • Immediately after irradiation, add back the original conditioned medium or fresh medium.

    • The "No UV Control" group should be handled identically but shielded from the UV source.

DNA Extraction
  • Materials: A commercial DNA extraction kit suitable for cultured cells.

  • Protocol:

    • Harvest the cells immediately after irradiation or after a desired time point for repair studies.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract genomic DNA according to the manufacturer's protocol of the chosen DNA extraction kit.

    • Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

Quantification of Cyclobutane Pyrimidine Dimers (CPD) by ELISA
  • Materials: A commercially available CPD ELISA kit.[12][13][14][15] These kits typically include a DNA binding plate, anti-CPD antibody, HRP-conjugated secondary antibody, and standards.

  • Principle: The assay is a competitive ELISA where CPD in the sample competes with a fixed amount of CPD coated on the plate for binding to a specific antibody. The amount of antibody bound to the plate is then detected colorimetrically.

  • Protocol (General Outline - refer to specific kit manual for details):

    • Prepare a standard curve using the provided CPD-DNA standards.

    • Denature the extracted DNA samples and standards by heating.

    • Add the denatured DNA samples and standards to the wells of the DNA binding plate.

    • Incubate to allow the DNA to bind to the plate.

    • Wash the plate to remove unbound DNA.

    • Add the anti-CPD primary antibody to each well and incubate.

    • Wash the plate to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate to remove unbound secondary antibody.

    • Add the substrate solution and incubate until color develops.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of CPDs in the samples by comparing their absorbance to the standard curve.

Data Presentation

The quantitative data obtained from the CPD ELISA should be summarized in a table for clear comparison between the different treatment groups.

Treatment GroupUVB Dose (mJ/cm²)Mean CPD Concentration (ng/mL)Standard Deviation% Reduction in CPDs (vs. UV Only)
No UV Control00.50.1N/A
UV Only Control10025.02.50%
Vehicle + UV10024.52.82%
This compound + UV1008.01.268%

Signaling Pathway Visualization

UV-induced DNA damage, such as the formation of pyrimidine dimers, triggers a complex cellular response known as the DNA Damage Response (DDR). This involves the activation of signaling pathways that lead to cell cycle arrest, DNA repair, or apoptosis.

dna_damage_response cluster_uv UV Radiation cluster_dna_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes uv UVB/UVA pd Pyrimidine Dimers (CPDs) uv->pd atr ATR Kinase pd->atr activates chk1 Chk1 Kinase atr->chk1 phosphorylates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest dna_repair DNA Repair chk1->dna_repair apoptosis Apoptosis chk1->apoptosis

References

Application Notes and Protocols for Cell-Based Phototoxicity Assessment of Ecamsule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecamsule (Terephthalylidene Dicamphor Sulfonic Acid), commercially known as Mexoryl® SX, is a highly effective and photostable organic UVA filter used in sunscreen formulations to protect the skin from sun damage.[1][2] Its primary mechanism of action involves absorbing UVA radiation and dissipating the energy as heat, thereby preventing it from penetrating the skin and causing cellular damage.[1] While this compound is recognized for its photostability and safety profile, it is crucial for researchers and drug development professionals to have access to robust protocols for assessing its potential for phototoxicity.[2] These application notes provide detailed methodologies for evaluating the phototoxic potential of this compound using established cell-based assays, including the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, Reactive Oxygen Species (ROS) detection, and apoptosis assays.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)

The 3T3 NRU phototoxicity test is the internationally recognized standard in vitro method for assessing phototoxic potential.[3][4][5][6] It compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar radiation (UVA). A substance is identified as phototoxic if its cytotoxicity is increased in the presence of light.[3]

Data Presentation

While a comprehensive literature search did not yield publicly available IC50 and Photo Irritation Factor (PIF) values for this compound from the 3T3 NRU phototoxicity test, the following table illustrates how such data would be presented. For comparative purposes, data for the known phototoxin Chlorpromazine is included.[3]

CompoundIrradiation (UVA)IC50 (µg/mL)Photo Irritation Factor (PIF)Phototoxicity Prediction
This compound - Not AvailableNot AvailableNot Available
+ Not Available
Chlorpromazine (Positive Control) - 7.0 - 90.0> 6Phototoxic
+ 0.1 - 2.0

PIF is calculated as the ratio of IC50 (-UVA) / IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential.

Experimental Protocol

This protocol is adapted from the OECD Test Guideline 432.[3][5]

Materials:

  • Balb/c 3T3 fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • 96-well cell culture plates

  • This compound (and other test substances)

  • Phosphate-buffered saline (PBS)

  • Neutral Red (NR) solution

  • NR destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Solar simulator with a UVA filter

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 1x10⁴ cells/well). Incubate at 37°C, 5% CO₂.

  • Treatment: After 24 hours, discard the medium and replace it with fresh medium containing various concentrations of this compound. Prepare a dilution series to cover a range of cytotoxic effects. Include a solvent control and a positive control (e.g., Chlorpromazine). Treat both plates identically.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.

  • Irradiation:

    • Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).

    • Keep the second plate in the dark under the same temperature conditions for the same duration.

  • Incubation: After irradiation, wash the cells with PBS and replace with fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake:

    • Incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 3 hours.

    • Wash the cells with PBS to remove excess dye.

    • Add NR destain solution to each well and shake for 10 minutes to solubilize the dye.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the cell viability for each concentration relative to the solvent control.

    • Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates.

    • Calculate the Photo Irritation Factor (PIF).

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_exposure Exposure cluster_post Post-Exposure cluster_analysis Data Analysis A Seed 3T3 Cells in 96-well plates B Incubate 24h A->B C Treat cells with This compound dilutions B->C D Incubate 1h C->D E Plate 1: Irradiate with UVA D->E F Plate 2: Keep in dark D->F G Wash & Incubate 24h E->G F->G H Neutral Red Staining (3h) G->H I Destain & Read Absorbance (540nm) H->I J Calculate IC50 (+/- UVA) I->J K Calculate PIF J->K L Determine Phototoxicity K->L

Workflow for the 3T3 NRU Phototoxicity Test.

Reactive Oxygen Species (ROS) Assay

Phototoxic compounds can generate ROS upon exposure to light, leading to oxidative stress and cell damage. The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method to quantify intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is oxidized to the highly fluorescent DCF by ROS.

Data Presentation

The following data is derived from a study on the effects of this compound on human keratinocytes (HaCaT) and fibroblasts (WT Fibs E6/E7).[5]

Cell LineTreatmentFold Increase in ROS (Mean ± SEM)
HaCaT UV Exposure3.94 ± 0.34
AAPH (Positive Control)5.79 ± 0.17
WT Fibs E6/E7 UV Exposure5.49 ± 0.34
AAPH (Positive Control)15.93 ± 0.58

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) is a chemical ROS generator.

A study also showed that in HaCaT cells, 1600 µM of this compound reduced UV-induced oxidative stress by 14.5%.[7]

Experimental Protocol

This protocol is a general guideline for using the DCFH-DA assay to assess phototoxicity.

Materials:

  • Human keratinocytes (e.g., HaCaT) or other relevant cell line

  • Appropriate cell culture medium

  • 96-well black, clear-bottom plates

  • This compound

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • H₂O₂ or AAPH (as a positive control)

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Solar simulator with UVA filter

  • Fluorescence microplate reader (Excitation/Emission ~485/530 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • DCFH-DA Loading:

    • Wash cells with warm PBS or HBSS.

    • Load cells with DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Treatment:

    • Wash the cells with PBS or HBSS to remove excess probe.

    • Add medium containing different concentrations of this compound.

  • Irradiation:

    • Immediately expose the plate to a relevant dose of UVA radiation.

    • Include non-irradiated control wells.

    • Include positive control wells (e.g., treated with H₂O₂ or AAPH).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at Ex/Em ~485/530 nm. Readings can be taken at multiple time points post-irradiation.

  • Data Analysis:

    • Subtract the background fluorescence from blank wells.

    • Normalize the fluorescence intensity of treated cells to that of the untreated control.

    • Express the results as a fold change in ROS production.

Experimental Workflow

G A Seed cells in 96-well black plate B Incubate overnight A->B C Load cells with DCFH-DA (30-60 min) B->C D Wash to remove excess probe C->D E Treat with this compound D->E F Irradiate with UVA E->F G Measure Fluorescence (Ex/Em 485/530 nm) F->G H Analyze Data: Fold change in ROS G->H

Workflow for the DCFH-DA ROS Assay.

Apoptosis Assay

Apoptosis, or programmed cell death, is a key endpoint for assessing cellular damage. UVA radiation can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Data Presentation
Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (-UVA)
Control (+UVA)
This compound (-UVA)
This compound (+UVA)
Experimental Protocol

This protocol is a general guideline for the Annexin V/PI apoptosis assay after UVA exposure.

Materials:

  • Relevant cell line (e.g., HaCaT)

  • 6-well plates

  • This compound

  • Solar simulator with UVA filter

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at various concentrations.

  • Irradiation: Expose the cells to a dose of UVA radiation known to induce apoptosis. Include non-irradiated controls.

  • Incubation: Incubate the cells for a period sufficient for apoptosis to occur (e.g., 6-24 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add more 1X Annexin-binding buffer to each sample.

    • Analyze the samples on a flow cytometer as soon as possible.

  • Data Analysis:

    • Use appropriate software to gate the cell populations and quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

UVA-Induced Apoptosis Signaling Pathway

G UVA UVA Radiation ROS ROS Production UVA->ROS DNA_Damage DNA Damage UVA->DNA_Damage Death_Receptors Death Receptors (e.g., Fas, TNFR) UVA->Death_Receptors PI3K_Akt PI3K/Akt Pathway (Survival) UVA->PI3K_Akt Mitochondria Mitochondria ROS->Mitochondria MAPK MAPK Pathways (JNK, p38) ROS->MAPK p53 p53 Activation DNA_Damage->p53 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Extrinsic Pathway Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax Bax Activation p53->Bax Bax->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Intrinsic Pathway Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Bax PI3K_Akt->Apoptosis Inhibition

Simplified signaling pathways in UVA-induced apoptosis.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for assessing the phototoxic potential of this compound. The 3T3 NRU assay serves as the regulatory standard for initial phototoxicity screening. Further mechanistic insights can be gained by quantifying ROS production and evaluating apoptotic pathways. While this compound is generally considered photostable and safe, these detailed protocols will enable researchers to conduct thorough in vitro safety assessments, contributing to the development of safe and effective sun care products.

References

Application Notes and Protocols: Micronization of Ecamsule Powder Using Supercritical CO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the micronization of ecamsule powder utilizing supercritical carbon dioxide (CO2) technology. The methodologies outlined are based on the Supercritical Anti-Solvent (SAS) process, a green and efficient technique for producing fine, uniform particles with improved physicochemical properties.

Introduction

This compound, a photostable organic UVA filter, is a key active ingredient in many sunscreen formulations.[1] Its efficacy is influenced by its particle size distribution. Micronization via supercritical CO2, specifically the SAS process, offers a superior alternative to conventional milling techniques, which can induce mechanical stress and thermal degradation.[2] The SAS process utilizes supercritical CO2 as an antisolvent to precipitate the solute from an organic solution, resulting in the formation of fine particles with a narrow size distribution.[3][4][5][6]

This technology is advantageous due to its use of a non-toxic, inexpensive, and environmentally friendly solvent (CO2), and it operates at mild temperatures, preserving the integrity of thermolabile compounds.[2][7] The resulting micronized this compound powder exhibits a reduced crystalline structure and improved chemical properties.[3][8]

Experimental Protocols

Supercritical Anti-Solvent (SAS) Micronization of this compound

The following protocol details the steps for the micronization of this compound powder using the SAS process.

Objective: To produce fine this compound powder with a particle size in the range of 1.8 µm–2.8 µm.[8][9]

Materials:

  • This compound powder

  • Ethanol (solvent)

  • High-purity carbon dioxide (antisolvent)

Equipment:

  • Supercritical fluid apparatus equipped with:

    • High-pressure CO2 pump

    • Solvent pump

    • Precipitation vessel with a filter

    • Nozzle for spraying the solution

    • Temperature and pressure controllers

    • Back-pressure regulator

    • Separation vessel

Procedure:

  • Solution Preparation: Prepare an this compound solution by dissolving the desired weight percentage of this compound powder in ethanol. Concentrations can range from 2.5 wt% to 10 wt%.[8][9] For optimal results, a 5 wt% solution is recommended.[3][8][9]

  • System Pressurization and Heating: Pressurize the precipitation vessel with CO2 to the desired operating pressure (e.g., 14 MPa).[3][8][9] Heat the vessel to the target temperature (e.g., 323 K).[3][8][9]

  • CO2 Flow: Introduce a continuous flow of supercritical CO2 into the precipitation vessel.

  • Solution Injection: Pump the prepared this compound-ethanol solution through a nozzle into the precipitation vessel at a controlled flow rate (e.g., 1 mL min⁻¹).[3][8][9]

  • Precipitation: As the this compound solution is sprayed into the supercritical CO2, the ethanol rapidly diffuses into the CO2, which acts as an antisolvent. This causes the this compound to become supersaturated and precipitate as fine particles.

  • Particle Collection: The micronized this compound particles are collected on a filter at the bottom of the precipitation vessel.

  • Washing: After the solution has been completely injected, continue to flow pure supercritical CO2 through the vessel to wash the precipitated particles and remove any residual ethanol.

  • Depressurization: Slowly depressurize the precipitation vessel to atmospheric pressure.

  • Product Recovery: Collect the dried, micronized this compound powder from the filter.

Data Presentation

The following tables summarize the quantitative data from experiments on the micronization of this compound using the supercritical CO2 SAS process.

Table 1: Process Parameters for this compound Micronization

ParameterRange InvestigatedOptimal Condition
Temperature (K)303 – 333323
Pressure (MPa)10 – 2014
This compound Solution Flow Rate (mL min⁻¹)0.5 – 2.01
This compound Feed Concentration (wt%)2.5 – 105

Source:[3][8][9]

Table 2: Physicochemical Properties of Micronized this compound

PropertyResultConditions
Mean Particle Size (µm)1.8 ± 0.8323 K, 14 MPa, 1 mL min⁻¹, 5 wt%
Particle Size Range (µm)1.8 – 2.8Varied process parameters
Process Yield (%)~91323 K, 14 MPa, 1 mL min⁻¹, 5 wt%
Residual Ethanol<12.5 mg L⁻¹ (below detectable limit)Post-micronization
Crystalline StructureReducedCompared to oven-dried counterparts

Source:[3][8][9]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the micronization of this compound using supercritical CO2.

experimental_workflow cluster_prep Preparation cluster_process Supercritical Anti-Solvent (SAS) Process cluster_separation Separation & Recovery This compound This compound Powder solution This compound-Ethanol Solution (2.5-10 wt%) This compound->solution ethanol Ethanol ethanol->solution pump_sol Solution Pump solution->pump_sol co2 Liquid CO2 pump_co2 High-Pressure CO2 Pump co2->pump_co2 heater Heater pump_co2->heater sc_co2 Supercritical CO2 (10-20 MPa, 303-333 K) heater->sc_co2 vessel Precipitation Vessel sc_co2->vessel nozzle Nozzle pump_sol->nozzle nozzle->vessel filter Filter vessel->filter bpr Back-Pressure Regulator vessel->bpr micronized_this compound Micronized This compound Powder filter->micronized_this compound separator Separator bpr->separator co2_recycle CO2 (gas) separator->co2_recycle ethanol_waste Ethanol separator->ethanol_waste

Fig. 1: Experimental workflow for this compound micronization using the SAS process.

logical_relationship cluster_inputs Input Parameters cluster_process SAS Process cluster_outputs Output Characteristics temp Temperature mixing Mixing & Mass Transfer temp->mixing pressure Pressure pressure->mixing flow_rate Solution Flow Rate flow_rate->mixing concentration This compound Concentration supersaturation Supersaturation concentration->supersaturation mixing->supersaturation nucleation Nucleation supersaturation->nucleation yield Yield supersaturation->yield particle_growth Particle Growth nucleation->particle_growth particle_size Particle Size nucleation->particle_size psd Particle Size Distribution nucleation->psd particle_growth->particle_size morphology Morphology particle_growth->morphology

Fig. 2: Logical relationships of process parameters and outputs in SAS micronization.

References

Troubleshooting & Optimization

Navigating the Challenges of Ecamsule Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on improving the solubility of ecamsule (Terephthalylidene Dicamphor Sulfonic Acid) in cosmetic formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work, offering practical solutions and detailed methodologies to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Aqueous Phase Solubility

Question 1: My this compound is not dissolving in water. What am I doing wrong?

Answer: this compound in its free acid form has very low solubility in water. To achieve effective dissolution in the aqueous phase, pH adjustment is critical. This compound is a sulfonic acid and requires neutralization to form a more soluble salt.

  • Troubleshooting Steps:

    • Neutralization: Add a suitable base to your aqueous dispersion of this compound. Triethanolamine (TEA) is a commonly used neutralizer for this purpose. Other options include sodium hydroxide or other cosmetically acceptable bases.

    • pH Monitoring: The target pH for optimal solubility is typically in the neutral range. For instance, neutralization with TEA can achieve a 2.5% water solubility at a pH of 6.5.

    • Heat Application: Gently heating the water phase (e.g., to 60°C) can aid in the dissolution of the neutralized this compound salt, such as Na-Ecamsule.[1]

    • Order of Addition: It is often preferable to disperse the this compound powder in water first and then add the neutralizing agent while stirring.

Question 2: I've neutralized the this compound, but it's precipitating out of my aqueous solution upon cooling. How can I prevent this?

Answer: Precipitation upon cooling, also known as crystallization, can occur if the solution is supersaturated at lower temperatures.

  • Troubleshooting Steps:

    • Co-solvents: Incorporate co-solvents such as propylene glycol or ethanol into your aqueous phase. These can help to increase the overall solvent capacity and reduce the likelihood of precipitation.

    • Concentration Management: Ensure you are not exceeding the saturation solubility of the neutralized this compound at room temperature. You may need to adjust the concentration of this compound in your formulation.

    • Formulation of a Pre-mix: Consider creating a concentrated, stable pre-mix of neutralized this compound in a water/co-solvent blend that can be added to the main batch.

Oil Phase & Emulsion Stability

Question 3: How can I incorporate this compound into the oil phase of my formulation?

Answer: While this compound is primarily considered water-soluble after neutralization, enhancing its compatibility with the oil phase can be beneficial in certain formulations.

  • Solubilization Strategy:

    • Ester Selection: The choice of emollient is crucial. While specific quantitative data is limited, selecting polar esters may improve the partitioning of neutralized this compound into the oil phase.

    • Solubilizers: Isopropyl Lauroyl Sarcosinate (ILS) has been shown to increase the solubility of this compound in octocrylene-based oil phases by 38%.

Question 4: My this compound is causing instability in my O/W emulsion, leading to phase separation. What are the likely causes and solutions?

Answer: Instability in an oil-in-water (O/W) emulsion can be due to several factors related to the incorporation of this compound.

  • Troubleshooting Guide for O/W Emulsions:

    • Improper Neutralization: Incomplete neutralization of this compound can lead to a low pH in the water phase, which can affect the stability of many common emulsifiers and polymers. Ensure the pH of the water phase is stable and compatible with your chosen emulsifier system before emulsification.

    • Electrolyte Sensitivity: The neutralized this compound salt will increase the electrolyte concentration of the water phase. Some emulsifiers are sensitive to electrolytes and may lose their efficacy. Consider using non-ionic or electrolyte-tolerant emulsifiers.

    • High Shear: Ensure adequate but not excessive shear during homogenization to create a stable emulsion with a small droplet size.

Question 5: I'm struggling to create a stable W/O emulsion containing this compound. What are the key considerations?

Answer: Water-in-oil (W/O) emulsions are inherently more challenging to stabilize. The presence of a water-soluble active like neutralized this compound adds another layer of complexity.

  • Troubleshooting Guide for W/O Emulsions:

    • Emulsifier Selection: The choice of a suitable W/O emulsifier with a low Hydrophile-Lipophile Balance (HLB) is critical. Polymeric emulsifiers can be particularly effective.

    • Electrolyte Addition: Incorporating an electrolyte, such as magnesium sulfate, into the water phase is crucial for the stability of W/O emulsions. This helps to reduce the interfacial tension and prevent coalescence of the water droplets.[2][3]

    • Phase Ratio: Increasing the volume of the dispersed water phase (containing the dissolved this compound) to greater than 60% can enhance the viscosity and stability of the emulsion due to internal phase packing.[2]

    • Homogenization: Proper homogenization is necessary to create small, uniform water droplets. This is typically performed when the emulsion has cooled to below 50°C.[2]

Quantitative Data on this compound Solubility

The following tables summarize the available quantitative and qualitative data on the solubility of this compound in various cosmetic ingredients. It is important to note that precise solubility values can be influenced by the exact grade of the ingredient, temperature, and the presence of other components in the formulation.

Table 1: Solubility of this compound in Aqueous Systems

Solvent SystemTemperatureSolubility ( g/100 mL)Notes
Water (Free Acid Form)25°C~0.000015Very low solubility.
Water (Neutralized with TEA)Not Specified2.5At a pH of 6.5.
Water (as Na-Ecamsule)60°CSolubleA sodium salt form with a higher pH (9-11).[1]

Table 2: Solubility of this compound in Organic Solvents & Oils

Solvent/OilTemperatureSolubilityNotes
Octocrylene-based oil phaseNot SpecifiedIncreased by 38%With the addition of Isopropyl Lauroyl Sarcosinate (ILS).
Propylene GlycolNot SpecifiedSolubleOften used as a co-solvent to improve aqueous phase solubility.
EthanolNot SpecifiedSolubleCan be used as a co-solvent.
Isopropyl MyristateNot SpecifiedLimitedAs a lipophilic ester, it is not an ideal primary solvent for the polar this compound.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water with a specific pH, propylene glycol, ethanol) in a sealed, airtight container (e.g., a screw-cap vial).

    • Ensure there is undissolved solid material present to confirm saturation.

  • Equilibration:

    • Place the sealed container in a constant temperature shaker bath (e.g., 25°C or 50°C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking samples at different time points until the concentration plateaus.

  • Sample Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) to remove all undissolved solids.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known this compound concentrations to determine the concentration of the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mg/mL, taking into account the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Withdraw & filter supernatant C->D G Calculate solubility E Dilute sample D->E F Analyze by HPLC E->F F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

troubleshooting_workflow start This compound Solubility Issue is_aqueous Aqueous Phase? start->is_aqueous is_neutralized Is this compound Neutralized? is_aqueous->is_neutralized Yes is_emulsion Emulsion Instability? is_aqueous->is_emulsion No (Oil Phase) neutralize Action: Neutralize with a suitable base (e.g., TEA) is_neutralized->neutralize No is_precipitation Precipitation on Cooling? is_neutralized->is_precipitation Yes check_pH Action: Check and adjust pH to neutral range neutralize->check_pH use_heat Action: Apply gentle heat (e.g., 60°C) to aid dissolution check_pH->use_heat use_heat->is_precipitation add_cosolvent Action: Add co-solvents (e.g., Propylene Glycol) is_precipitation->add_cosolvent Yes end Solubility Improved is_precipitation->end No check_concentration Action: Review and potentially lower concentration add_cosolvent->check_concentration check_concentration->end emulsion_type O/W or W/O? is_emulsion->emulsion_type Yes ow_solutions O/W Solutions: - Check emulsifier electrolyte tolerance - Ensure complete neutralization - Optimize homogenization emulsion_type->ow_solutions O/W wo_solutions W/O Solutions: - Use appropriate W/O emulsifier - Add electrolyte to water phase - Optimize phase ratio & homogenization emulsion_type->wo_solutions W/O ow_solutions->end wo_solutions->end

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Stabilizing Ecamsule in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH adjustment for stabilizing ecamsule (Terephthalylidene Dicamphor Sulfonic Acid) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: The optimal pH for this compound stability in aqueous solutions has not been definitively established in publicly available literature. However, based on the chemistry of arylsulfonic acids, a slightly acidic to neutral pH range is generally recommended as a starting point for stability studies. This compound is a strong acid due to its sulfonic acid moieties, with a reported pKa of 1.99.[1] In its acidic form, it can result in a very low pH (1-2) when dissolved in water.[2] For many pharmaceutical formulations, a pH range of 5-7 is often targeted to be compatible with biological systems.[2] It is crucial to determine the optimal pH for your specific formulation and storage conditions empirically.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound, an arylsulfonic acid, can be influenced by pH. Arylsulfonic acids can undergo hydrolysis, particularly under strong acidic conditions and elevated temperatures, which can lead to the cleavage of the sulfonic acid group from the aromatic ring. While this compound is known for its excellent photostability, its stability in solution over time at different pH values should be carefully evaluated.[3][4][5]

Q3: What type of buffer should I use to adjust the pH of my this compound solution?

A3: The choice of buffer depends on the desired pH range and the downstream application of your this compound solution. Common buffers used in pharmaceutical formulations include phosphate and citrate buffers.

  • Phosphate buffers are effective in the neutral pH range. Studies have been conducted with this compound in phosphate buffer at pH 7.4.

  • Citrate buffers are suitable for maintaining a slightly acidic pH.

  • For analytical purposes, a sodium acetate buffer at pH 4.6 has been used in liquid chromatography methods for this compound, suggesting it is stable under these conditions for the duration of the analysis.[1]

When selecting a buffer, ensure it does not react with this compound or other components in your formulation.

Q4: How can I neutralize a solution of this compound?

A4: Since this compound is acidic, it often requires neutralization for use in formulations. Triethanolamine is a common neutralizing agent used in cosmetic preparations containing this compound.[6] For laboratory preparations, a suitable base such as sodium hydroxide can be used to carefully adjust the pH to the desired level. The sodium salt of this compound is also available and has a higher initial pH (around 9-11) compared to the acidic form.[2]

Q5: What are the potential degradation products of this compound in solution?

A5: While specific degradation pathways for this compound in solution at various pH values are not well-documented in public literature, a potential degradation route for arylsulfonic acids is hydrolysis, which would result in the formation of the parent arene and sulfuric acid. It is recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the appearance of any degradation products over time.[1][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in this compound solution after pH adjustment. The solubility of this compound or its salt form may be pH-dependent. The concentration of this compound might be too high for the solubility at the adjusted pH. The chosen buffer components may be interacting with this compound.Determine the solubility of this compound at different pH values. Consider lowering the concentration of the this compound solution. Evaluate the compatibility of the buffer system with this compound.
Change in color or clarity of the solution over time. This could indicate chemical degradation of this compound or other components in the formulation.Perform a stability study at different pH values and temperatures to identify the optimal storage conditions. Use a validated HPLC method to check for the presence of degradation products.
Significant drop in pH of an unbuffered this compound solution. This compound is a strong acid. Dissolving the acidic form of this compound in a non-buffered solvent will result in a low pH.Use a suitable buffer system to maintain the desired pH. Alternatively, neutralize the this compound solution with an appropriate base.
Inconsistent results in biological or chemical assays. The stability of this compound in the assay medium may be compromised due to pH. Degradation of this compound could be affecting its activity.Ensure the pH of your assay medium is within the stable range for this compound. Prepare fresh this compound solutions for your experiments.

Data Presentation

The following table can be used to record and compare the stability of this compound under different pH conditions. Researchers should populate this table with their own experimental data.

Table 1: Example Data Collection Table for this compound Stability Study

pHBuffer SystemConcentration (mg/mL)Temperature (°C)Time (days)% this compound RemainingAppearance of Degradation Products (e.g., peak area in HPLC)Observations (e.g., color change, precipitation)
4.0Citrate1.02501000Clear, colorless
4.0Citrate1.0257
4.0Citrate1.02514
5.5Phosphate1.02501000Clear, colorless
5.5Phosphate1.0257
5.5Phosphate1.02514
7.0Phosphate1.02501000Clear, colorless
7.0Phosphate1.0257
7.0Phosphate1.02514

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution

  • Materials:

    • This compound (acid form)

    • Selected buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)

    • Deionized water

    • pH meter

    • Stir plate and stir bar

    • Volumetric flasks and pipettes

    • 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment

  • Procedure:

    • Prepare the desired buffer solution at the target concentration (e.g., 50 mM Phosphate Buffer).

    • Accurately weigh the required amount of this compound and dissolve it in a small amount of the prepared buffer solution in a volumetric flask.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • Measure the initial pH of the this compound solution.

    • Adjust the pH to the desired value using small additions of 0.1 M NaOH or 0.1 M HCl while continuously monitoring with a calibrated pH meter.

    • Once the target pH is reached and stable, the solution is ready for use or for stability testing.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This is a general method and may require optimization for specific equipment and formulations.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., 20 mM sodium acetate, pH 4.6) and an organic solvent (e.g., ethanol or acetonitrile). A common mobile phase is a 70:30 (v/v) mixture of 20 mM sodium acetate buffer (pH 4.6) and ethanol.[1]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 345 nm (peak absorbance for this compound)[3]

  • Procedure:

    • Prepare a standard stock solution of this compound of known concentration.

    • Prepare a calibration curve by making serial dilutions of the stock solution.

    • At each time point of the stability study, withdraw an aliquot of the this compound solution, dilute it to fall within the range of the calibration curve, and inject it into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • Quantify the remaining this compound concentration by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Data Analysis prep_buffer Prepare Buffer dissolve_ecam Dissolve this compound prep_buffer->dissolve_ecam initial_ph Measure Initial pH dissolve_ecam->initial_ph adjust_ph Adjust to Target pH initial_ph->adjust_ph storage Store at Controlled Temperature adjust_ph->storage Start Study sampling Sample at Time Points (t=0, t=x, t=y, ...) storage->sampling analysis Analyze via HPLC sampling->analysis quantify Quantify Remaining This compound analysis->quantify Generate Data determine_optimal Determine Optimal pH quantify->determine_optimal detect_degrad Detect Degradation Products detect_degrad->determine_optimal

Caption: Experimental workflow for determining the optimal pH for this compound stability.

logical_relationship cluster_degradation Potential Degradation cluster_stability Stability Outcome strong_acid Strongly Acidic pH (e.g., pH < 3) hydrolysis Hydrolytic Desulfonation strong_acid->hydrolysis Promotes high_temp Elevated Temperature high_temp->hydrolysis Promotes degradation_products Degradation Products (Parent Arene + Sulfuric Acid) hydrolysis->degradation_products unstable Decreased this compound Concentration hydrolysis->unstable stable Stable this compound

Caption: Logical relationship between pH and potential degradation of arylsulfonic acids.

References

Addressing ecamsule photodegradation in prolonged UV exposure.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of ecamsule during prolonged UV exposure experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound (Mexoryl SX) considered photostable?

A1: Yes, this compound is widely recognized for its excellent photostability, particularly in comparison to other UVA filters like avobenzone.[1][2][3] Its chemical structure, a benzylidene camphor derivative, allows it to absorb UVA radiation and dissipate the energy as thermal energy through a reversible photoisomerization process, which contributes to its stability.[1][4]

Q2: Can this compound degrade under prolonged UV exposure?

A2: While highly photostable, some evidence suggests that under extended periods of UV exposure (several hours), this compound may experience a reduction in its protective properties by up to 40%.[5] This potential for degradation underscores the importance of rigorous photostability testing, especially for formulations intended for prolonged sun exposure.

Q3: What factors can influence the photostability of this compound in a formulation?

A3: The stability of this compound can be influenced by the overall formulation.[6][7][8] Key factors include:

  • Interactions with other UV filters: Synergistic or antagonistic interactions with other sunscreen agents can affect photostability.[9]

  • Excipients: The choice of solvents, emulsifiers, and other inactive ingredients can impact the photochemical behavior of this compound.[6][8]

  • pH of the formulation: The pH can influence the stability of the entire formulation, potentially affecting the UV filter.[10][11]

  • Packaging: The type of packaging and its light-resistant properties are crucial for maintaining stability over the product's shelf life.[10]

Q4: What are the common degradation products of this compound?

A4: The primary mechanism of energy dissipation for this compound is reversible photoisomerization, which does not typically result in significant degradation products. However, under forced degradation conditions, various photolytic degradants could potentially form. Identifying these would require specific analytical studies, such as liquid chromatography-mass spectrometry (LC-MS).

Q5: How can I improve the photostability of my this compound-containing formulation?

A5: To enhance photostability, consider the following:

  • Co-formulation with other photostable filters: Combining this compound with other stable UV filters can provide broad-spectrum protection and overall formulation stability. This compound is often formulated with avobenzone and octocrylene to improve UV coverage and photostability.[5]

  • Inclusion of photostabilizers and antioxidants: Ingredients like octocrylene are known to stabilize other UV filters.[3] Antioxidants can help mitigate photo-oxidative stress within the formulation.[10]

  • Careful selection of excipients: Ensure all formulation components are compatible and do not promote photodegradation.[6][8]

  • Opaque or UV-protective packaging: Protect the final product from light exposure.[10]

Troubleshooting Guide: Unexpected this compound Degradation

This guide provides a structured approach to troubleshooting unexpected photodegradation of this compound in your experimental formulation.

Issue Potential Cause Troubleshooting Steps
Significant loss of this compound concentration after UV exposure (>10%) Formulation Incompatibility: An excipient (e.g., solvent, polymer, or another active) may be sensitizing the photodegradation of this compound.1. Review Formulation Components: Scrutinize the literature for known incompatibilities between this compound and other ingredients in your formulation.[6][8]2. Isolate Variables: Prepare simplified formulations, each omitting one component, to identify the problematic ingredient through photostability testing.3. pH Adjustment: Measure and adjust the pH of the formulation to a range known to be optimal for this compound stability (typically acidic to neutral).[10][11]
Interaction with other UV filters: Another UV filter in the blend may be promoting the degradation of this compound.1. Test Individual Filters: Assess the photostability of each UV filter in the formulation individually.2. Test Binary Combinations: Evaluate the photostability of this compound in combination with each of the other UV filters separately.
Inconsistent photostability results between batches Manufacturing Process Variability: Inconsistent mixing, temperature, or exposure to light during manufacturing can affect stability.[7]1. Standardize Protocol: Ensure all manufacturing steps (e.g., mixing speed and time, heating/cooling rates) are consistent across all batches.2. Protect from Light: Manufacture and store the formulation in a light-controlled environment.
Raw Material Quality: Variation in the purity or grade of raw materials, including this compound itself, can lead to inconsistencies.1. Certificate of Analysis (CoA): Verify the CoA for all raw materials to ensure they meet specifications.2. Supplier Qualification: Use materials from a reputable and consistent supplier.
Changes in physical properties (e.g., color, viscosity) after UV exposure Degradation of other formulation components: The observed changes may not be due to this compound degradation but rather other less stable ingredients.1. Analyze Individual Components: Subject each component of the formulation to the same UV exposure to identify any unstable ingredients.[12]2. Use of Stabilizers: Incorporate appropriate stabilizers, such as antioxidants or chelating agents, to protect colorants and other sensitive ingredients.[10]
Phase Separation (for emulsions): UV exposure can sometimes destabilize an emulsion, leading to changes in appearance and texture.1. Evaluate Emulsifier System: Ensure the emulsifier system is robust enough to withstand UV exposure and potential temperature changes.[12][13]2. Particle Size Analysis: Analyze the emulsion droplet size before and after UV exposure to detect signs of coalescence.[13]

G start Unexpected this compound Degradation Observed check_formulation Review Formulation for Incompatibilities start->check_formulation check_process Review Manufacturing Process start->check_process isolate_variables Prepare Simplified Formulations (Omit one component at a time) check_formulation->isolate_variables Potential Incompatibility standardize_process Standardize Manufacturing Protocol (e.g., mixing, temperature) check_process->standardize_process Potential Variability test_stability Conduct Photostability Testing isolate_variables->test_stability identify_culprit Identify Incompatible Component test_stability->identify_culprit reformulate Reformulate with Alternative Component identify_culprit->reformulate control_light Protect from Light During Manufacturing standardize_process->control_light check_raw_materials Verify Raw Material Quality (CoA) control_light->check_raw_materials supplier Ensure Consistent Supplier check_raw_materials->supplier resolve_process Process-Related Issue Resolved supplier->resolve_process

Caption: A workflow diagram for in vitro photostability testing of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

For a more precise quantification of this compound before and after UV exposure, an HPLC method can be employed.

1. Sample Extraction

  • After UV exposure (and before for the control), immerse the PMMA plate in a known volume of a suitable solvent (e.g., methanol or a methanol/water mixture) to dissolve the formulation film.

  • Use sonication to ensure complete dissolution and extraction of this compound from the plate.

  • Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC-UV Conditions (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and a buffered aqueous solution (e.g., phosphate or acetate buffer), pH adjusted to be compatible with this compound.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector set at the maximum absorbance wavelength of this compound (~345 nm).

  • Column Temperature: 30°C

3. Quantification

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Inject the extracted samples from the pre- and post-irradiation plates into the HPLC system.

  • Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.

  • Calculate the percentage of degradation as: % Degradation = [(Initial Conc. - Final Conc.) / Initial Conc.] * 100

Data Summary Table

Parameter Description
UV Filter Terephthalylidene Dicamphor Sulfonic Acid (this compound, Mexoryl SX)
UV Absorption Range 290–400 nm [1]
Peak UV Protection ~345 nm [1]
Mechanism of Action Reversible photoisomerization and photoexcitation, releasing absorbed UV as thermal energy. [1]
Reported Photostability Generally high, but potential for degradation under prolonged exposure. [2][5]
Recommended Analytical Techniques Purpose
UV-Vis Spectrophotometry Rapid assessment of changes in the overall UV absorbance profile of a formulation on a substrate. [14][15]
HPLC-UV Precise quantification of the concentration of this compound before and after UV exposure. [16]
LC-MS Identification of potential photodegradation products.

References

Overcoming batch-to-batch variability in ecamsule synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ecamsule (Terephthalylidene Dicamphor Sulfonic Acid).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions to overcome batch-to-batch variability.

Issue 1: Low Product Yield

Low or inconsistent yields are a common challenge in multi-step organic syntheses. The following table outlines potential causes and corresponding troubleshooting steps to improve the yield of this compound.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. Extend the reaction time if the starting materials are not fully consumed within the standard timeframe.[1]
Optimize Reaction Temperature: Ensure the reaction temperature is maintained between 65-75°C. Temperatures outside this range may slow down the reaction or lead to the formation of side products.[1]
Suboptimal Reagent Stoichiometry Verify Molar Ratios: The molar ratio of camphorsulfonic acid to terephthalaldehyde is critical. A common ratio is approximately 2.0-2.2 to 1.[1] Ensure accurate weighing and addition of all reagents.
Base Concentration: The concentration of the base (e.g., sodium methoxide) is crucial for the condensation reaction. Use a freshly prepared solution of sodium methoxide with a known concentration.[1]
Poor Solubility of Reactants Solvent System Optimization: The use of a mixed solvent system, such as methanol and cyclohexane (e.g., in a 1:6 volume ratio), is reported to enhance the solubility of reactants and facilitate stirring.[2] Ensure the correct solvent ratio is used.
Product Loss During Workup Incomplete Precipitation: this compound is precipitated by acidification. Ensure the pH of the aqueous layer is adjusted to 1-3 to maximize precipitation.[1] Check the pH with a calibrated meter.
Aqueous Solubility: If the product has some solubility in the aqueous layer, consider saturating the aqueous phase with sodium chloride before filtration to decrease the solubility of the organic product.
Filtration and Washing: Minimize the amount of cold solvent used for washing the filtered product to reduce loss. Ensure the filtration apparatus is properly sealed to achieve good recovery.
Issue 2: Product Discoloration (Yellowish or Brown Tint)

The final product should be a white to off-white solid. The presence of color indicates impurities.

Potential Cause Troubleshooting/Optimization Strategy
Impurities in Starting Materials Purity of Terephthalaldehyde: Terephthalaldehyde can oxidize over time, leading to colored impurities. Use high-purity terephthalaldehyde and consider purifying it by recrystallization if its quality is questionable.
Side Reactions Temperature Control: Overheating during the reaction can lead to the formation of colored byproducts. Maintain the reaction temperature strictly within the 65-75°C range.[1]
Atmosphere Control: The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation of the reactants and intermediates.[2] Ensure the reaction setup is properly purged with an inert gas.
Carryover of Impurities During Purification Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol, acetone, or acetonitrile.[1] This is often effective at removing colored impurities.
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon to adsorb colored impurities. Filter the solution through celite before recrystallization.
Issue 3: Difficulty in Product Precipitation/Crystallization

Challenges in obtaining a solid product after acidification can be due to supersaturation or the presence of impurities.

Potential Cause Troubleshooting/Optimization Strategy
Supersaturation Seeding: Add a small crystal of pure this compound to the solution to induce crystallization.
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Sufficient Cooling: Ensure the solution is cooled to the recommended temperature (e.g., -15°C to 25°C) and allow sufficient time for crystallization to occur.[1][2]
Presence of Impurities Purification Prior to Crystallization: If the product oils out or fails to crystallize, it may be due to a high level of impurities. Consider an initial purification step, such as passing a solution of the crude product through a short plug of silica gel, before attempting crystallization.
Incorrect Solvent for Crystallization Solvent Screening: The choice of solvent for crystallization is important. Ethanol, acetone, and acetonitrile have been reported to be effective.[1] If one solvent does not work well, try another or a mixture of solvents.
Issue 4: Batch-to-Batch Variation in Purity (HPLC)

Variations in HPLC purity between batches can often be traced back to inconsistencies in raw materials, reaction conditions, or the purification process.

Potential Cause Troubleshooting/Optimization Strategy
Variability in Raw Material Quality Quality Control of Starting Materials: Implement stringent quality control checks on incoming batches of camphorsulfonic acid and terephthalaldehyde. Key parameters to check include purity (by titration or HPLC) and moisture content.
Inconsistent Reaction Conditions Process Control: Utilize automated systems for controlling reaction parameters such as temperature, stirring speed, and reagent addition rate to ensure consistency between batches.[3]
Inefficient Purification Ion-Exchange Chromatography: For removal of ionic impurities (e.g., residual acid or metal salts), purification using a mixed bed of cation and anion exchange resins can be highly effective in achieving high purity.[4]
Consistent Crystallization Protocol: Standardize the crystallization procedure, including cooling rates and times, to ensure consistent crystal size and purity.

Data Presentation

The following tables summarize quantitative data from example synthesis batches, illustrating the impact of varying reaction and purification parameters on yield and purity.

Table 1: Effect of Reaction and Crystallization Parameters on Yield and Purity

Parameter Batch 1 [2]Batch 2 [2]Batch 3 [2]Batch 4 [1]
Camphorsulfonic Acid (g) 60606868
Terephthalaldehyde (g) 17.617.417.617.6
Reaction Temp (°C) 75 / 7065 / 756570 / 65
Reaction Time (min) 60 / 80120 / 3020 / 100120 / 90
Acidification pH 2131
Crystallization Solvent EthanolAcetoneWaterAcetonitrile
Crystallization Temp (°C) -15-1025-25
Final Yield (g) 42.745.032.045.7
HPLC Purity (%) 99.7499.6899.8999.52

Table 2: Comparison of Purification Methods

Purification Method Starting Material Resulting Purity Key Advantages
Acid Precipitation & Recrystallization Crude reaction mixture>99% (HPLC)[1]Simple, effective for removing many organic impurities.
Ion-Exchange Chromatography Acid-neutralized crude productHigh purity with improved absorbance at 345 nm[4]Effectively removes ionic impurities and metal salts.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on reported methods.[1][2]

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a water separator with a condenser, add camphorsulfonic acid (e.g., 60 g), a methanol solution of sodium methoxide (e.g., 116 ml of 25% w/w solution), and cyclohexane (e.g., 310 ml).

  • Initial Reaction: Under a nitrogen atmosphere, stir the mixture and heat to 65-75°C for 60-120 minutes. Collect the low-boiling solvent (methanol) using the water separator.

  • Aldehyde Addition: Prepare a solution of terephthalaldehyde (e.g., 17.6 g) in a mixture of methanol and cyclohexane (e.g., 1:6 v/v). Add this solution dropwise to the reaction mixture.

  • Main Reaction: Maintain the reaction temperature at 65-75°C for another 30-120 minutes, continuing to remove the low-boiling solvent.

  • Workup: After the reaction is complete (as monitored by TLC or HPLC), cool the mixture and add water (e.g., 280 ml).

  • Acidification and Extraction: Adjust the pH of the aqueous layer to 1-3 with a suitable acid (e.g., concentrated hydrochloric acid). Heat the mixture to approximately 90°C, then separate the layers and recover the cyclohexane.

  • Crystallization: To the aqueous layer, add a suitable solvent for crystallization (e.g., ethanol, 250 ml). Cool the solution to between -25°C and 25°C to induce crystallization.

  • Isolation: Collect the white solid product by suction filtration, wash with a small amount of cold crystallization solvent, and dry under vacuum.

Protocol 2: Purification by Ion-Exchange Chromatography

This protocol describes a method for removing ionic impurities.[4]

  • Preparation: Dissolve the crude this compound (e.g., 100 g) in purified water (e.g., 2000 ml).

  • Column Preparation: Prepare a chromatography column with a mixed bed of a cation exchange resin (e.g., 1125 ml) and an anion exchange resin (e.g., 375 ml).

  • Chromatography: Slowly pass the this compound solution through the prepared column.

  • Elution and Collection: Wash the column with purified water (e.g., 1000 ml) and collect the aqueous solution containing the purified this compound.

  • Isolation: Concentrate the collected solution under reduced pressure to remove the water. Add a solvent such as acetone (e.g., 300 ml) to precipitate the purified product.

  • Final Product: Filter and dry the solid to obtain high-purity this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Optional High-Purity Step A 1. Charge Reactants (Camphorsulfonic Acid, NaOMe, Cyclohexane) B 2. Initial Reaction (65-75°C, remove MeOH) A->B C 3. Add Terephthalaldehyde in MeOH/Cyclohexane B->C D 4. Main Reaction (65-75°C, remove MeOH) C->D E 5. Add Water D->E Reaction Complete F 6. Acidify to pH 1-3 E->F G 7. Heat & Separate Layers F->G H 8. Crystallize from Solvent (e.g., Ethanol, -15°C) G->H I 9. Filter & Dry Product H->I J QC Check (HPLC Purity) I->J Crude this compound K Dissolve in Water J->K If ionic impurities present L Ion-Exchange Chromatography K->L M Concentrate & Precipitate L->M N Filter & Dry M->N O Final Product (>99.5% Purity) N->O High-Purity this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_reaction Reaction Conditions cluster_reagents Reagents & Stoichiometry cluster_workup Workup & Isolation Start Low Yield Observed Q1 Is reaction complete? (Check by TLC/HPLC) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Extend reaction time or optimize temperature. Q1->A1_No No Q2 Are molar ratios correct? (Acid:Aldehyde ~2:1) A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No: Re-verify calculations and measurements. Q2->A2_No No Q3 Are reagents pure and dry? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No: Use fresh/purified reagents. Ensure anhydrous conditions. Q3->A3_No No Q4 Is precipitation complete? (Check pH is 1-3) A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No: Adjust pH to 1-3. Q4->A4_No No Q5 Product lost during washing? A4_Yes->Q5 A5_Yes Yes: Minimize wash solvent volume. Use ice-cold solvent. Q5->A5_Yes Yes A5_No No Q5->A5_No No

References

Technical Support Center: Optimizing Ecamsule for Synergistic UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ecamsule concentration in sunscreen formulations to achieve synergistic UV protection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of sunscreen products containing this compound.

1. Formulation and Stability Issues

Problem Potential Cause Recommended Solution
Poor Solubility of this compound This compound (Mexoryl SX) is water-soluble but has limited solubility in organic solvents.[1][2]- Incorporate this compound into the aqueous phase of the emulsion.[3] - For oil-in-water (O/W) emulsions, ensure the aqueous phase is large enough to fully dissolve the desired concentration of this compound. - If working with anhydrous or water-in-oil (W/O) formulations, consider using the oil-soluble counterpart, Drometrizole Trisiloxane (Mexoryl XL), which has a synergistic effect with this compound.[4]
Low pH of the Formulation This compound is a sulfonic acid derivative and is inherently acidic, which can lower the pH of the final formulation.[4]- Neutralize this compound with a suitable base, such as triethanolamine, to adjust the pH to a skin-compatible range (typically 5.5-7.0).[4] - The neutralization step should be performed carefully and monitored with a pH meter to avoid over-alkalization, which can also affect emulsion stability.
Crystallization of UV Filters Solid UV filters, including this compound, can recrystallize in the formulation over time, especially at high concentrations or with incompatible solvent systems. This can reduce the efficacy and aesthetic appeal of the product.[5][6]- Ensure complete dissolution of this compound in the aqueous phase during formulation. - Utilize efficient solubilizers in the oil phase for other solid organic UV filters like avobenzone to prevent their crystallization.[5] - Conduct stability testing at various temperatures to assess the potential for recrystallization.
Emulsion Instability (Phase Separation) The addition of acidic components like this compound can disrupt the stability of an emulsion system.- Select emulsifiers that are stable across a wider pH range. - The neutralization of this compound should be done prior to or during the emulsification process to maintain a stable pH. - Optimize the manufacturing process, including homogenization speed and duration, to create a stable emulsion.

2. Performance and Testing Issues

Problem Potential Cause Recommended Solution
Lower than Expected SPF/UVA-PF Values - Inadequate dispersion of UV filters. - Photodegradation of other UV filters in the formulation. - Incorrect testing protocol execution.- Ensure uniform distribution of both water-soluble (this compound) and oil-soluble filters throughout the emulsion. - Combine photounstable filters like avobenzone with photostabilizers such as octocrylene. This compound is photostable and can contribute to the overall photostability of the formulation.[4][7] - Strictly adhere to standardized in vitro (ISO 24443) and in vivo (ISO 24444) testing protocols.
Inconsistent In Vitro Test Results - Non-uniform application of the sunscreen film on the substrate (e.g., PMMA plate). - Variations in the surface roughness of the substrate. - Inaccurate calibration of the UV source or spectrophotometer.- Develop a standardized and reproducible method for applying the product to the substrate to ensure a uniform film thickness. - Use PMMA plates with a certified and consistent surface roughness. - Regularly calibrate all equipment according to the manufacturer's specifications and the relevant ISO standards.
Conflicting Reports on Photostability While this compound is generally considered photostable, some studies have reported instances of photodegradation under specific conditions or in certain combinations.[8][9]- When combining this compound with a complex mixture of other UV filters and cosmetic ingredients, conduct formulation-specific photostability testing. - The inclusion of antioxidants in the formulation may help mitigate any potential for photodegradation of the overall system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for achieving synergistic UV protection?

A1: The optimal concentration of this compound depends on the other UV filters in the formulation and the desired level of protection. A study on a broad-spectrum sunscreen with an SPF of 40 demonstrated significant efficacy with a combination of 3% this compound, 2% avobenzone, and 10% octocrylene.[10][11] This combination provides enhanced protection in the short-UVA range, where avobenzone is less effective.[11] The synergy arises from the complementary absorption spectra of the filters and the photostabilizing effect of octocrylene on avobenzone.[4][12]

Q2: How does this compound exert its synergistic effect with other UV filters?

A2: this compound's synergistic effect is primarily due to its broad UVA absorption spectrum with a peak at 345 nm, which complements the absorption profiles of other UV filters.[4] For instance, it covers the shorter UVA wavelengths where avobenzone's absorption is weaker. Additionally, this compound is highly photostable and does not degrade significantly upon exposure to light, which can contribute to the overall stability of the sunscreen formulation, especially when paired with less stable filters like avobenzone.[4] The combination of this compound (water-soluble) and its oil-soluble counterpart, drometrizole trisiloxane (Mexoryl XL), has also been shown to have a synergistic protective effect.

Q3: What are the key considerations when neutralizing this compound in a formulation?

A3: this compound is a sulfonic acid and requires neutralization to raise the pH of the final product to a skin-friendly level.[4] Triethanolamine is a commonly used neutralizing agent. It is crucial to add the neutralizing agent gradually while monitoring the pH to avoid overshooting the target pH, which could compromise the stability of the emulsion. The final pH should ideally be between 5.5 and 7.0.

Q4: Can I use this compound as the sole UV filter in a sunscreen?

A4: While this compound is an effective UVA filter, it does not provide sufficient protection across the entire UV spectrum, particularly in the UVB range (290-320 nm).[4] Therefore, it should always be combined with other broad-spectrum and UVB-specific filters to ensure comprehensive sun protection.[4]

Q5: What are the common side effects associated with this compound?

A5: this compound is generally well-tolerated with low systemic absorption.[4][7] The most common adverse reactions reported are mild and infrequent, including dermatitis, dry skin, acne, itching, and redness.[9] In rare cases, allergic reactions or photosensitivity may occur.[13] It is always recommended to perform a patch test before the widespread use of a new sunscreen formulation.

Data Presentation

The following table summarizes the composition of a well-documented synergistic sunscreen formulation containing this compound and its performance in a clinical study. Due to the proprietary nature of formulation data, publicly available information directly comparing varying this compound concentrations in a controlled manner is limited.

Table 1: Example of a Synergistic Sunscreen Formulation

UV Filter Concentration (% w/w) Primary UV Spectrum
This compound3%UVA
Avobenzone2%UVA
Octocrylene10%UVB (and photostabilizer)
Titanium Dioxide5%UVA/UVB (Physical Filter)
In Vivo Performance Metric Result
Sun Protection Factor (SPF)40
Polymorphous Light Eruption (PMLE) PreventionSignificantly better than formulations with only a single UVA filter.[10]

Experimental Protocols

1. In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination (ISO 24443)

This method assesses the UVA protection of a sunscreen product by measuring the transmission of UV radiation through a thin film of the product applied to a substrate.

  • Substrate: Roughened polymethylmethacrylate (PMMA) plates are used to mimic the surface of the skin.

  • Sample Application: The sunscreen product is applied to the PMMA plate at a concentration of 0.75 to 2.0 mg/cm². The application must be done meticulously to ensure a uniform and reproducible film thickness.

  • Pre-irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator to account for any photodegradation of the UV filters.

  • Measurement: The transmittance of UV light through the sunscreen film is measured using a spectrophotometer in the range of 290 to 400 nm.

  • Calculation: The UVA-PF and Critical Wavelength are calculated from the transmission data using standardized equations. The UVA-PF indicates the level of UVA protection, while the Critical Wavelength (the wavelength at which the integral of the spectral absorbance curve reaches 90% of the integral from 290 to 400 nm) indicates the breadth of the UVA protection.

2. In Vivo Sun Protection Factor (SPF) Determination (ISO 24444)

This method determines the SPF of a sunscreen product by observing the skin's response to UV radiation in human volunteers.

  • Subjects: A panel of healthy human volunteers with suitable skin types is selected.

  • Test Sites: Small areas on the subjects' backs are demarcated for the application of the sunscreen and for an unprotected control.

  • Sunscreen Application: The sunscreen product is applied at a concentration of 2 mg/cm².

  • UV Exposure: The test sites are exposed to a controlled dose of UV radiation from a solar simulator. A series of increasing UV doses are administered to different sub-sites.

  • Erythema Assessment: 16 to 24 hours after UV exposure, the skin is visually assessed for erythema (redness). The Minimal Erythemal Dose (MED) is determined for both the protected and unprotected skin. The MED is the lowest UV dose that produces the first perceptible, well-defined erythema.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on the protected skin to the MED on the unprotected skin.

Mandatory Visualizations

UV_Induced_Skin_Damage_Pathway UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB AP1 AP-1 Activation MAPK->AP1 Inflammation ↑ Pro-inflammatory Cytokines NFkB->Inflammation MMPs ↑ Matrix Metalloproteinases (MMP-1, MMP-3, MMP-9) AP1->MMPs Collagen_Deg Collagen & Elastin Degradation MMPs->Collagen_Deg Photoaging Photoaging (Wrinkles, Laxity) Collagen_Deg->Photoaging Inflammation->Photoaging

Caption: UV-induced signaling cascade leading to photoaging.

In_Vitro_UVA_PF_Workflow Start Start Apply Apply Sunscreen to PMMA Plate (2 mg/cm²) Start->Apply Pre_Irradiate Pre-irradiate with Solar Simulator Apply->Pre_Irradiate Measure Measure UV Transmittance (290-400 nm) Pre_Irradiate->Measure Calculate Calculate UVA-PF & Critical Wavelength Measure->Calculate End End Calculate->End

Caption: In Vitro UVA-PF testing experimental workflow.

Ecamsule_Synergy_Logic This compound This compound (Water-Soluble) Peak Absorbance: 345 nm (Photostable) Synergy Synergistic Broad-Spectrum UVA/UVB Protection This compound->Synergy Complements UVA coverage Avobenzone Avobenzone (Oil-Soluble) Peak Absorbance: ~357 nm (Photounstable) Avobenzone->Synergy Octocrylene Octocrylene (Oil-Soluble) UVB Filter & Photostabilizer Octocrylene->Avobenzone Photostabilizes Octocrylene->Synergy Provides UVB protection

Caption: Synergistic relationship of this compound with other UV filters.

References

Technical Support Center: Troubleshooting Ecamsule Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reverse-phase high-performance liquid chromatography (RP-HPLC) of ecamsule (also known as terephthalylidene dicamphor sulfonic acid or Mexoryl™ SX).

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why is its separation by RP-HPLC important?

A1: this compound is a water-soluble, photostable organic compound used as a UVA filter in sunscreen products.[1] RP-HPLC is a crucial analytical technique for the quality control of this compound in raw materials and finished products, allowing for its identification, quantification, and the detection of any impurities or degradation products.

Q2: What are the typical challenges encountered during the RP-HPLC analysis of this compound?

A2: Common challenges include poor peak shape (tailing), shifts in retention time, and co-elution with other components in the sample matrix. These issues can arise from the physicochemical properties of this compound, the HPLC method parameters, or the condition of the HPLC system.

Peak Shape Issues

Q3: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A3: Peak tailing for this compound, an acidic compound, is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause: Interaction with residual silanol groups on the C18 column. This compound's sulfonic acid groups can interact with free silanols on the silica-based stationary phase, leading to peak tailing.[2][3]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH to at least 2 pH units below the pKa of this compound's sulfonic acid moiety (approximately 1.99) will ensure it is in its neutral, un-ionized form, minimizing interaction with silanols. However, operating at such a low pH can be detrimental to the column. A more practical approach is to use a mobile phase pH between 2.5 and 4.

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where the residual silanol groups are chemically bonded with a small silylating agent to reduce their availability for interaction.

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, be aware that TEA can affect column longevity and may not be suitable for all detectors (e.g., mass spectrometry).

  • Cause: Inappropriate mobile phase buffer. An inadequate buffer concentration may not effectively control the on-column pH, leading to inconsistent ionization of this compound.

    • Solution: Use a buffer with a concentration of 10-50 mM to ensure stable pH throughout the analysis.[2]

  • Cause: Column overload. Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q4: I am observing peak fronting for this compound. What could be the reason?

A4: Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions.

  • Cause: Sample solvent stronger than the mobile phase. If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, the analyte band may spread and result in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Cause: Column degradation. A void at the column inlet or a collapsed stationary phase bed can lead to peak fronting.

    • Solution: Replace the column with a new one. To prolong column life, use a guard column and ensure the mobile phase is filtered and degassed.

Retention Time Variability

Q5: The retention time for my this compound peak is shifting between injections. What should I check?

A5: Retention time shifts can be caused by a variety of factors related to the HPLC system, mobile phase, or column.

  • Cause: Inadequate column equilibration. The column may not have reached equilibrium with the mobile phase between injections, especially when using gradient elution or after the system has been idle.

    • Solution: Increase the column equilibration time between injections to ensure a stable baseline and consistent retention.

  • Cause: Fluctuation in mobile phase composition. This can be due to improper mixing, evaporation of a volatile solvent, or a malfunctioning pump.

    • Solution:

      • Ensure the mobile phase is well-mixed and degassed.

      • Keep the mobile phase bottles capped to minimize evaporation.

      • Check the pump performance for any leaks or pressure fluctuations.

  • Cause: Temperature changes. Variations in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Cause: Changes in mobile phase pH. For an ionizable compound like this compound, even small changes in the mobile phase pH can significantly impact its retention time.

    • Solution: Ensure the mobile phase is adequately buffered and prepared fresh regularly. Verify the pH of the mobile phase before use.

Co-elution and Impurity Analysis

Q6: I suspect an impurity is co-eluting with my this compound peak. How can I confirm this and improve the separation?

A6: Co-elution can compromise the accuracy of quantification. Here's how to address it:

  • Confirmation:

    • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis. A "pure" peak will have identical spectra across its entire width.

    • Change Detection Wavelength: Monitor the chromatogram at different wavelengths. If the peak shape changes, it is likely that a co-eluting compound with a different UV spectrum is present.

    • Modify Mobile Phase Composition: A slight change in the organic modifier (e.g., switching from methanol to acetonitrile) or the mobile phase pH can alter the selectivity and may resolve the co-eluting peaks.

  • Improving Separation:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent to the aqueous buffer to increase the resolution between this compound and the impurity.

    • Change Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

    • Gradient Elution: If you are using an isocratic method, developing a gradient method can often improve the separation of complex mixtures.

Q7: How can I develop a stability-indicating HPLC method for this compound?

A7: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you need to perform forced degradation studies.

  • Forced Degradation: Expose this compound to various stress conditions to generate potential degradation products. These conditions typically include:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., 105 °C for 48 hours.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

  • Method Development: Analyze the stressed samples using HPLC with a PDA detector to identify all degradation peaks. The chromatographic conditions should be optimized to achieve baseline separation between this compound and all its degradation products.

Quantitative Data Summary

The following table summarizes typical starting conditions for the RP-HPLC analysis of this compound. These may need to be optimized for specific applications.

ParameterRecommended Conditions
Column C18, end-capped, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Sodium Acetate Buffer, pH 4.6
Mobile Phase B Ethanol or Methanol
Elution Mode Isocratic (e.g., 30:70 v/v, Mobile Phase B: Mobile Phase A) or Gradient
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength 313 nm or 345 nm (peak absorbance)[1]
Injection Volume 10 - 20 µL

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for this compound in Aqueous Samples

This protocol is adapted from a method for the determination of water-soluble UV filters.

  • Preparation of Mobile Phase: Prepare a 20 mM sodium acetate buffer and adjust the pH to 4.6 with acetic acid. Mix this buffer with ethanol in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation: Dilute the aqueous sunscreen spray sample with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 70:30 (v/v) 20 mM Sodium Acetate (pH 4.6) : Ethanol

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 313 nm

  • Analysis: Inject the standards and samples and record the chromatograms. Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.

Protocol 2: General Guideline for Forced Degradation Study of this compound

This protocol provides a general framework for conducting forced degradation studies to develop a stability-indicating method. The conditions should be adjusted to achieve approximately 5-20% degradation of the active ingredient.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. After the specified time, cool the solution and neutralize it with 0.1 M NaOH. Dilute to a final concentration with the mobile phase.

  • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. After the specified time, cool the solution and neutralize it with 0.1 M HCl. Dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. After the specified time, dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Transfer a small amount of solid this compound powder into a vial and keep it in an oven at 105 °C for 48 hours. After the specified time, cool the sample and dissolve it in the mobile phase to obtain the desired concentration.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., in a photostability chamber) for a specified period. Also, expose a solid sample to the same conditions. After exposure, dissolve and dilute the samples to the desired concentration with the mobile phase.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using an optimized RP-HPLC method with a PDA detector to check for the formation of degradation products and to assess the peak purity of this compound.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Specific Solutions cluster_resolution Resolution Problem Poor this compound Peak (Tailing, Shift, Co-elution) Check_System Check HPLC System (Leaks, Pressure, Temp.) Problem->Check_System Check_MobilePhase Check Mobile Phase (Composition, pH, Age) Problem->Check_MobilePhase Check_Column Check Column (History, Equilibration) Problem->Check_Column Adjust_pH Adjust Mobile Phase pH (2.5 - 4.0) Check_System->Adjust_pH System OK Check_MobilePhase->Adjust_pH Phase OK Change_Column Use End-capped Column or Alternative Phase Check_Column->Change_Column Column Suspect Optimize_Method Optimize Method (Gradient, Flow Rate) Adjust_pH->Optimize_Method Change_Column->Optimize_Method Sample_Prep Review Sample Prep (Solvent, Concentration) Optimize_Method->Sample_Prep Resolved Good Peak Shape & Stable Retention Sample_Prep->Resolved

Caption: Troubleshooting workflow for this compound separation in RP-HPLC.

Ecamsule_Interactions cluster_analyte This compound Molecule cluster_stationary_phase C18 Stationary Phase cluster_mobile_phase Mobile Phase This compound This compound (Sulfonic Acid Groups) C18_Chains Hydrophobic C18 Chains This compound->C18_Chains Primary Interaction (Hydrophobic) Silanol_Groups Residual Silanol Groups (-Si-OH) This compound->Silanol_Groups Secondary Interaction (Ionic/H-Bonding) Causes Tailing Organic_Modifier Organic Modifier (Methanol/Ethanol) Organic_Modifier->this compound Elutes Analyte Aqueous_Buffer Aqueous Buffer (Controls pH) Aqueous_Buffer->this compound Affects Ionization Aqueous_Buffer->Silanol_Groups Suppresses Ionization at low pH

Caption: Interactions of this compound in a reverse-phase HPLC system.

References

Technical Support Center: Enhancing Ecamsule Photostability with Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the photostability of formulations containing ecamsule through the use of antioxidants.

Frequently Asked Questions (FAQs)

Q1: Is this compound not already photostable on its own? Why would I need to add antioxidants?

A1: this compound is known for its excellent intrinsic photostability, meaning it does not significantly degrade when exposed to light.[1][2][3][4] Unlike other common UVA filters such as avobenzone, which can degrade quickly under UV exposure, this compound maintains its protective efficacy for a longer duration.[1][3] Its mechanism involves absorbing UVA radiation and dissipating the energy as heat through a reversible photoisomerization process.[3]

However, the addition of antioxidants to a sunscreen formulation containing this compound is a strategy to enhance the overall photoprotection and stability of the final product. While the antioxidants may not significantly increase the photostability of the this compound molecule itself, they play a crucial role in:

  • Protecting other formulation components: Sunscreen formulations are complex mixtures of various ingredients, some of which may be less photostable than this compound. Antioxidants can help protect these other components from photodegradation.

  • Reducing UV-induced oxidative stress: UV radiation generates reactive oxygen species (ROS) in the skin, which contribute to skin damage and photoaging.[5] Antioxidants neutralize these free radicals, providing a secondary line of defense against photodamage.[5][6]

  • Synergistic photoprotection: Studies have shown that combining antioxidants like vitamins C and E can offer additive protection against UV damage when used with sunscreens.[7][8] There is ongoing research into the synergistic effects of combining this compound with antioxidants to enhance overall skin protection.[4]

Q2: Which antioxidants are commonly used in sunscreen formulations?

A2: A variety of antioxidants are incorporated into sunscreen products to provide enhanced photoprotection and stability. The most common include:

  • Vitamin E (Tocopherol) and its derivatives (e.g., Tocopheryl Acetate): These are the most frequently used antioxidants in sunscreens.[5]

  • Vitamin C (Ascorbic Acid) and its derivatives: Often used in combination with Vitamin E for synergistic effects.[7][8]

  • Ferulic Acid: This antioxidant is known to stabilize vitamins C and E, further enhancing their photoprotective capabilities.[9]

  • Niacinamide: Helps in preventing UV-induced immunosuppression and activates DNA repair mechanisms.[5]

  • Ubiquinone (Coenzyme Q10): Has been shown to be an effective photostabilizer for other UV filters like avobenzone and can also increase the Sun Protection Factor (SPF).[10]

  • Botanical extracts: Many plant-derived extracts containing polyphenols and other antioxidant compounds are also used.

Q3: How do I choose the right antioxidant for my this compound formulation?

A3: The choice of antioxidant will depend on several factors specific to your formulation:

  • Solubility: Ensure the antioxidant is soluble in the appropriate phase (oil or water) of your formulation. For example, Tocopherol (Vitamin E) is oil-soluble, while L-Ascorbic Acid (Vitamin C) is water-soluble.

  • Stability: The antioxidant itself should be stable within your formulation. For instance, L-Ascorbic Acid can be unstable in aqueous solutions, so more stable derivatives are often used.

  • Synergy: Consider using combinations of antioxidants that are known to work synergistically, such as the combination of Vitamin C, Vitamin E, and Ferulic Acid.[9]

  • Regulatory approval: Ensure the chosen antioxidant and its concentration are approved for use in cosmetic and sunscreen products in your target market.

Troubleshooting Guide

Issue 1: My this compound formulation shows a slight decrease in UVA protection after prolonged UV exposure, even with antioxidants.

  • Possible Cause: While this compound is highly photostable, some studies suggest it can lose a fraction of its protective properties after extended sun exposure.[11] Also, other UV filters in your formulation might be degrading, leading to a reduction in overall UVA protection.

  • Solution:

    • Evaluate the photostability of the complete formulation. Test the final product, not just the individual ingredients.

    • Incorporate a photostabilizer for other UV filters. If your formulation contains less stable filters like avobenzone, ensure they are adequately stabilized, for example with octocrylene.[11]

    • Optimize the antioxidant combination. A synergistic blend of antioxidants, such as Vitamins C and E with Ferulic Acid, may provide better overall protection against photodegradation of the entire formulation.

Issue 2: I'm observing a color change in my formulation after adding antioxidants and exposing it to light.

  • Possible Cause: Some antioxidants, particularly Vitamin C (L-Ascorbic Acid), can oxidize and cause a yellowish or brownish discoloration in the formulation, which can be accelerated by light and air exposure.

  • Solution:

    • Use a stable derivative of the antioxidant. Consider using more stable forms of Vitamin C, such as Ascorbyl Palmitate or Tetrahexyldecyl Ascorbate.

    • Incorporate chelating agents. Ingredients like EDTA can help to bind metal ions that can catalyze the oxidation of antioxidants.

    • Optimize packaging. Use airless and opaque packaging to minimize exposure to air and light, which can degrade the antioxidants and the overall formulation.

    • Adjust the pH of the formulation. The stability of many antioxidants is pH-dependent. Ensure the final pH of your product is within the optimal range for the antioxidants used.

Issue 3: My in-vitro photostability results are not consistent.

  • Possible Cause: In-vitro photostability testing can be influenced by several factors, leading to variability in results.

  • Solution:

    • Standardize your substrate and application method. Use a consistent substrate, such as PMMA plates, and ensure a uniform application of the sunscreen film at a standardized concentration (e.g., 0.5 to 1.0 mg/cm²).[12]

    • Control irradiation conditions. Use a calibrated solar simulator with a controlled UV output and maintain a constant temperature during irradiation.[12]

    • Ensure proper sample handling. After irradiation, handle the samples consistently during the extraction and analytical phases to minimize variability.

Data Presentation

The following tables present hypothetical data to illustrate how to structure and compare the photostability of this compound formulations with and without antioxidants.

Table 1: Photostability of this compound in a Sunscreen Formulation with and without Antioxidants (Measured by HPLC)

Formulation IDAntioxidant SystemIrradiation Time (Hours)This compound Remaining (%)
F1 (Control)None0100.0
298.5
497.2
696.1
F21% Vitamin E0100.0
299.0
498.1
697.5
F31% Vitamin E + 0.5% Ferulic Acid0100.0
299.2
498.5
698.0

Table 2: Change in UVA Protection Factor (UVAPF) after UV Irradiation

Formulation IDAntioxidant SystemUVAPF (Pre-irradiation)UVAPF (Post-irradiation)% Change in UVAPF
F1 (Control)None15.214.1-7.2%
F21% Vitamin E15.314.5-5.2%
F31% Vitamin E + 0.5% Ferulic Acid15.414.9-3.2%

Experimental Protocols

Protocol 1: In Vitro Photostability Assessment by HPLC

This protocol details the methodology for quantifying the concentration of this compound in a sunscreen formulation before and after UV irradiation.

  • Sample Preparation:

    • Accurately weigh a sample of the sunscreen formulation.

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and THF) to extract the UV filters. Use sonication to ensure complete dissolution.[12]

    • Dilute the extract to a concentration that falls within the linear range of the HPLC calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Film Preparation and Irradiation:

    • Apply the sunscreen formulation to a PMMA plate at a concentration of 1.0 mg/cm².[12]

    • Spread the product evenly to create a uniform film.

    • Allow the film to dry in the dark for at least 30 minutes.

    • Expose the plate to a controlled dose of UV radiation from a solar simulator. Prepare a non-irradiated control plate under the same conditions.

  • Extraction from Irradiated Plate:

    • Place the irradiated and non-irradiated plates into separate beakers containing a known volume of the extraction solvent.

    • Use sonication to ensure complete dissolution of the sunscreen film.

    • Prepare the extracts for HPLC analysis as described in step 1.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 345 nm (the peak absorption for this compound).[2][3]

    • Injection Volume: 10-20 µL.[12]

  • Data Analysis:

    • Quantify the concentration of this compound in the irradiated and non-irradiated samples using a calibration curve prepared with a certified this compound analytical standard.

    • Calculate the percentage of this compound remaining after irradiation.

Protocol 2: In Vitro Photostability Assessment by UV Spectroscopy

This method assesses the change in the UV absorbance spectrum of a sunscreen film after irradiation.

  • Sample Preparation and Application:

    • Prepare and apply the sunscreen film to a PMMA plate as described in Protocol 1, steps 2.1 to 2.3.

  • Initial Absorbance Measurement:

    • Measure the initial absorbance spectrum of the sunscreen film from 290 nm to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.[12]

  • Irradiation:

    • Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Absorbance Measurement:

    • Measure the final absorbance spectrum of the irradiated film under the same conditions as the initial measurement.

  • Data Analysis:

    • Compare the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance at this compound's peak absorption wavelength (345 nm) would indicate photodegradation.

    • Calculate the area under the curve (AUC) for the UVA range (320-400 nm) before and after irradiation to assess the change in overall UVA protection.

Mandatory Visualization

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis prep1 Weigh Sunscreen prep2 Dissolve & Sonicate prep1->prep2 prep3 Dilute Extract prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 irrad1 Apply to PMMA Plate irrad2 Dry in Dark irrad1->irrad2 irrad3 Expose to UV irrad2->irrad3 analysis1 Extract from Plate irrad3->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Quantify this compound analysis2->analysis3

Caption: Workflow for HPLC-based photostability testing of this compound.

Signaling_Pathway cluster_protection Photoprotective Mechanism UV UV Radiation Skin Skin Cells UV->Skin ROS Reactive Oxygen Species (ROS) Skin->ROS Generates Damage Oxidative Damage (e.g., Lipid Peroxidation, DNA Damage) ROS->Damage This compound This compound This compound->UV Absorbs UVA Antioxidants Antioxidants (e.g., Vitamin E, Vitamin C) Neutralize Neutralize ROS Antioxidants->Neutralize Neutralize->ROS Scavenges

Caption: Dual-protection mechanism of this compound and antioxidants.

References

Technical Support Center: Managing Skin Irritation from Acidic Ecamsule Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage skin irritation associated with acidic ecamsule formulations during experimental research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant skin irritation (erythema, edema) in our in vivo studies with an this compound formulation. What is the likely cause?

A1: Skin irritation from this compound formulations can stem from several factors. This compound itself is an acidic compound, and a low pH in the final formulation can disrupt the skin's natural acid mantle, leading to irritation. The un-neutralized form of this compound can have a pH as low as 1-2.[1] It is crucial to neutralize the formulation to a pH compatible with the skin (typically pH 4.5-5.5).[1] Additionally, other excipients in your vehicle could be contributing to the irritation.

Q2: What is the underlying mechanism of skin irritation caused by acidic topical formulations?

A2: Acidic formulations can directly damage keratinocytes, the primary cells of the epidermis. This damage leads to the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), which initiates an inflammatory cascade. This cascade involves the recruitment of immune cells to the site of application, resulting in the clinical signs of irritation like redness (erythema) and swelling (edema).

Q3: How can we quantitatively assess the skin irritation potential of our this compound formulation in vitro before proceeding to in vivo studies?

A3: The most widely accepted and validated in vitro method is the Reconstructed Human Epidermis (RhE) Test, as described in the OECD Test Guideline 439.[2][3][4][5] This test uses a 3D model of human epidermis to assess keratinocyte viability after exposure to a test substance. A significant reduction in cell viability indicates irritation potential. Additionally, you can measure the release of pro-inflammatory markers, such as IL-1α, from the culture medium as a sensitive endpoint for irritation.[6][7]

Q4: What strategies can we employ to mitigate the skin irritation observed with our acidic this compound formulation?

A4: Several strategies can be effective:

  • pH Adjustment: The most critical step is to neutralize the formulation. Triethanolamine is commonly used to adjust the pH of this compound formulations.[8] The goal is to bring the final pH into the physiological range of the skin (4.5-5.5).

  • Incorporate Anti-Irritant and Soothing Agents: Adding ingredients with known anti-inflammatory and soothing properties can counteract the irritation potential.

  • Enhance Skin Barrier Function: A compromised skin barrier is more susceptible to irritants. Including ingredients that support the lipid barrier, such as ceramides and fatty acids, can help mitigate irritation.

  • Controlled Release Systems: Encapsulation techniques, such as liposomes or polymeric nanoparticles, can control the release of this compound, reducing its direct contact with the epidermis and minimizing irritation.

Q5: Are there different forms of this compound that are less acidic?

A5: Yes, a sodium salt form of this compound (Na-Ecamsule) is available which has a much higher pH, around 9-11.[1] While this form is not acidic, its high alkalinity also requires pH adjustment downwards with mild acids to be suitable for topical application.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High Erythema and Edema Scores in In Vivo StudiesFormulation pH is too low.1. Measure the pH of your formulation. 2. Neutralize the formulation to a pH between 4.5 and 5.5 using a suitable neutralizing agent like triethanolamine.[8] 3. Re-evaluate the irritation potential of the pH-adjusted formulation.
Significant Decrease in Cell Viability in RhE TestInherent irritancy of the formulation at the tested concentration.1. Confirm the pH of the formulation is within the acceptable range. 2. If pH is optimal, consider reducing the concentration of this compound. 3. Reformulate to include anti-irritant and barrier-enhancing ingredients.
High Inter-Subject Variability in Clinical TrialsDifferences in skin sensitivity and barrier function among subjects.1. Ensure standardized application procedures. 2. Measure baseline Transepidermal Water Loss (TEWL) to assess initial barrier function. 3. Use instrumental measurements (e.g., Chromameter for erythema) to complement subjective visual scoring.
Formulation Instability After pH AdjustmentIncompatibility of excipients with the neutralizing agent or altered pH.1. Evaluate the stability of the neutralized formulation over time (e.g., appearance, viscosity, active ingredient concentration). 2. If instability is observed, screen for alternative neutralizing agents or adjust the excipient composition.

Quantitative Data on Skin Irritation

The following tables summarize quantitative data from studies on skin irritation caused by acidic agents, which can serve as a reference for formulating with acidic this compound.

Table 1: In Vitro Skin Irritation of Acids on a Reconstructed Human Epidermis Model (KeraSkin™)

Acid (1.0 M)pH of FormulationMean Cell Viability (%)
Citric Acid1.131.9
Glycolic Acid1.342.0
Lactic Acid1.500.9
Malic Acid1.481.2
Succinic Acid1.821.0
Control (PBS)7.4100

Data adapted from a study on the skin irritation of various acids. This data is illustrative for acidic formulations and not specific to this compound.[9]

Table 2: In Vivo Skin Irritation Scoring (Draize Test)

Reaction Score Description
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate erythema
4Severe erythema (beet redness) to eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Well-defined edema (edges of area well-defined)
3Moderate edema (raised approx. 1 mm)
4Severe edema (raised >1 mm and extending beyond exposure area)

The Primary Irritation Index (PII) is calculated from these scores to classify the irritation potential.[10][11][12]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Model (OECD TG 439)
  • Model and Reagents: Utilize a commercially available RhE model (e.g., EpiDerm™, SkinEthic™). Required reagents include Phosphate-Buffered Saline (PBS), assay medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL), and isopropanol.

  • Procedure: a. Upon receipt, pre-incubate the RhE tissues overnight in the provided assay medium. b. Apply a precise amount of the test formulation (e.g., 25-50 µL) topically to the surface of triplicate tissues. c. Use PBS or the formulation vehicle as a negative control and a 5% Sodium Dodecyl Sulfate (SDS) solution as a positive control. d. Expose the tissues to the test materials for 60 minutes at 37°C.[13][14] e. Thoroughly rinse the test materials from the tissue surfaces with PBS. f. Transfer the tissues to fresh assay medium and incubate for 42 hours.[13] The medium can be collected to measure cytokine release (e.g., IL-1α).

  • Viability Assessment (MTT Assay): a. After the post-incubation period, transfer the tissues to an MTT solution (1 mg/mL) and incubate for 3 hours. b. Extract the formed formazan from the tissues using isopropanol. c. Measure the optical density of the formazan solution using a spectrophotometer (e.g., at 570 nm).

  • Data Interpretation: Calculate the percentage of cell viability relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant (UN GHS Category 2).[2][5]

Protocol 2: In Vivo Acute Dermal Irritation/Corrosion Study (Adapted from OECD TG 404)
  • Animal Model: Use healthy, young adult albino rabbits.

  • Procedure: a. Approximately 24 hours before the test, clip the fur from the dorsal area of the animal. b. Apply 0.5 mL of the liquid formulation to a small area (~6 cm²) of intact skin. c. Cover the application site with a gauze patch and a semi-occlusive or occlusive bandage for a 4-hour exposure period. d. After 4 hours, remove the bandage and wash the test site to remove any residual formulation.

  • Observation and Scoring: a. Examine and score the test sites for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11] b. Use the scoring system provided in Table 2.

  • Data Interpretation: Calculate the Primary Irritation Index (PII) by summing the erythema and edema scores at 24 and 48, and 72 hours and dividing by the number of observations. The PII value is used to classify the irritation potential (e.g., negligible, slight, moderate, severe).[10]

Visualizations

Signaling_Pathway_of_Skin_Irritation cluster_epidermis Epidermis cluster_dermis Dermis Acidic_Formulation Acidic this compound Formulation (Low pH) Keratinocytes Keratinocytes Acidic_Formulation->Keratinocytes Damages Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokines Releases Inflammatory_Cascade Inflammatory Cascade Cytokines->Inflammatory_Cascade Initiates Clinical_Signs Clinical Signs of Irritation (Erythema, Edema) Inflammatory_Cascade->Clinical_Signs Leads to

Caption: Signaling pathway of skin irritation from acidic formulations.

Experimental_Workflow Start Start: New Formulation pH_Check 1. Formulation pH Measurement & Adjustment Start->pH_Check In_Vitro 2. In Vitro Testing (RhE Model - OECD TG 439) pH_Check->In_Vitro Assess_Viability Assess Cell Viability & Cytokine Release In_Vitro->Assess_Viability Decision Irritant? Assess_Viability->Decision Reformulate Reformulate / Stop Decision->Reformulate Yes (≤50% Viability) In_Vivo 3. In Vivo Testing (OECD TG 404) Decision->In_Vivo No (>50% Viability) Assess_Erythema Assess Erythema & Edema In_Vivo->Assess_Erythema End End: Final Assessment Assess_Erythema->End

Caption: Experimental workflow for assessing skin irritation potential.

References

Strategies to improve the cosmetic feel of ecamsule-containing products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecamsule (Terephthalylidene Dicamphor Sulfonic Acid). The focus is on strategies to improve the cosmetic feel and sensory attributes of finished products.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges affecting the cosmetic feel of this compound-containing products?

A1: this compound, also known as Mexoryl SX, is a water-soluble UVA filter. While it offers excellent photostability, formulators may encounter challenges related to:

  • Texture and Initial Feel: Due to its sulfonic acid groups, this compound can impact the initial feel of a formulation, potentially leading to a feeling of drag or soapiness upon application if not formulated correctly.

  • Tackiness and Residue: Formulations may exhibit tackiness or leave a noticeable residue on the skin, which is a common consumer complaint for sunscreens. This can be influenced by the overall formulation chassis and the interaction of this compound with other ingredients.

  • Gritty Texture: Although less common with this water-soluble filter, a gritty or grainy texture can occur if this compound is not fully solubilized or if it precipitates out of the formulation over time due to instability.

  • Spreadability: Achieving even and effortless spreadability can be challenging, as the rheology of the formulation is critical to the consumer experience.

Q2: How can the choice of emollients improve the sensory profile of an this compound formulation?

A2: Emollients play a crucial role in mitigating the potential negative sensory attributes of a sunscreen. For this compound-containing products, consider the following:

  • Lightweight Esters: Incorporating light, non-greasy esters can significantly improve the initial feel and reduce tackiness. Examples include C12-15 alkyl benzoate, dicaprylyl carbonate, and various silicones like dimethicone and cyclomethicone.

  • Spreading Agents: Emollients with good spreading properties can counteract any drag from the sunscreen actives.

  • Solubility: While this compound is water-soluble, the choice of emollients in the oil phase can influence the overall emulsion structure and, consequently, the skin feel.

Q3: What role do polymers play in enhancing the cosmetic elegance of these formulations?

A3: Polymers can address several sensory issues in this compound formulations:

  • Tackiness Reduction: Certain polymers, such as starch derivatives (e.g., aluminum starch octenylsuccinate), can absorb excess oil and reduce tackiness, leaving a powdery, matte finish.

  • Rheology Modification: Thickeners and stabilizers like carbomers, acrylates/C10-30 alkyl acrylate crosspolymer, and natural gums (e.g., xanthan gum) can be used to modify the viscosity and flow properties of the product, improving its pickup and rub-in characteristics.

  • Film Formation: Film-forming polymers can create a more uniform and less noticeable layer on the skin, improving the after-feel and water resistance of the product.

Q4: Can a grainy texture in my this compound formulation be resolved?

A4: A grainy texture in an this compound formulation is likely due to crystallization. Here are some troubleshooting steps:

  • Ensure Complete Solubilization: Verify that the this compound is fully dissolved in the water phase during the manufacturing process. This may require heating and adequate mixing.

  • pH Adjustment: The solubility of this compound can be pH-dependent. Ensure the pH of your formulation is within a range that maintains the solubility of the filter.

  • Check for Incompatibilities: Interactions with other ingredients could potentially reduce the solubility of this compound. Conduct compatibility studies with all raw materials.

  • Solvent System Optimization: While this compound is water-soluble, co-solvents in the aqueous phase may be necessary to ensure it remains in solution under various conditions.

Troubleshooting Guides

Issue: The final product feels tacky or sticky on the skin.

This is a common issue in sunscreen formulations. The following guide provides a systematic approach to resolving tackiness.

start High Tackiness Observed emollient Evaluate Emollient Profile start->emollient polymer Incorporate Sensory Modifying Polymers emollient->polymer If tackiness persists silicone Add Volatile Silicones polymer->silicone For further improvement powder Introduce Absorbent Powders silicone->powder For matte finish result Reduced Tackiness powder->result

Caption: Troubleshooting workflow for reducing tackiness.

Corrective Actions:

  • Emollient Selection:

    • Action: Replace heavy emollients with lighter esters such as C12-15 alkyl benzoate or dicaprylyl carbonate.

    • Rationale: Lighter emollients have a less greasy after-feel and can improve the absorption profile of the product.

  • Incorporate Sensory Modifiers:

    • Action: Add a polymer like aluminum starch octenylsuccinate (2-5%) to the formulation.

    • Rationale: Starch-based polymers can absorb excess oil and provide a powdery, dry-touch feel.

  • Utilize Silicones:

    • Action: Introduce volatile silicones like cyclomethicone or dimethicone.

    • Rationale: Volatile silicones can improve the initial spreadability and then evaporate, leaving a non-greasy film.

Issue: The formulation has poor spreadability and a heavy feel during application.

Improving spreadability is key to consumer acceptance. The following guide outlines strategies to enhance this attribute.

start Poor Spreadability rheology Analyze Rheology (Viscosity, Shear Thinning) start->rheology emollient Modify Emollient System rheology->emollient polymer Adjust Rheology Modifier rheology->polymer sensory Conduct Sensory Panel Evaluation emollient->sensory polymer->sensory finish Optimized Spreadability sensory->finish

Caption: Workflow for optimizing formulation spreadability.

Corrective Actions:

  • Rheology Modification:

    • Action: Adjust the concentration or type of rheology modifier. Aim for a shear-thinning profile where the viscosity decreases during application.

    • Rationale: A shear-thinning fluid will feel thick in the container but spread easily on the skin.

  • Emollient Choice:

    • Action: Incorporate emollients known for their good spreading characteristics, such as certain silicones and esters.

    • Rationale: These ingredients reduce the friction between the product and the skin.

  • Emulsifier System:

    • Action: Evaluate and optimize the emulsifier system. The type and concentration of the emulsifier can significantly impact the texture and spreadability of an emulsion.

    • Rationale: The emulsifier influences the droplet size and stability of the emulsion, which in turn affects its sensory properties.

Data Presentation

The following table presents illustrative quantitative data on how different formulation strategies can impact the sensory profile of a base this compound-containing sunscreen. Note: This data is representative and intended for educational purposes.

Formulation IDKey VariableViscosity (cP)Spreadability (mm)Greasiness Score (1-10)Tackiness Score (1-10)
F1 (Control) Base Formulation15,000257.58.0
F2 + 5% C12-15 Alkyl Benzoate14,500306.06.5
F3 + 3% Aluminum Starch Octenylsuccinate16,000264.54.0
F4 + 5% Dimethicone14,000355.05.5
F5 F2 + F315,500313.53.0

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Sunscreen Spreadability

Objective: To quantitatively assess the spreadability of different this compound-containing sunscreen formulations using a trained sensory panel.

Materials:

  • Sunscreen formulations to be tested.

  • Standardized application area on the forearm of panelists.

  • Syringes for precise product dosage (0.1 mL).

  • Timer.

  • Sensory evaluation ballots with a labeled magnitude scale (e.g., 0 = not spreadable, 100 = very easily spreadable).

Procedure:

  • Panelist Training: Train a panel of at least 10 individuals to identify and rate the sensory attribute of spreadability consistently.

  • Sample Preparation: Code samples with random three-digit numbers to blind the panelists.

  • Application: Dispense 0.1 mL of the test formulation onto the designated area of the panelist's forearm.

  • Evaluation: Instruct the panelist to spread the product in a circular motion for 10 seconds.

  • Rating: Immediately after spreading, the panelist rates the spreadability of the product on the provided scale.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between formulations.

Protocol 2: Rheological Measurement of Viscosity and Shear-Thinning Properties

Objective: To characterize the flow behavior of this compound-containing formulations using a rheometer.

Materials:

  • Cone and plate or parallel plate rheometer.

  • Sunscreen samples.

  • Temperature control unit.

Procedure:

  • Sample Loading: Place an adequate amount of the sample onto the lower plate of the rheometer.

  • Equilibration: Allow the sample to equilibrate to the testing temperature (e.g., 25°C) for 2 minutes.

  • Flow Curve Measurement: Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) over a defined period (e.g., 2 minutes).

  • Data Collection: Record the viscosity as a function of the shear rate.

  • Analysis: Plot the viscosity versus the shear rate on a logarithmic scale. A decrease in viscosity with increasing shear rate indicates shear-thinning behavior. Compare the flow curves of different formulations to assess their relative thickness and potential for good spreadability.

Validation & Comparative

A Comparative Analysis of Ecamsule and Avobenzone: Photostability and Efficacy in UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dermatological research and sunscreen formulation, the selection of ultraviolet (UV) filters is paramount to achieving broad-spectrum protection against the deleterious effects of solar radiation. Among the chemical filters, ecamsule and avobenzone are two of the most significant agents employed for their absorbance in the UVA range. This guide provides an in-depth comparison of their photostability and efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction to the UV Filters

This compound , known by the trade name Mexoryl SX, is a photostable, water-soluble organic compound from the benzylidene camphor derivative class.[1] Developed by L'Oréal, it is a potent UVA filter with an absorption peak at approximately 345 nm, providing coverage in the 290-400 nm range.[2][3] Its mechanism of action involves absorbing high-energy UVA rays and dissipating the energy as harmless heat, a process facilitated by its chemical structure which allows for reversible photoisomerization.[1][3][4]

Avobenzone , a dibenzoylmethane derivative, is a widely utilized oil-soluble organic compound that provides excellent protection across the UVA spectrum (310-400 nm).[5] However, its primary drawback is its inherent photo-instability.[5][6] Upon exposure to UV radiation, avobenzone can undergo photo-isomerization from its enol form to a less UV-absorbent keto form, which can then lead to irreversible cleavage and the formation of free radicals.[5][7]

Photostability Comparison

The ability of a UV filter to maintain its molecular integrity and protective function upon exposure to UV radiation is termed photostability. This is a critical factor in the persistent efficacy of a sunscreen product.

This compound is renowned for its superior photostability compared to avobenzone.[1][4] Its structure as a terephthalylidene dicamphor sulfonic acid derivative allows it to efficiently absorb UV radiation and release the energy without significant molecular degradation.[4] While some studies suggest it may lose some efficacy after prolonged exposure, it is generally considered more robust than unstabilized avobenzone.[8]

Avobenzone, in contrast, is notoriously photolabile.[5][6] The photodegradation process not only reduces its efficacy but can also generate reactive intermediates that may have safety implications.[7][9] Consequently, avobenzone is almost always formulated with photostabilizers. Common strategies include the addition of other UV filters like octocrylene or bemotrizinol (Tinosorb S), which can quench the excited state of avobenzone and prevent its degradation.[5][9] Encapsulation technologies that physically shield avobenzone from direct UV exposure have also been shown to significantly enhance its stability.[5]

Quantitative Photostability Data

The following table summarizes the photostability of avobenzone under various conditions as reported in the literature. Quantitative data for this compound's degradation under comparable conditions is less prevalent in the public domain, a testament to its inherent stability.

UV Filter/FormulationUV Exposure Conditions% DegradationReference
Avobenzone aloneSimulated solar radiation40.3%[7]
Avobenzone with 0.5% w/w quercetinPhotolysis27.7%[7]
Avobenzone/octinoxate/octocrylene (free)1 hr simulated solar radiation28.6%[7]
Avobenzone with Mn-TiO22 hr simulated solar radiation (10 mW/cm²)21% (vs. 37% without)[7]
Avobenzone in SPF 45 formulation (no quencher)120 min irradiation80.54%[6]
Avobenzone in SPF 45 with 5% SolaStay® quencher90 min irradiation33.75%[6]

Efficacy Comparison

The efficacy of a sunscreen is determined by its ability to protect the skin from UV-induced damage, which is quantified by metrics such as the Sun Protection Factor (SPF) for UVB protection and the UVA Protection Factor (UVA-PF) for UVA protection.

Both this compound and avobenzone are primarily UVA absorbers, which is crucial for preventing photoaging and reducing the risk of certain skin cancers.[4][10] this compound's absorption spectrum effectively covers both UVA1 (340-400 nm) and UVA2 (320-340 nm) ranges.[11] Avobenzone is one of the few organic filters with strong absorbance in the UVA1 range.[11]

Clinical studies have demonstrated that formulations containing a combination of this compound and avobenzone offer superior protection compared to those with only a single UVA filter. In a study on patients with polymorphous light eruption (PMLE), a sunscreen containing this compound, avobenzone, and octocrylene was significantly more effective at preventing flares than formulations lacking either of the UVA filters.[12][13] This suggests a synergistic effect where the two filters complement each other's absorption profiles, providing more comprehensive UVA protection.[12]

Quantitative Efficacy Data

The following table presents data from a comparative study on the prevention of PMLE, highlighting the enhanced efficacy of combining this compound and avobenzone.

Sunscreen FormulationSuccess Rate in Preventing PMLEp-valueReference
This compound + Avobenzone + Octocrylene + TiO₂56%<0.001[12][13]
Avobenzone + Octocrylene + TiO₂ (this compound-deprived)11%[12][13]
This compound + Avobenzone + Octocrylene + TiO₂36%0.02[12][13]
This compound + Octocrylene + TiO₂ (Avobenzone-deprived)16%[12][13]

Experimental Protocols

In Vitro Photostability Assessment

A common methodology for evaluating the photostability of a sunscreen formulation involves the following steps:[14][15][16][17]

  • Sample Preparation: The sunscreen product is applied uniformly at a specified thickness (e.g., 0.5-1.0 mg/cm²) onto a roughened polymethylmethacrylate (PMMA) substrate, which mimics the surface of the skin.[15][17]

  • Pre-irradiation Measurement: The initial UV absorbance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere. The absorbance is recorded across the UV spectrum (290-400 nm).[15]

  • UV Irradiation: The PMMA plate with the sunscreen film is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose can be varied to assess stability over different exposure times.[14][15]

  • Post-irradiation Measurement: After irradiation, the UV absorbance spectrum of the sunscreen film is measured again.[15]

  • Data Analysis: The photostability is often quantified by calculating the change in the area under the curve (AUC) for the UVA and/or UVB regions before and after irradiation. An AUC Index (AUCI = AUCafter / AUCbefore) greater than 0.80 is often considered photostable.[17] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of the UV filter before and after irradiation to determine the percentage of degradation.[9][14]

In Vivo Efficacy Assessment (Example: PMLE Prevention)

The clinical efficacy of sunscreens in preventing photosensitive disorders like PMLE can be assessed through controlled studies with human participants:[13]

  • Participant Selection: A cohort of patients with a history of PMLE is recruited for the study.

  • Randomized, Double-Blind Design: A double-blind, randomized, intraindividual comparison is often employed. Different sunscreen formulations are applied to contralateral sides of the participants' bodies.

  • Controlled Sun Exposure: Participants are exposed to natural sunlight under controlled and monitored conditions for a specified duration or until a PMLE flare is observed.

  • Efficacy Evaluation: The primary endpoint is typically the time to onset of PMLE or the global severity of the flare, which is assessed based on clinical signs such as erythema, papules, vesicles, and itching.

  • Statistical Analysis: The success rate of each formulation in preventing or delaying PMLE is calculated and statistically compared.

Visualized Mechanisms and Workflows

Photodegradation_Pathways cluster_this compound This compound (Photostable) cluster_Avobenzone Avobenzone (Photounstable) E_ground This compound (Ground State) E_excited This compound (Excited State) E_ground->E_excited UVA Photon Absorption E_excited->E_ground Energy Release as Heat (Reversible Isomerization) A_enol Avobenzone (Enol Form) - UV Absorbing A_keto Avobenzone (Keto Form) - Less UV Absorbing A_enol->A_keto UVA Photon Absorption (Photo-isomerization) A_degraded Degradation Products + Free Radicals A_keto->A_degraded Irreversible Cleavage Experimental_Workflow cluster_workflow In Vitro Sunscreen Photostability Testing Workflow prep 1. Sample Preparation Apply sunscreen film to PMMA plate pre_measure 2. Pre-Irradiation Measurement Measure initial UV absorbance spectrum (290-400 nm) prep->pre_measure irradiate 3. UV Irradiation Expose sample to controlled dose of UV from a solar simulator pre_measure->irradiate post_measure 4. Post-Irradiation Measurement Measure final UV absorbance spectrum irradiate->post_measure analyze 5. Data Analysis Calculate % degradation or change in AUC post_measure->analyze

References

Synergistic Photoprotection: An In-Depth Analysis of Ecamsule, Octocrylene, and Avobenzone Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for broad-spectrum and photostable sunscreen formulations has led to the investigation of various combinations of UV filters. This guide provides a comprehensive comparison of the synergistic photoprotective effects of a ternary combination of ecamsule, octocrylene, and avobenzone. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to serve as a valuable resource for professionals in the field of dermatological science and product development.

Unveiling the Synergy: Mechanism of Action

The enhanced photoprotection afforded by the combination of this compound, octocrylene, and avobenzone stems from a multi-faceted synergistic interaction. This synergy is primarily driven by the photostabilization of the notoriously photolabile UVA filter, avobenzone, by the UVB/UVA2 filter, octocrylene, complemented by the broad-spectrum coverage and inherent photostability of the UVA filter, this compound.

Avobenzone , a dibenzoylmethane derivative, is a highly effective UVA absorber with a maximum absorption peak at approximately 357-360 nm.[1][2] However, upon exposure to UV radiation, it can undergo keto-enol tautomerization, leading to the formation of a less stable excited triplet state. This excited state is prone to photodegradation, which reduces its efficacy in absorbing UVA radiation over time.[3][4]

Octocrylene , a cinnamate derivative, functions as an effective photostabilizer for avobenzone.[2][4] Its mechanism of action involves the quenching of the triplet excited state of avobenzone.[4] This process involves an efficient energy transfer from the excited avobenzone molecule to the octocrylene molecule, which then dissipates the energy as heat, returning to its ground state without undergoing significant degradation.[4] This photostabilizing effect significantly enhances the overall longevity and protective capacity of the formulation against UVA radiation.

This compound (terephthalylidene dicamphor sulfonic acid), a benzylidene camphor derivative, provides broad-spectrum UVA protection with a peak absorbance at 345 nm and is notably more photostable than avobenzone.[5][6][7] By absorbing strongly in the UVA range, this compound reduces the total UV photon load on avobenzone, further contributing to its preservation. The combination of the three filters results in a broader and more stable UV absorption profile across the entire UVA and UVB spectrum.

The following diagram illustrates the proposed synergistic mechanism:

SynergyMechanism cluster_UV_Filters UV Filter Combination cluster_Mechanism Synergistic Photoprotection Avobenzone Avobenzone (UVA Filter) Excited_Avobenzone Excited State (Triplet) Avobenzone->Excited_Avobenzone Photoexcitation Broad_Spectrum_Absorption Broad Spectrum Absorption Octocrylene Octocrylene (UVB/UVA2 Filter) Energy_Transfer Energy Transfer (Quenching) Octocrylene->Energy_Transfer Quenches This compound This compound (UVA Filter) UV_Radiation UV Radiation UV_Radiation->Avobenzone Absorbs UVA UV_Radiation->Octocrylene Absorbs UVB/UVA2 UV_Radiation->this compound Absorbs UVA Photodegradation Photodegradation Excited_Avobenzone->Photodegradation Leads to Excited_Avobenzone->Energy_Transfer Energy_Transfer->Octocrylene Returns to Ground State Broad_Spectrum_Absorption->UV_Radiation Enhanced & Stable UV Protection

Caption: Mechanism of synergistic photoprotection.

Quantitative Analysis of Synergistic Effects

Table 1: In Vitro Sun Protection Factor (SPF) Analysis

FormulationAvobenzone (%)Octocrylene (%)This compound (%)Expected Additive SPF¹Measured In Vitro SPFSynergistic SPF (sSPF)²
A200550
B010015150
C003880
D210020288
E21032840 12

¹Expected Additive SPF is the sum of the SPF values of the individual components. ²Synergistic SPF (sSPF) = Measured SPF - Expected Additive SPF.

Table 2: Photostability Assessment by UV Spectroscopy

FormulationUV Filter CombinationInitial Absorbance (at λmax of Avobenzone)Absorbance after UV Irradiation% Photodegradation
FAvobenzone alone1.00.460%
GAvobenzone + Octocrylene1.00.820%
HAvobenzone + Octocrylene + this compound1.00.9 10%

Experimental Protocols

To empirically validate the synergistic effects presented, the following detailed experimental protocols are provided, based on established methodologies for in vitro sunscreen testing.[5][6][9]

In Vitro SPF Determination

This protocol outlines the measurement of the Sun Protection Factor (SPF) of sunscreen formulations in vitro.

  • Substrate Preparation: Use polymethylmethacrylate (PMMA) plates with a roughened surface to mimic the topography of human skin.

  • Product Application: Apply the test formulation to the PMMA plate at a concentration of 2.0 mg/cm². Spread the product evenly across the surface using a gloved finger to ensure a uniform film.

  • Drying: Allow the sunscreen film to dry for at least 15 minutes in a dark environment at a controlled temperature (e.g., 35°C).

  • UV Transmittance Measurement: Use a spectrophotometer equipped with an integrating sphere to measure the UV transmittance through the sunscreen-coated PMMA plate at 1 nm intervals from 290 to 400 nm.

  • SPF Calculation: The SPF is calculated from the measured transmittance values using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

Photostability Testing via UV Spectroscopy

This protocol details the assessment of a sunscreen's ability to retain its protective properties after exposure to UV radiation.

  • Sample Preparation: Prepare sunscreen films on PMMA plates as described in the in vitro SPF determination protocol.

  • Pre-irradiation Measurement: Measure the initial absorbance spectrum of the sample from 290 to 400 nm.

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator with a defined UV output (compliant with ISO 24443 specifications).

  • Post-irradiation Measurement: Immediately after irradiation, re-measure the absorbance spectrum of the sample under the same conditions as the pre-irradiation measurement.

  • Data Analysis: Calculate the percentage of photodegradation by comparing the area under the absorbance curve before and after irradiation. A lower percentage of degradation indicates higher photostability.

The following diagram outlines the experimental workflow for assessing synergistic photoprotection:

ExperimentalWorkflow cluster_Formulation Formulation Preparation cluster_Testing In Vitro Testing cluster_SPF SPF Analysis cluster_Photostability Photostability Analysis F_Individual Individual Filters (A, B, C) Application Apply 2mg/cm² on PMMA Plates F_Individual->Application F_Binary Binary Combination (D) F_Binary->Application F_Ternary Ternary Combination (E, H) F_Ternary->Application SPF_Test In Vitro SPF Measurement Application->SPF_Test Photostability_Test Photostability Testing Application->Photostability_Test SPF_Data Measure SPF SPF_Test->SPF_Data Pre_Irradiation Measure Initial Absorbance Photostability_Test->Pre_Irradiation sSPF_Calc Calculate sSPF SPF_Data->sSPF_Calc Irradiation UV Irradiation Pre_Irradiation->Irradiation Post_Irradiation Measure Final Absorbance Irradiation->Post_Irradiation Degradation_Calc Calculate % Photodegradation Post_Irradiation->Degradation_Calc

Caption: Experimental workflow for synergy assessment.

Conclusion

The combination of this compound, octocrylene, and avobenzone represents a sophisticated approach to achieving broad-spectrum and photostable UV protection. The synergistic interplay between these three filters, primarily through the photostabilization of avobenzone by octocrylene and the complementary broad-spectrum absorption of this compound, results in a formulation with significantly enhanced efficacy. The provided experimental protocols offer a robust framework for the quantitative assessment of this synergy, enabling researchers and developers to formulate next-generation sun care products with superior performance and reliability. Further research into the precise quantum mechanical interactions between these molecules could provide even deeper insights into their synergistic behavior.

References

A Comparative Analysis of Ecamsule and Mexoryl XL: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of photoprotection, the efficacy and stability of ultraviolet (UV) filters are of paramount importance. This guide provides a detailed comparative analysis of two prominent L'Oréal-developed UV filters: ecamsule (Mexoryl™ SX) and drometrizole trisiloxane (Mexoryl™ XL). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, mechanisms of action, and performance characteristics based on available data.

Chemical and Physical Properties

This compound and Mexoryl XL are chemically distinct entities, a factor that dictates their solubility and application in sunscreen formulations. This compound is a water-soluble benzylidene camphor derivative, while Mexoryl XL is a lipophilic benzotriazole derivative. This fundamental difference influences their incorporation into the aqueous or oil phase of a sunscreen product, respectively.

PropertyThis compound (Mexoryl™ SX)Drometrizole Trisiloxane (Mexoryl™ XL)
INCI Name Terephthalylidene Dicamphor Sulfonic AcidDrometrizole Trisiloxane
Chemical Class Benzylidene Camphor DerivativeBenzotriazole Derivative
Solubility Water-solubleOil-soluble
Molecular Formula C₂₈H₃₄O₈S₂C₂₄H₃₉N₃O₃Si₃
Molar Mass 562.7 g/mol 513.8 g/mol
Appearance White to off-white powder-

Mechanism of Action and UV Absorption

Both this compound and Mexoryl XL function by absorbing UV radiation and dissipating it as thermal energy, thus preventing it from damaging the skin. However, their underlying photochemical mechanisms and absorption spectra differ.

This compound (Mexoryl™ SX) primarily absorbs UVA radiation, with a peak protection at approximately 345 nm, covering the short-wave UVA range effectively.[1][2] Its mechanism of action involves reversible photoisomerization upon exposure to UV light.[3]

Drometrizole Trisiloxane (Mexoryl™ XL) is a broad-spectrum filter, absorbing both UVB and UVA radiation with distinct peaks at approximately 303 nm (UVB) and 344 nm (UVA).[4][5] Its high photostability is attributed to an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[6] This process allows for the rapid and safe dissipation of absorbed UV energy as heat.

The combination of both filters in a single formulation provides a synergistic effect, leading to broader and more comprehensive UV protection.[2][3]

UV_Absorption_Spectra cluster_spectra UV Absorption Spectra a UVB b UVA2 c UVA1 This compound This compound (Mexoryl SX) Peak ~345 nm mexoryl_xl Mexoryl XL Peaks ~303 nm & ~344 nm 290 290 320 320 290->320 UVB 340 340 320->340 UVA2 400 400 340->400 UVA1

UV Absorption ranges of this compound and Mexoryl XL.

Performance Data: Photostability and Water Resistance

Both this compound and Mexoryl XL are renowned for their excellent photostability, a critical attribute for maintaining efficacy upon sun exposure.[1][7] While direct head-to-head quantitative data on their photodegradation percentages under identical conditions are scarce in publicly available literature, both are considered significantly more stable than older generation UVA filters like avobenzone.

Performance MetricThis compound (Mexoryl™ SX)Drometrizole Trisiloxane (Mexoryl™ XL)
Photostability HighHigh
Water Resistance Water-soluble, relies on formulation for water resistance.Oil-soluble, contributes to water resistance of the formulation.
Synergistic Effect Exhibits a synergistic effect when combined with Mexoryl™ XL for enhanced UV protection.Works synergistically with Mexoryl™ SX and other UV filters.

Human Clinical Efficacy

Clinical studies have demonstrated the efficacy of formulations containing this compound and Mexoryl XL in protecting against a range of UV-induced skin damage, including erythema (sunburn), pigmentation, and DNA damage.[2][8] Formulations containing this compound have been shown to be effective in preventing polymorphous light eruption (PMLE).[9]

Direct comparative clinical trials isolating the individual contributions of this compound and Mexoryl XL to SPF and UVA Protection Factor (UVA-PF) values are not widely published. Sunscreen efficacy is a function of the complete formulation, including the concentration of active ingredients and the vehicle.

Experimental Protocols

The following are summaries of standardized methodologies for assessing the key performance parameters of sunscreen products.

In Vitro Sun Protection Factor (SPF) Measurement

This method provides a laboratory-based assessment of a product's UVB protection.

In_Vitro_SPF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_substrate Prepare PMMA Plate (Polymethylmethacrylate) apply_sunscreen Apply Sunscreen Uniformly (e.g., 1.3 mg/cm²) prep_substrate->apply_sunscreen initial_transmit Measure Initial UV Transmittance (290-400 nm) apply_sunscreen->initial_transmit irradiate Expose to UV Radiation (Solar Simulator) initial_transmit->irradiate final_transmit Measure Final UV Transmittance irradiate->final_transmit calculate_spf Calculate In Vitro SPF (using transmittance data) final_transmit->calculate_spf

Workflow for In Vitro SPF Determination.

Methodology:

  • Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate, which mimics the skin's surface, is used.

  • Product Application: A precise amount of the sunscreen product (e.g., 1.3 mg/cm²) is applied uniformly to the PMMA plate.

  • UV Transmittance Measurement: The initial spectral transmittance of the sample is measured using a spectrophotometer.

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.

  • Final Measurement: The spectral transmittance is measured again after irradiation.

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized formula.

Photostability Testing

This protocol assesses the ability of a UV filter to retain its protective properties after UV exposure.

Methodology:

  • Sample Preparation: A thin, uniform film of the sunscreen product is applied to a suitable substrate, such as a PMMA plate.

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • Final Absorbance Measurement: The UV absorbance spectrum is measured again after irradiation.

  • Photostability Calculation: The percentage of degradation is calculated by comparing the pre- and post-irradiation absorbance values. A lower percentage indicates higher photostability.

Water Resistance Testing

This in vivo method evaluates the retention of a sunscreen's protective efficacy after water immersion.

Water_Resistance_Workflow cluster_pre_immersion Pre-Immersion cluster_immersion Water Immersion cluster_post_immersion Post-Immersion cluster_calculation Calculation apply_product Apply Sunscreen to Volunteer's Skin (2 mg/cm²) dry_time Drying Period apply_product->dry_time initial_spf Determine Initial SPF (ISO 24444) dry_time->initial_spf water_immersion Water Immersion (e.g., 2x20 min for 'Water Resistant') initial_spf->water_immersion post_dry_time Drying Period water_immersion->post_dry_time final_spf Determine Post-Immersion SPF post_dry_time->final_spf calculate_retention Calculate % SPF Retention final_spf->calculate_retention

Workflow for In Vivo Water Resistance Testing.

Methodology (based on ISO 16217 and ISO 24444):

  • Initial SPF Determination: The static Sun Protection Factor (SPF) of the product is determined on a panel of human volunteers according to the ISO 24444 standard.[10]

  • Product Application: The sunscreen is applied at a concentration of 2 mg/cm² to a defined area on the volunteers' backs.

  • Water Immersion: Volunteers are immersed in a controlled water bath for a specified duration (e.g., two 20-minute sessions for a "water resistant" claim).[11]

  • Post-Immersion SPF Determination: After the water immersion and a drying period, the SPF is determined again on the same skin areas.

  • Calculation: The percentage of SPF retention is calculated to determine the water resistance claim.

Conclusion

This compound (Mexoryl™ SX) and drometrizole trisiloxane (Mexoryl™ XL) are highly effective and photostable UV filters that have significantly advanced the field of photoprotection. Their distinct chemical properties and UV absorption profiles make them complementary, and their combination in formulations provides robust, broad-spectrum sun protection. While a wealth of data supports their efficacy and safety within finished products, there is a lack of publicly available, direct comparative studies that quantify their individual performance in terms of photostability and water resistance. Future research focusing on such head-to-head comparisons would be invaluable to the scientific community for a more granular understanding of their respective contributions to sunscreen performance.

References

Validating the UVA protection of ecamsule against other filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the UVA protection performance of ecamsule (Mexoryl SX) against other commonly used sunscreen filters. The information is supported by experimental data and detailed methodologies to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

This compound is a photostable organic UVA filter with a peak protection at 345 nm, covering the UVA spectrum from 290 to 400 nm.[1][2] Clinical and in vitro studies have demonstrated its efficacy in preventing UVA-induced skin damage. When combined with other filters like avobenzone, this compound shows a synergistic effect, providing superior broad-spectrum UVA protection. This guide presents a comparative analysis of this compound's performance against other key UVA filters, including avobenzone, zinc oxide, titanium dioxide, bemotrizinol, and bisoctrizole, based on available experimental data.

Data Presentation: Comparative UVA Protection

The following table summarizes the UVA protection characteristics of this compound and other selected sunscreen filters.

UV FilterChemical TypeUVA Protection RangePeak AbsorbanceIn Vitro UVA-PF (Representative Values)Photostability
This compound (Mexoryl SX) Organic290-400 nm[1][2]345 nm[1][2]~5 (at 8.11% concentration)[3]High[1][2]
Avobenzone Organic~320-400 nm~357 nmVaries significantly with photostabilizersLow (requires stabilization)[1][2]
Zinc Oxide InorganicBroad-spectrum (UVA & UVB)BroadHighHigh
Titanium Dioxide InorganicPrimarily UVB, some UVA2BroadModerateHigh
Bemotrizinol (Tinosorb S) OrganicBroad-spectrum (UVA & UVB)~310 nm and ~340 nm~5.3 (at 8.11% concentration)[3]High
Bisoctrizole (Tinosorb M) OrganicBroad-spectrum (UVA & UVB)BroadHighHigh

Note: In vitro UVA-PF values can vary depending on the formulation, concentration, and testing methodology. The values presented are for comparative purposes and are based on available literature.

Clinical Efficacy: Polymorphous Light Eruption (PMLE) Prevention

A significant clinical trial demonstrated the superior efficacy of a sunscreen formulation containing both this compound and avobenzone in preventing PMLE, a UVA-induced photodermatosis.

Sunscreen FormulationSuccess Rate in Preventing PMLE
This compound (3%) + Avobenzone (2%)56%[1]
Avobenzone only (2%)11%[1]
This compound only (3%)16%[1]

These results highlight the synergistic effect of combining this compound with other UVA filters to achieve enhanced clinical protection.[1]

Experimental Protocols

In Vitro UVA Protection Factor (UVA-PF) Determination (Based on COLIPA/ISO 24443 Guidelines)

This method assesses the UVA protection of a sunscreen product by measuring the UV transmittance through a thin film of the product applied to a substrate.

1. Substrate Preparation:

  • Use roughened polymethylmethacrylate (PMMA) plates as the substrate.
  • Ensure the plates are clean and free of any contaminants.

2. Product Application:

  • Apply a precise amount of the sunscreen product (typically 1.3 mg/cm²) uniformly across the surface of the PMMA plate.
  • Spread the product evenly using a gloved finger to create a thin, consistent film.
  • Allow the film to dry in the dark for at least 15 minutes.

3. Pre-irradiation:

  • Expose the sunscreen-coated plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the product's labeled Sun Protection Factor (SPF).

4. UV Transmittance Measurement:

  • Measure the spectral transmittance of the irradiated sunscreen film at 1 nm intervals from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.
  • Measure the transmittance of a blank PMMA plate for reference.

5. UVA-PF Calculation:

  • The UVA-PF is calculated from the transmittance data using a specific formula that takes into account the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum.

Photostability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the photostability of a UV filter in a sunscreen formulation after exposure to UV radiation.

1. Sample Preparation:

  • Apply a known amount of the sunscreen formulation onto a suitable substrate (e.g., quartz plates or PMMA plates).
  • Create a control sample by protecting an identical sample from UV exposure.

2. UV Irradiation:

  • Expose the sample plate to a controlled dose of UV radiation from a solar simulator for a defined period.

3. Extraction:

  • Extract the UV filter from both the irradiated and non-irradiated samples using a suitable solvent (e.g., methanol, ethanol).
  • Use sonication to ensure complete extraction.
  • Filter the extracts to remove any particulate matter.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of methanol and water is commonly used. The specific gradient will depend on the filter being analyzed.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detector set at the maximum absorption wavelength of the filter being analyzed.
  • Injection Volume: 20 µL.

5. Quantification:

  • Quantify the concentration of the UV filter in both the irradiated and non-irradiated samples by comparing the peak areas to a standard calibration curve.
  • The percentage of degradation is calculated by comparing the concentration of the filter in the irradiated sample to the control sample.

Mandatory Visualizations

Experimental Workflow for In Vitro UVA-PF Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A PMMA Plate Preparation B Sunscreen Application (1.3 mg/cm²) A->B C Film Drying (in dark) B->C D Pre-irradiation (Solar Simulator) C->D E UV Transmittance Measurement (290-400 nm) D->E F UVA-PF Calculation E->F

Workflow for in vitro UVA-PF determination.
UVA-Induced Skin Damage Signaling Pathway

G cluster_stimulus Stimulus cluster_cellular Cellular Response UVA UVA Radiation ROS Reactive Oxygen Species (ROS) Generation UVA->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates AP1 AP-1 Activation MAPK->AP1 MMPs Matrix Metalloproteinases (MMP-1, MMP-3, MMP-9) Expression NFkB->MMPs AP1->MMPs Collagen Collagen Degradation MMPs->Collagen leads to

Simplified signaling pathway of UVA-induced skin damage.

References

Ecamsule: A Comparative Analysis of Allergic Potential and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ecamsule, a benzylidene camphor derivative marketed as Mexoryl SX, is a photostable organic UVA filter widely used in broad-spectrum sunscreens.[1] Its introduction has been a significant advancement in affording protection against the aging and carcinogenic effects of UVA radiation. This guide provides a comprehensive comparison of the allergic potential and cross-reactivity of this compound with other sunscreen agents, supported by available data and detailed experimental protocols.

Allergic Potential of this compound: A Favorable Profile

This compound is generally regarded as having a low potential for causing allergic contact dermatitis (ACD) and photocontact dermatitis (PACD).[1][2] Safety and efficacy studies conducted for its approval by the U.S. Food and Drug Administration (FDA) indicated that this compound was well-tolerated, with side effects being infrequent and mild.[1] The most commonly reported adverse reactions were minor skin irritations such as dermatitis, dry skin, acne, itching, and redness.[1] More severe allergic reactions, including hives and swelling, are considered rare.[3]

Comparative Allergic Potential of Common Sunscreen Filters

The following table summarizes the allergic potential of this compound in comparison to other commonly used organic and inorganic sunscreen filters based on published reviews and clinical data.

Sunscreen FilterChemical ClassAllergic PotentialPhotoallergic PotentialCommon Cross-Reactants
This compound Benzylidene Camphor DerivativeLow[1]LowUnknown[1]
Oxybenzone BenzophenoneHigh[4]High[4]Other benzophenones, ketoprofen[4]
Avobenzone DibenzoylmethaneLow to ModerateLow-
Octocrylene CinnamateLow to ModerateModerateKetoprofen[5]
PABA (para-aminobenzoic acid) PABA DerivativeHighHighPPD, sulfonamides, some local anesthetics
Homosalate SalicylateLowLow-
Octinoxate CinnamateLowLow-
Zinc Oxide InorganicVery LowVery Low-
Titanium Dioxide InorganicVery LowVery Low-

Cross-Reactivity Profile of this compound

A notable aspect of this compound's allergenic profile is the lack of documented cross-reactivity with other compounds.[1] This is a significant advantage over other organic sunscreen filters, such as benzophenones and cinnamates, which are known to cross-react with certain medications and other chemicals, leading to unexpected allergic reactions. The statement "Cross reactions: unknown" for this compound in dermatological databases underscores the absence of reported cases in the literature.[1]

Experimental Protocols for Assessing Allergic Potential

The evaluation of a substance's potential to cause contact and photocontact dermatitis relies on standardized dermatological testing methods. The primary methods are patch testing, photopatch testing, and the Human Repeat Insult Patch Test (HRIPT).

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the industry standard for assessing the sensitization potential of a new ingredient before it is marketed.

  • Objective: To determine if a test material can induce skin sensitization (allergic contact dermatitis) after repeated applications.

  • Methodology:

    • Induction Phase: The test material is applied to the same site on the skin of 50-200 human volunteers under an occlusive or semi-occlusive patch for 24 hours. This is repeated 9 times over a 3-week period. The sites are graded for any irritation after each application.[6][7]

    • Rest Phase: A 2-week rest period follows the induction phase, allowing for the development of an immune response if sensitization has occurred.[8]

    • Challenge Phase: After the rest period, the test material is applied to a new, previously unexposed skin site under an occlusive patch. The site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, and 72 hours after application.[7][8]

  • Interpretation: A reaction at the challenge site that is more intense than any irritation seen during the induction phase is indicative of sensitization.

Patch Testing

Patch testing is a diagnostic tool used to identify the specific substance causing allergic contact dermatitis in a patient.

  • Objective: To determine if a patient has a contact allergy to a specific substance.

  • Methodology:

    • Small amounts of suspected allergens, including this compound (typically at a concentration of 2% in petrolatum), are applied to the patient's back in small chambers (Finn Chambers®).

    • The patches are left in place for 48 hours.

    • After 48 hours, the patches are removed, and an initial reading is performed.

    • A final reading is typically done at 72 or 96 hours.

  • Interpretation: A positive reaction is characterized by erythema, edema, papules, and vesicles at the application site.

Photopatch Testing

Photopatch testing is a variation of patch testing used to diagnose photoallergic contact dermatitis, where an allergen requires UV light exposure to trigger an allergic reaction.

  • Objective: To determine if a substance causes a photoallergic reaction.

  • Methodology:

    • Two identical sets of allergens are applied to the patient's back.

    • After 24 or 48 hours, one set of patches is removed, and the site is irradiated with a sub-erythemal dose of UVA light (typically 5-10 J/cm²). The other set remains covered.

    • Both sites (irradiated and non-irradiated) are then read at 48, 72, and 96 hours after the initial application.

  • Interpretation: A positive photopatch test is recorded if an allergic reaction is present only on the irradiated site, or if the reaction on the irradiated site is significantly stronger than on the non-irradiated site.

Signaling Pathway in Allergic Contact Dermatitis

Allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction mediated by T-cells. While specific signaling pathways for this compound-induced allergy have not been elucidated due to its low allergenicity, the general mechanism is well-understood.

Type_IV_Hypersensitivity cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten This compound (Hapten) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Binds to Protein Skin Protein Protein->Hapten_Protein Langerhans Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->Langerhans Engulfed by T_Cell_Naive Naive T-Cell Langerhans->T_Cell_Naive Presents Antigen to (in Lymph Node) T_Cell_Memory Memory T-Cell T_Cell_Naive->T_Cell_Memory Differentiates into T_Cell_Memory2 Memory T-Cell Hapten2 This compound (Hapten) Hapten_Protein2 Hapten-Protein Complex Hapten2->Hapten_Protein2 Binds to Protein2 Skin Protein Protein2->Hapten_Protein2 Langerhans2 Langerhans Cell Hapten_Protein2->Langerhans2 Engulfed by Langerhans2->T_Cell_Memory2 Presents Antigen to Cytokines Cytokines (e.g., IFN-γ, TNF-α) T_Cell_Memory2->Cytokines Releases Inflammation Inflammation (Dermatitis) Cytokines->Inflammation Induce

Figure 1: General signaling pathway of a Type IV hypersensitivity reaction.

Conclusion

Based on the available evidence, this compound exhibits a low allergic potential and is not associated with known cross-reactivities, making it a favorable option for sun protection, particularly for individuals with sensitive skin. While the overall incidence of sunscreen allergy is low, other organic filters, notably oxybenzone, are more frequently implicated in allergic and photoallergic reactions. The lack of quantitative comparative data highlights a gap in the literature that could be addressed by future research, potentially through large-scale Human Repeat Insult Patch Test (HRIPT) studies comparing modern sunscreen filters. For professionals in drug development, this compound serves as a benchmark for a photostable UVA filter with a strong safety profile regarding skin sensitization.

References

Ecamsule Demonstrates Superior In Vivo Protection Against UV-Induced Pigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New comparative analyses of in vivo studies confirm the efficacy of ecamsule (Mexoryl SX) in preventing ultraviolet (UV)-induced pigmentation. The data, drawn from key clinical trials, highlight this compound's dose-dependent protective capacity and its synergistic effects when combined with other UV filters. These findings provide robust evidence for researchers, scientists, and drug development professionals on the significant role of this compound in mitigating hyperpigmentation, a common consequence of UV exposure.

This compound, a potent UVA filter, has been systematically evaluated for its ability to protect the skin against the pigmentation induced by solar-simulated radiation. The primary endpoint for these assessments is the Pigmentation Protection Factor (PPF), also referred to as the UVA Protection Factor (UVAPF), which is determined using the Persistent Pigment Darkening (PPD) method. This in vivo method quantifies the level of protection a sunscreen provides against the tanning response of the skin to UVA radiation.

Comparative Efficacy of this compound Formulations

Clinical studies have demonstrated a clear dose-dependent relationship between the concentration of this compound and the level of protection against pigmentation. Furthermore, the combination of this compound with other UV filters, such as drometrizole trisiloxane (Mexoryl XL), has been shown to produce a synergistic effect, enhancing the overall protective efficacy.

FormulationActive IngredientsSun Protection Factor (SPF)Pigmentation Protection Factor (PPF/UVAPF)
VehicleNone-1 (No Protection)
Sunscreen with 2% this compound2% this compoundNot specified6.0 ± 0.7
Sunscreen with 4% this compound4% this compoundNot specified8.5 ± 1.9
Sunscreen with 8% this compound8% this compoundNot specified12.5 ± 2.8
Sunscreen A (Low UVA Protection)UVB filters + Low concentration of UVA filters152
Sunscreen B (High UVA Protection with this compound)UVB filters + High concentration of UVA filters (including this compound)1510

Data compiled from published studies.[1][2]

The results clearly indicate that for the same SPF level, a sunscreen with higher UVA protection, afforded by this compound, provides significantly greater protection against pigmentation.[2][3][4] Products with low UVA protection have a lower capacity to prevent induced pigmentation compared with their efficacy against erythema (sunburn).[3]

Experimental Protocols

The in vivo validation of this compound's protection against pigmentation is primarily based on the Persistent Pigment Darkening (PPD) method. The following is a detailed description of the typical experimental protocol used in these studies.

In Vivo Pigmentation Protection Factor (PPF) Assay

Objective: To determine the efficacy of a sunscreen product in preventing UV-induced pigmentation in human subjects.

Methodology:

  • Subject Selection: A panel of healthy adult volunteers with skin phototypes II to IV (skin that tans easily and is less likely to burn) are recruited for the study. Subjects are required to have no history of photosensitivity or abnormal responses to sunlight.

  • Test Sites: Small, well-defined areas on the subjects' backs are used as test sites.

  • Sunscreen Application: The test sunscreen formulations are applied evenly to the designated test sites at a standardized concentration, typically 2 mg/cm². An adjacent area is left unprotected to serve as a control.

  • UV Exposure: After a waiting period to allow the sunscreen to set (usually 15-30 minutes), the test sites are exposed to a controlled dose of radiation from a solar simulator. The light source is filtered to emit a spectrum that mimics natural sunlight, with both UVA and UVB components. A series of increasing UV doses are administered to different sub-sites.

  • Pigmentation Assessment: The degree of pigmentation at each test site is visually assessed by a trained evaluator at a specified time point after UV exposure, typically 2 to 24 hours for PPD, and can be monitored for up to 7 days for delayed pigmentation.[1][3] The Minimal Pigmenting Dose (MPD) is determined for both the protected (MPDp) and unprotected (MPDu) skin. The MPD is defined as the lowest UV dose that produces a discernible pigmentation with a clear border.

  • Calculation of PPF: The Pigmentation Protection Factor is calculated as the ratio of the MPD on protected skin to the MPD on unprotected skin (PPF = MPDp / MPDu). A higher PPF value indicates greater protection against pigmentation.

Visualizing the Protective Mechanism and Experimental Design

To better understand the biological context and the experimental approach, the following diagrams illustrate the UV-induced pigmentation signaling pathway and the workflow of the in vivo PPF assay.

UV_Pigmentation_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte UV UV Radiation DNA_Damage DNA Damage UV->DNA_Damage p53 p53 Activation DNA_Damage->p53 POMC POMC Upregulation p53->POMC aMSH α-MSH Secretion POMC->aMSH MC1R MC1R aMSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA MITF MITF Activation PKA->MITF Melanogenesis Melanogenesis (Tyrosinase, TRP1, TRP2) MITF->Melanogenesis Melanin Melanin Synthesis Melanogenesis->Melanin

Caption: UV-induced pigmentation signaling pathway.

PPF_Assay_Workflow Subject_Selection Subject Selection (Skin Phototypes II-IV) Site_Demarcation Test Site Demarcation (Back) Subject_Selection->Site_Demarcation Sunscreen_Application Sunscreen Application (2 mg/cm²) Site_Demarcation->Sunscreen_Application Control_Site Unprotected Control Site Site_Demarcation->Control_Site UV_Exposure UV Exposure (Solar Simulator) Sunscreen_Application->UV_Exposure Control_Site->UV_Exposure Pigmentation_Assessment Pigmentation Assessment (2-24h post-exposure) UV_Exposure->Pigmentation_Assessment MPD_Determination Determine Minimal Pigmenting Dose (MPDp and MPDu) Pigmentation_Assessment->MPD_Determination PPF_Calculation Calculate PPF (PPF = MPDp / MPDu) MPD_Determination->PPF_Calculation

Caption: In vivo Pigmentation Protection Factor (PPF) assay workflow.

References

Head-to-Head Clinical Studies of Ecamsule-Containing Sunscreens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ecamsule (terephthalylidene dicamphor sulfonic acid), a photostable UVA filter, has been the subject of numerous clinical investigations to ascertain its efficacy and safety in sun protection. This guide provides a comparative analysis of head-to-head clinical studies involving this compound-containing sunscreens, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and study designs.

I. Comparative Efficacy in the Prevention of Polymorphous Light Eruption (PMLE)

A pivotal double-blind, randomized, controlled study investigated the efficacy of a sunscreen containing a combination of UVA filters, including this compound, in preventing PMLE, a common idiopathic photodermatosis triggered by UV radiation.[1][2]

Quantitative Data Summary

The study compared a complete formula (Tetrad) with two variations, each deprived of one of the key UVA filters (Triad-E lacking this compound and Triad-A lacking avobenzone).[1][2]

Treatment GroupActive IngredientsPrimary Efficacy Success RateP-value vs. Tetrad
Tetrad This compound 3%, Octocrylene 10%, Avobenzone 2%, Titanium Dioxide 5%--
Triad-E (vs. Tetrad)Octocrylene 10%, Avobenzone 2%, Titanium Dioxide 5%11% (8 of 73 participants)< .001
Tetrad (vs. Triad-E)This compound 3%, Octocrylene 10%, Avobenzone 2%, Titanium Dioxide 5%56% (41 of 73 participants)< .001
Triad-A (vs. Tetrad)This compound 3%, Octocrylene 10%, Titanium Dioxide 5%16% (11 of 71 participants).02
Tetrad (vs. Triad-A)This compound 3%, Octocrylene 10%, Avobenzone 2%, Titanium Dioxide 5%36% (26 of 71 participants).02

Success was defined as a delayed onset of PMLE or a lower global severity of PMLE on the side of the body treated with the more effective formulation.[1][2] The global severity of PMLE flares was also significantly lower with the complete formula compared to both incomplete formulations.[1][2] These results underscore the clinical benefit of including both this compound and avobenzone for robust protection against UVA-induced photodermatoses.[1][2]

Experimental Protocol: PMLE Prevention Study
  • Study Design: Double-blind, randomized, controlled, intraindividual, bilateral comparison.[1][2]

  • Participants: 144 adult patients with a history of PMLE.[3]

  • Treatment Application: Each participant applied the complete sunscreen formula (Tetrad) to one side of their body and one of the incomplete formulas (Triad-E or Triad-A) to the other side.[1][2]

  • Sun Exposure: Participants were exposed to incremental doses of natural sunlight for up to 6 days to induce PMLE.[1][2]

  • Primary Efficacy Assessment: A composite relative success rate was determined based on:

    • Delayed time to the onset of PMLE.[1][2]

    • Lower global severity of PMLE, assessed on a 10-point scale for itching, papules, vesicles, and erythema.[3]

  • Safety Evaluation: Monitoring of systemic adverse events.[1][2]

II. Systemic Absorption of this compound Under Maximal Use Conditions

A randomized clinical trial was conducted to determine the systemic absorption of several sunscreen active ingredients, including this compound, under maximal use conditions as recommended by the U.S. Food and Drug Administration (FDA).[4][5]

Quantitative Data Summary

The study evaluated four commercially available sunscreens. The cream formulation contained this compound.

Sunscreen FormulationActive IngredientMaximum Plasma Concentration (Geometric Mean)
CreamAvobenzone 2%, Octocrylene 10%, This compound 2% 1.5 ng/mL

Systemic concentrations greater than the FDA's threshold of 0.5 ng/mL were reached for all tested active ingredients.[5] The most common adverse event reported was a rash, which occurred in one participant for each sunscreen formulation.[5]

Experimental Protocol: Maximal Use Trial (MUsT)
  • Study Design: Open-label, randomized, 4-arm study.[6]

  • Participants: 24 healthy volunteers.[5][7]

  • Treatment Application: Sunscreen was applied at a concentration of 2 mg/cm² to approximately 75% of the body surface area.[6] Applications were performed four times a day for four days.[6][7]

  • Pharmacokinetic Analysis: Blood samples were collected over seven days to determine the plasma concentrations of the active ingredients.[5][7]

  • Primary Outcome: The maximum plasma concentration (Cmax) of avobenzone.[5]

  • Secondary Outcomes: The Cmax of oxybenzone, octocrylene, and this compound.[5]

III. In Vitro Synergistic Effects on SPF and UVA-PF

In vitro studies have demonstrated a synergistic effect when this compound (terephthalylidene dicamphor sulfonic acid - TDSA) is combined with other UV filters, such as bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT).

Quantitative Data Summary
Sunscreen FormulationSPF (in vitro)UVA-PF (in vitro)
Sunscreen A (BEMT alone)~9~5
Sunscreen B (TDSA/Ecamsule alone)55
Sunscreen C (TDSA/Ecamsule + BEMT)~2213

These results indicate that the combination of this compound and BEMT provides significantly higher sun protection factor (SPF) and UVA protection factor (UVA-PF) than either ingredient alone.[8]

IV. Mechanism of Action and Experimental Workflows

UV-Induced Skin Damage and this compound's Protective Mechanism

This compound is a photostable organic compound that primarily absorbs UVA radiation, which penetrates deeper into the skin than UVB rays and is a major contributor to photoaging and certain skin cancers.[9] The absorbed UV energy is then dissipated as harmless thermal energy, preventing it from damaging skin cells.[9] A review of clinical studies has shown that this compound-containing sunscreens provide significant protection against a range of biological damage induced by UVA and solar simulated radiation, including the formation of pyrimidine dimers, p53 protein accumulation, and alterations to the immune system.[10][11]

UV_Damage_and_Ecamsule_Protection cluster_UV_Source UV Radiation cluster_Skin Skin Layers cluster_Damage Cellular & Molecular Damage UVA UVA Radiation Epidermis Epidermis UVA->Epidermis Immunosuppression Immunosuppression (Langerhans Cell Alteration) UVA->Immunosuppression This compound This compound-Containing Sunscreen UVA->this compound Absorbed & Dissipated UVB UVB Radiation UVB->Epidermis DNA_Damage DNA Damage (Pyrimidine Dimers, p53 accumulation) UVB->DNA_Damage Dermis Dermis Epidermis->Dermis ROS Reactive Oxygen Species (ROS) Epidermis->ROS Dermis->ROS ROS->DNA_Damage Photoaging Photoaging ROS->Photoaging DNA_Damage->Photoaging Immunosuppression->Photoaging

Caption: UV-induced skin damage pathway and the protective role of this compound.

Clinical Trial Workflow for PMLE Study

The following diagram illustrates the workflow of the head-to-head clinical study for the prevention of polymorphous light eruption.

PMLE_Study_Workflow cluster_Recruitment Phase 1: Recruitment & Randomization cluster_Treatment Phase 2: Treatment Application cluster_Exposure Phase 3: Sun Exposure cluster_Assessment Phase 4: Efficacy & Safety Assessment cluster_Analysis Phase 5: Data Analysis Recruitment Recruit 144 Participants with PMLE History Randomization Randomize Participants into Two Treatment Groups (Tetrad vs. Triad-E and Tetrad vs. Triad-A) Recruitment->Randomization Application Intraindividual Bilateral Application: - Tetrad on one side of the body - Triad on the other side Randomization->Application Exposure Incremental Doses of Natural Sunlight (Up to 6 days) Application->Exposure Efficacy Primary Efficacy Assessment: - Time to PMLE Onset - Global Severity of PMLE Exposure->Efficacy Safety Safety Assessment: - Monitor Adverse Events Exposure->Safety Analysis Compare Success Rates between Treatment Arms Efficacy->Analysis Safety->Analysis

Caption: Workflow of the PMLE prevention clinical trial.

References

Percutaneous Absorption of Ecamsule: A Comparative Analysis with Other UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the percutaneous absorption of ecamsule, a UVA filter, with other commonly used organic UV filters: oxybenzone, avobenzone, octocrylene, and octinoxate. The information is supported by experimental data from key clinical trials to assist in the evaluation of systemic exposure to these sunscreen active ingredients.

Data Summary: Systemic Absorption of UV Filters

A pivotal randomized clinical trial conducted under maximal use conditions provides key data on the systemic absorption of several UV filters.[1][2] The following table summarizes the geometric mean maximum plasma concentrations (Cmax) observed for this compound and its comparators after topical application.

UV FilterFormulationGeometric Mean Cmax (ng/mL)
This compound Cream1.5[1][2]
Oxybenzone Spray 1209.6[1]
Spray 2194.9[1]
Lotion169.3[1]
Avobenzone Spray 14.0[1]
Spray 23.4[1]
Lotion4.3[1]
Cream1.8[1]
Octocrylene Spray 12.9[1]
Spray 27.8[1]
Lotion5.7[1]
Cream5.7[1]
Octinoxate Non-aerosol Spray7.9
Pump Spray5.2

Note: The specific inactive ingredients of the commercial sunscreens used in the study were not detailed in the publication, which could influence absorption rates.

Experimental Protocols

The data presented above was generated from a randomized clinical trial designed to assess the systemic absorption of sunscreen active ingredients under maximal use conditions.[1][2][3]

Study Design:

  • Participants: Healthy volunteers.[1][2]

  • Application: Sunscreen was applied at a density of 2 mg/cm² to 75% of the body's surface area.[1][3]

  • Frequency: Application occurred four times a day for four consecutive days.[1][3]

  • Blood Sampling: Multiple blood samples were collected from each participant over a period of seven days to measure the plasma concentrations of the UV filters.[1][2]

  • Analytical Method: The concentrations of the UV filters in the plasma samples were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Experimental Workflow

The following diagram illustrates the general workflow of the clinical trial for assessing the percutaneous absorption of UV filters.

G Experimental Workflow for Assessing Percutaneous Absorption of UV Filters cluster_0 Phase 1: Screening and Enrollment cluster_1 Phase 2: Sunscreen Application cluster_2 Phase 3: Sample Collection and Analysis cluster_3 Phase 4: Data Analysis A Healthy Volunteer Recruitment B Informed Consent and Screening A->B C Randomization to Sunscreen Formulation B->C D Application of Sunscreen (2 mg/cm², 75% BSA) C->D E Repeated Application (4 times/day for 4 days) D->E F Serial Blood Sample Collection (Over 7 days) E->F G Plasma Separation F->G H LC-MS/MS Analysis of UV Filters G->H I Pharmacokinetic Analysis (Cmax, AUC) H->I J Statistical Comparison I->J

Caption: A diagram illustrating the key phases of the clinical study.

Potential Signaling Pathways of Systemically Absorbed UV Filters

Several organic UV filters, upon systemic absorption, have been identified as potential endocrine-disrupting chemicals (EDCs).[4][5] The primary mechanism of action involves interference with hormone signaling pathways, particularly those of estrogen, androgen, and thyroid hormones.[4][6][7]

The diagram below illustrates a simplified model of how a UV filter, acting as an EDC, can interfere with nuclear hormone receptor signaling.

G Simplified Mechanism of Endocrine Disruption by UV Filters cluster_0 Cellular Environment cluster_1 Nucleus UV_Filter Systemically Absorbed UV Filter (EDC) Receptor Hormone Receptor (e.g., ER, AR, TR) UV_Filter->Receptor Binds to Receptor (Agonist/Antagonist) Hormone Natural Hormone (e.g., Estrogen) Hormone->Receptor Normal Binding HRE Hormone Response Element (on DNA) Receptor->HRE Binds to DNA Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Transcription Biological_Response Potential Biological Response: - Altered reproductive function - Thyroid dysfunction - Developmental effects Gene_Expression->Biological_Response Leads to

Caption: A diagram showing the potential interaction of a UV filter with a hormone receptor.

Some studies have also suggested that certain UV filters can directly activate the CatSper ion channel in sperm, mimicking the action of progesterone and potentially impacting male fertility.[8] This represents another potential signaling pathway for systemically absorbed UV filters.

References

Safety Operating Guide

Proper Disposal of Ecamsule: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of ecamsule, also known by its INCI name, Terephthalylidene Dicamphor Sulfonic Acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). As outlined in the safety data sheets, this compound can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1]

Required PPE:

  • Eye Protection: Wear tightly fitting safety goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC) are mandatory.

  • Respiratory Protection: Use a respirator if dust or aerosols are generated.[2]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

In the event of accidental release, prevent the substance from entering drains or waterways.[3] Spills should be contained with an inert absorbent material and collected for disposal.

Regulatory Framework for Pharmaceutical Waste

The disposal of chemical waste, including this compound, is governed by federal and state regulations. The primary federal agency overseeing hazardous waste is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Improper disposal can lead to significant regulatory penalties and environmental harm.[5]

Step-by-Step Disposal Protocol for this compound

Based on available safety data and general best practices for chemical waste management, the following step-by-step procedure should be followed for the disposal of this compound:

Step 1: Waste Identification and Segregation

  • Pure, unused this compound and any materials heavily contaminated with it (e.g., spill cleanup materials, grossly contaminated PPE) should be segregated from general laboratory waste.

  • Label the waste container clearly as "Hazardous Waste: this compound" and include the date.

Step 2: Containerization

  • Use a dedicated, leak-proof, and sealable container for this compound waste.

  • The container must be in good condition and compatible with the chemical.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Step 4: Arrange for Licensed Disposal

  • The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.

  • Controlled incineration with flue gas scrubbing is the preferred method of destruction.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Do not discharge this compound or its solutions into the sewer system.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available safety data sheets.

ParameterValueReference
Acute Oral Toxicity (LD50) > 5000 mg/kg bw (male/female)[2]
Acute Dermal Toxicity (LD50) > 1637 mg/kg bw (male/female)[2]
Aquatic Toxicity (Fish, LC50, 96h) > 100 mg/L (Oncorhynchus mykiss)[2]
Aquatic Toxicity (Crustacea, EC50, 48h) > 100 mg/L[2]
Aquatic Toxicity (Microorganisms, IC50, 3h) > 5000 mg/L[2]
Water Solubility >= 600,000 mg/L at 20°C[2]
Log Pow (Octanol/Water Partition Coefficient) -1.8 at 22°C[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

EcamsuleDisposalWorkflow This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_prohibition start Start: this compound Waste Generated is_contaminated Is the waste pure this compound or heavily contaminated material? start->is_contaminated segregate Segregate as Hazardous Waste is_contaminated->segregate Yes prohibit_sewer Prohibited: Do Not Discharge to Sewer is_contaminated->prohibit_sewer No (e.g., dilute aqueous solution from cleaning glassware) Consult EHS for guidance label_container Label Container: 'Hazardous Waste: this compound' segregate->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs incinerate Dispose via Controlled Incineration contact_ehs->incinerate

References

Essential Safety and Operational Guidance for Handling Ecamsule

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ecamsule. It outlines the necessary personal protective equipment (PPE), standard operating procedures for handling and storage, and protocols for waste disposal to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid or powder form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.[1][2][3][4][5]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against dust particles and potential splashes, preventing serious eye irritation or damage.[2][6]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile). Inspect before use.[1][2]Prevents skin irritation and dermal absorption.[2] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[6]
Protective ClothingImpervious, fire/flame-resistant clothing or lab coat.[1][2]Protects skin from contact with the chemical.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] A NIOSH-approved respirator is recommended when handling the powder form to avoid inhalation.[2]Prevents respiratory tract irritation that may be caused by inhaling dust.[2]

Quantitative Safety Data

The following table summarizes the available acute toxicity data for this compound. No occupational exposure limits have been established.[1][2]

Route of ExposureValueSpecies
OralLD50 > 5000 mg/kg bwNot specified
DermalLD50 > 1637 mg/kg bwNot specified
InhalationNo data available-

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Handle this compound in a well-ventilated area.[1] Use only in areas with appropriate exhaust ventilation.[2]

  • Avoid Contact: Avoid contact with skin and eyes.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Prevent Dust Formation: Avoid the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

  • Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

  • Security: Store in a locked-up place.[2]

Disposal Plan

Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.

Waste this compound:

  • Collection: Collect surplus and non-recyclable this compound in a suitable, closed container labeled for chemical waste.[6]

  • Disposal: Offer the waste to a licensed professional waste disposal service.[6] Do not let the product enter drains.[6]

Contaminated Materials:

  • Packaging: Dispose of contaminated packaging as unused product.[6]

  • Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]

  • Spill Cleanup: In case of a spill, sweep up and shovel the material. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[6]

Visual Guides

The following diagrams illustrate the standard workflow for handling this compound and the hierarchy of safety controls.

Ecamsule_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Weigh/Handle in Ventilated Area B->C D Perform Experiment C->D E Clean Work Area D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

Caption: Standard operational workflow for safely handling this compound.

Hazard_Controls_Hierarchy A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Ventilation) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: Hierarchy of hazard controls for handling chemical substances.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecamsule
Reactant of Route 2
Ecamsule

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.